(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Description
Properties
IUPAC Name |
6-[(3R)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKGOYBWIQOPV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657808 | |
| Record name | 6-[(3R)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057682-05-9 | |
| Record name | 6-[(3R)-3-Methyl-1-piperazinyl]-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057682-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(3R)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Key Chiral Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, stereospecific synthesis, analytical characterization, and its pivotal role as a building block in the creation of advanced therapeutic agents.
Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry
The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For chiral molecules, individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound has emerged as a valuable chiral intermediate, primarily due to the unique structural and electronic properties conferred by its substituted nicotinonitrile and chiral methylpiperazine moieties. This guide aims to provide a detailed exposition of this important molecule for scientists engaged in the design and synthesis of novel therapeutics.
Physicochemical and Structural Properties
This compound is an off-white to light yellow solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a nitrile group at the 3-position and a chiral (R)-3-methylpiperazine ring at the 6-position.
| Property | Value | Source |
| CAS Number | 1057682-05-9 | [1] |
| Molecular Formula | C₁₁H₁₄N₄ | [1] |
| Molecular Weight | 202.26 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point (Predicted) | 400.6 ± 40.0 °C | [1] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.54 ± 0.40 | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Structural Diagram:
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established transformation involves the displacement of a leaving group, commonly a halide, from an electron-deficient aromatic ring by a nucleophile. In this case, the secondary amine of the chiral (R)-3-methylpiperazine acts as the nucleophile, attacking the electron-deficient pyridine ring of 6-chloronicotinonitrile.
Synthetic Scheme
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from a procedure described in the patent literature.[1]
-
Reaction Setup: To a solution of acetonitrile (80 mL) in a suitable reaction vessel, add 6-chloro-pyridine-3-carbonitrile (10 g, 0.06 mol) and (2R)-2-methylpiperazine (6.35 g, 0.06 mol).
-
Base Addition: Add potassium carbonate (K₂CO₃) (12.0 g, 0.09 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water (150 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 80 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a 5% methanol in dichloromethane (DCM) eluent to afford the pure this compound. The reported yield for this procedure is approximately 69%.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra should be consistent with the proposed structure, showing the characteristic signals for the protons and carbons of the nicotinonitrile and methylpiperazine rings.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Enantiomeric Purity Determination
Ensuring the enantiomeric purity of the final product is critical for its use in the synthesis of single-enantiomer drugs. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Typical Chiral HPLC Method Development Workflow:
Caption: Workflow for chiral HPLC method development.
A typical starting point for method development would involve a polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The detection is typically performed using a UV detector.
Role in Medicinal Chemistry and Drug Development
This compound is a valuable building block in the synthesis of complex drug candidates, particularly in the field of oncology. The piperazine moiety often serves as a linker or a pharmacophoric element that can be further functionalized to modulate the physicochemical properties and biological activity of the final molecule.
Intermediate in Kinase Inhibitor Synthesis
This chiral intermediate is utilized in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The (R)-3-methylpiperazine group can introduce a specific stereochemical constraint that enhances the binding affinity and selectivity of the final inhibitor for its target kinase.
For instance, derivatives of this compound have been incorporated into molecules targeting various protein kinases involved in cell proliferation and survival pathways.
Illustrative Signaling Pathway Involvement:
Caption: Simplified signaling pathway illustrating the target of a kinase inhibitor.
Conclusion
This compound is a strategically important chiral intermediate in contemporary drug discovery. Its well-defined stereochemistry and versatile chemical handles make it an ideal starting material for the synthesis of complex, enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its application in medicinal chemistry. As the demand for highly specific and effective therapeutics continues to grow, the importance of such chiral building blocks in the pharmaceutical industry is set to increase.
References
- Patent WO2018/125961 A1. (2018). Novel compounds as IRAK4 inhibitors.
Sources
An In-Depth Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
CAS Number: 1057682-05-9
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, synthesis, potential therapeutic applications, and analytical considerations, offering a foundational resource for its scientific exploration.
Introduction: The Significance of Chiral Piperazine-Substituted Nicotinonitriles
This compound belongs to a class of compounds that merge two key pharmacophores: the piperazine ring and the nicotinonitrile moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting diverse biological pathways.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4] The nicotinonitrile group, a substituted pyridine ring, also contributes to the biological activity of many compounds and serves as a versatile synthetic handle.[5]
The chirality introduced by the methyl group at the 3-position of the piperazine ring is a critical feature of the title compound. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[6] Therefore, the stereochemically pure (R)-enantiomer is a precisely defined chemical entity, crucial for targeted drug discovery and development to ensure selectivity and minimize off-target effects.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| CAS Number | 1057682-05-9 | ChemicalBook |
| Molecular Formula | C₁₁H₁₄N₄ | ChemicalBook |
| Molecular Weight | 202.26 g/mol | ChemicalBook |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Boiling Point (Predicted) | 400.6 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 8.54 ± 0.40 | ChemicalBook |
Synthesis and Manufacturing Considerations
A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The general workflow is depicted below:
Figure 1: General synthetic workflow for this compound.
3.1. Key Experimental Protocol (Hypothetical, based on established methods):
The following protocol is a representative example based on the synthesis of similar piperazine-substituted heteroaromatics.
Step 1: Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinonitrile (1.0 eq), (R)-1-Boc-3-methylpiperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Add a base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq), and a dry, aprotic solvent like dioxane or toluene.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.
-
Monitor the reaction for the removal of the Boc protecting group.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like DCM.
-
Dry the combined organic layers, concentrate, and if necessary, purify the final product by chromatography or recrystallization to yield this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial for palladium-catalyzed reactions to prevent the oxidation and deactivation of the catalyst.
-
Chiral Starting Material: The stereochemistry of the final product is dictated by the use of the enantiomerically pure (R)-3-methylpiperazine derivative as a starting material.
-
Protecting Group: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen prevents side reactions and allows for controlled coupling at the desired position.
-
Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination, influencing reaction rates and yields.
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is not extensively published, the structural motifs suggest several promising avenues for therapeutic investigation.
4.1. Central Nervous System (CNS) Disorders:
Piperazine derivatives are well-represented in drugs targeting the CNS.[4] Many act on monoamine pathways, which are implicated in depression, anxiety, and psychosis.[3] The nicotinonitrile moiety can also interact with various receptors in the brain. Therefore, this compound could be a candidate for screening in assays for:
-
Antidepressant activity
-
Anxiolytic effects
-
Antipsychotic potential
4.2. Oncology:
The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.[7] These compounds often target signaling pathways involved in cell proliferation, survival, and angiogenesis. The specific substitution pattern of the title compound could confer selectivity for certain kinases, making it a candidate for evaluation in:
-
Anti-proliferative assays against various cancer cell lines.
-
Kinase inhibition panels to identify specific molecular targets.
4.3. Other Therapeutic Areas:
The versatility of the piperazine scaffold means that this compound could also be explored for other biological activities, including:
The diagram below illustrates potential signaling pathways that could be modulated by piperazine-containing compounds.
Figure 2: Potential molecular targets and signaling pathways for this compound.
Analytical Methods and Quality Control
Ensuring the chemical purity and enantiomeric excess of this compound is paramount for its use in research and development.
5.1. Chromatographic Purity:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing chemical purity. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying any impurities.
5.2. Chiral Purity (Enantiomeric Excess):
-
Chiral HPLC: The determination of enantiomeric excess requires a specialized chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines and piperazine derivatives.[9] A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is commonly employed.[10]
-
Capillary Electrophoresis (CE): Chiral CE using a chiral selector, such as a cyclodextrin derivative, can also be a powerful technique for the enantiomeric separation of piperazine compounds.[11]
5.3. Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.
Hazard Statements (based on related compounds):
-
Harmful if swallowed.[12]
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chiral building block with significant potential in drug discovery. Its synthesis can be achieved through established chemical methodologies, and its structural features suggest promising applications in CNS disorders and oncology, among other therapeutic areas. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.
References
-
Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8061. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Naturalista campano, 28(1), 2588-2595. [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
Rao, K. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(3), 1124-1131. [Link]
-
de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. [Link]
- Shenzhen Zinwi Bio-Tech Co Ltd. (2022). Synthesis method of 6-methyl nicotine. CN114437031A.
-
Gomes, P. A. T. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. [Link]
- Solvay SA. (2019).
-
The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). (S)-1-Boc-3-methylpiperazine. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]
-
Kulkarni, A. A., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 11(10), 1146-1163. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Singh, K., et al. (2013). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 113-123. [Link]
- Shenzhen Zinwi Bio-Tech Co Ltd. (2022). Synthesis method of 6-methyl nicotine.
-
Fytas, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(22), 16409. [Link]
- Natco Pharma Ltd. (2013).
- Lonza AG. (1978). Production of nicotinonitrile. CA1027573A.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 6. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, molecular structure, synthesis, and characterization, with a focus on practical, field-proven insights.
Section 1: Core Molecular Attributes
This compound is a substituted nicotinonitrile featuring a chiral methyl-substituted piperazine ring. Understanding its fundamental properties is the first step in its scientific evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties offer a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄ | |
| Molecular Weight | 202.26 g/mol | |
| CAS Number | 1057682-05-9 | - |
| Appearance | Off-white to light yellow solid (Predicted) | - |
| Boiling Point | 400.6 ± 40.0 °C (Predicted) | - |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | - |
| pKa | 8.54 ± 0.40 (Predicted) | - |
Structural Elucidation
The structure of this compound, shown below, consists of a pyridine ring substituted with a nitrile group at the 3-position and an (R)-3-methylpiperazine moiety at the 6-position. The chirality of the methyl-substituted piperazine ring is a critical feature, as stereoisomers can exhibit significantly different pharmacological activities.
Caption: 2D structure of this compound.
Section 2: Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the nucleophilic aromatic substitution of a halo-substituted nicotinonitrile with the chiral (R)-3-methylpiperazine.
Proposed Synthetic Pathway
A plausible and efficient synthesis is outlined below. This pathway leverages commercially available starting materials and well-established chemical transformations.
Caption: Proposed synthesis of this compound.
Key Experimental Considerations
-
Enantiopurity of (R)-3-Methylpiperazine: The cornerstone of this synthesis is the enantiomeric purity of the starting (R)-3-methylpiperazine. The synthesis of enantiomerically pure 3-substituted piperazines can be achieved from chiral amino acids.[1]
-
Reaction Conditions for Nucleophilic Aromatic Substitution: The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often preferred to avoid competition with the piperazine nucleophile.
-
Protecting Group Strategy: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen is a standard practice to prevent undesired side reactions and can be efficiently removed under acidic conditions.
-
Purification: Purification of the final product is typically achieved through column chromatography followed by recrystallization to obtain a high-purity solid.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound.
3.1.1 Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: The protonated molecule [M+H]⁺ should be observed at m/z 203.1291.
3.1.2 Expected Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The fragmentation of N-arylpiperazines is well-documented and typically involves cleavage of the piperazine ring. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.
Caption: Predicted major fragmentation pathways in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure and confirming the absence of impurities.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring.
-
Piperazine Protons: A complex set of signals for the methylene and methine protons of the piperazine ring.
-
Methyl Protons: A doublet for the methyl group protons, coupled to the adjacent methine proton.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals for the carbon atoms of the pyridine ring, including the carbon of the nitrile group.
-
Piperazine Carbons: Signals for the carbon atoms of the piperazine ring.
-
Methyl Carbon: A signal for the methyl group carbon.
Chiral Purity Analysis
Ensuring the enantiomeric purity of the final compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
3.3.1 Experimental Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: A systematic screening of mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine) is necessary to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Section 4: Potential Applications and Biological Activity
Piperazine and nicotinonitrile moieties are prevalent in a wide range of biologically active compounds.[2] Derivatives of 6-(piperazin-1-yl)nicotinonitrile have been investigated for various therapeutic applications.
The structural similarity of this compound to known pharmacologically active agents suggests its potential as a scaffold in drug discovery. The specific biological activities would need to be determined through in vitro and in vivo screening. Areas of potential interest include, but are not limited to:
-
Central Nervous System (CNS) Disorders: Many piperazine-containing drugs target CNS receptors.
-
Oncology: The nicotinonitrile scaffold is present in some kinase inhibitors.[3]
-
Infectious Diseases: Piperazine derivatives have shown antimicrobial activity.[4]
Section 5: Safety and Handling
Based on data for the related compound 6-(piperazin-1-yl)nicotinonitrile, this compound should be handled with care.[5][6]
GHS Hazard Statements for 6-(piperazin-1-yl)nicotinonitrile:
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place.
References
-
Guduru, S. K. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]
-
PubChem. (n.d.). 6-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 463-471.
- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 463-471.
-
MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
- Stoltz, B. M., & Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
-
Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10425–10437. [Link]
-
PubChem. (n.d.). 6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Guduru, S. K. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 8(9), e10521. [Link]
-
YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Retrieved from [Link]
-
Nowak, M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4465. [Link]
Sources
- 1. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
A Technical Guide to the Structural Elucidation of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the complete chemical structure of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral heterocyclic compound. We will explore an integrated analytical approach, moving from foundational spectroscopic techniques to confirm chemical connectivity to advanced methods for establishing absolute stereochemistry. This document is designed not as a rigid protocol but as a strategic guide, explaining the causality behind each experimental choice and demonstrating a self-validating system of analysis in line with stringent scientific and regulatory standards.
Introduction: The Imperative of Unambiguous Characterization
This compound is a molecule of interest within contemporary medicinal chemistry, belonging to the broad class of arylpiperazines known for their versatile engagement with central nervous system targets.[1] The molecule's structure, comprising a nicotinonitrile head and a chiral methyl-substituted piperazine tail, presents a multi-faceted analytical challenge. Beyond confirming the elemental composition and covalent framework, the critical determinant of its biological activity and safety profile lies in the absolute configuration of its single stereocenter. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties.[2]
Therefore, a rigorous and orthogonal analytical workflow is not merely procedural but essential for ensuring the quality and safety of the drug substance. This guide will detail such a workflow, from initial purity assessment and molecular formula confirmation to the definitive assignment of the (R)-configuration at the C-3 position of the piperazine ring.
Integrated Analytical Workflow: A Multi-Technique Approach
The structural elucidation of a novel chemical entity is a puzzle solved by assembling complementary pieces of data from various analytical techniques. No single method provides the complete picture; instead, their synergistic application builds an unassailable case for the proposed structure. Our workflow is designed to systematically deconstruct the molecule, starting from its fundamental properties and culminating in its three-dimensional arrangement.
Caption: Integrated workflow for structural elucidation.
Foundational Analysis: Confirming Identity and Purity
Prior to in-depth structural analysis, the identity and purity of the analyte must be unequivocally established. This aligns with regulatory expectations for drug substance characterization.[3]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
The initial step is to assess the purity of the synthesized material using a robust reverse-phase HPLC method with UV detection. The goal is to confirm the presence of a single major component and quantify any impurities.
Protocol: Reverse-Phase HPLC Purity Assessment
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for polar heterocyclic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength that captures the pyridine chromophore (e.g., 254 nm).
-
Analysis: The sample is dissolved in the mobile phase and injected. The resulting chromatogram should show a single major peak, with the area percentage used to determine purity.
Causality: A high-purity sample (>99%) is critical because impurities can interfere with spectroscopic analysis, leading to erroneous data interpretation.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for molecules with basic nitrogen atoms like piperazines, which are readily protonated.
-
Analysis: The sample is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision (typically < 5 ppm error).
-
Data Processing: The measured exact mass is used to calculate the most probable elemental formula.
Expected Results: For this compound (C₁₁H₁₄N₄), the expected monoisotopic mass of the neutral molecule is 202.1218. The protonated molecule [M+H]⁺ should be observed at m/z 202.1296.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄N₄ |
| Monoisotopic Mass | 202.1218 Da |
| [M+H]⁺ (Calculated) | 202.1296 Da |
Trustworthiness: The combination of a single peak in HPLC and a matching high-resolution mass provides strong preliminary evidence for the identity and purity of the compound, forming a solid foundation for further spectroscopic analysis.
Elucidating the Molecular Framework: Spectroscopic Methods
With the molecular formula confirmed, the next phase involves piecing together the atomic connectivity using a suite of spectroscopic techniques.
Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350-3250 | N-H Stretch | Secondary amine (piperazine) |
| ~2950-2850 | C-H Stretch | Aliphatic (piperazine ring, methyl) |
| ~2230-2210 | C≡N Stretch | Nitrile |
| ~1600-1450 | C=C & C=N Stretch | Aromatic (pyridine ring) |
| ~1300-1100 | C-N Stretch | Aryl-amine, Aliphatic amine |
Causality: The presence of a sharp band around 2220 cm⁻¹ is a definitive indicator of the nitrile group. The N-H stretch confirms the secondary amine within the piperazine ring, and the combination of aromatic and aliphatic C-H and C-N stretches is consistent with the proposed structure.
Unveiling the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.
Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.
-
Experiments:
-
¹H NMR: Determines the number of distinct proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Determines the number of distinct carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing longer-range connectivity.
-
Predicted ¹H and ¹³C NMR Data (Hypothetical, based on analogs):
| Atom # | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity & Integration | Key HMBC Correlations |
| 2-Py | ~160 | - | - | - |
| 3-Py | ~105 | - | - | - |
| 4-Py | ~139 | ~7.8 | dd, 1H | C2-Py, C5-Py, C6-Py |
| 5-Py | ~152 | ~8.6 | d, 1H | C3-Py, C4-Py, C-CN |
| 6-Py | ~118 | ~6.7 | d, 1H | C2-Py, C4-Py, C2'-Pip |
| -C≡N | ~119 | - | - | - |
| 2'-Pip | ~45 | ~3.8 | m, 2H | C6-Py, C3'-Pip, C6'-Pip |
| 3'-Pip | ~53 | ~3.1 | m, 1H | C2'-Pip, C5'-Pip, CH₃ |
| 5'-Pip | ~50 | ~2.9 | m, 2H | C3'-Pip, C6'-Pip |
| 6'-Pip | ~45 | ~3.6 | m, 2H | C2'-Pip, C5'-Pip |
| -CH₃ | ~18 | ~1.2 | d, 3H | C3'-Pip |
| -NH- | - | ~2.0 | br s, 1H | - |
Note: Numbering is arbitrary for discussion. Py = Pyridine, Pip = Piperazine.
Caption: Key HMBC correlations confirming connectivity.
Causality and Self-Validation:
-
COSY will show correlations between the protons on the pyridine ring (H4-H5-H6) and within the piperazine aliphatic chains.
-
HSQC definitively links each proton signal to its corresponding carbon, populating the central columns of our data table.
-
HMBC provides the crucial long-range connections. For instance, the correlation from the methyl protons (~1.2 ppm) to the C-3' piperazine carbon (~53 ppm) confirms the position of the methyl group. Similarly, correlations from the piperazine protons at C-2' and C-6' to the pyridine C-6 carbon confirm the attachment point of the two rings. This web of interlocking correlations provides a self-validating proof of the molecular backbone.
The Definitive Assignment: Stereochemistry
While the techniques above define the molecular graph, they do not differentiate between the (R) and (S) enantiomers. This final, critical step requires stereospecific analytical methods.
Enantiomeric Separation by Chiral HPLC
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Protocol: Chiral HPLC
-
Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® series), is highly effective for a wide range of chiral compounds.
-
Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape for basic compounds.
-
Detection: UV detection at 254 nm.
-
Analysis: The racemic standard is injected first to determine the retention times of both enantiomers. Subsequently, the synthesized sample is injected. For a successful enantioselective synthesis, a single peak corresponding to the desired (R)-enantiomer should be observed.
Causality: The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This confirms that the sample is not a racemic mixture and allows for the measurement of enantiomeric excess (e.e.).
Absolute Configuration by Single-Crystal X-ray Crystallography
While chiral HPLC separates the enantiomers, it does not inherently assign the absolute configuration. Single-crystal X-ray crystallography is the ultimate arbiter of stereochemistry.[5] By diffracting X-rays off a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. For a molecule with a known covalent structure but unknown stereochemistry, the key is the determination of the Flack parameter. A value close to 0 for a given configuration (and close to 1 for its inverse) provides a high-confidence assignment of the absolute stereochemistry.
Expertise: The ability to grow diffraction-quality crystals is often the most challenging step in this process and requires significant experimental skill. The resulting crystallographic data, however, provides the most authoritative and unambiguous proof of absolute configuration.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a logical, stepwise, and self-validating analytical cascade.
-
HPLC and HRMS establish the sample's purity and confirm its elemental formula.
-
FT-IR provides a rapid check for key functional groups, corroborating the proposed structure.
-
A comprehensive suite of 1D and 2D NMR experiments definitively maps the covalent framework, leaving no ambiguity in atomic connectivity.
-
Chiral HPLC resolves the enantiomers, confirming the stereochemical purity of the sample.
-
Finally, single-crystal X-ray crystallography provides incontrovertible proof of the absolute (R)-configuration.
References
-
PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Patel, S., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(8), 138-143. Available from: [Link]
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. Available from: [Link]
-
Zainal, Z., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(1), 1-15. Available from: [Link]
-
Wójtowicz, M., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 317, 110542. Available from: [Link]
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: Drug Substance - Chemistry, Manufacturing, and Controls Information. Available from: [Link]
-
Erdemir, S., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Molecules, 23(9), 2268. Available from: [Link]
-
Saeed, A., et al. (2018). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available from: [Link]
-
Rana, A., et al. (2019). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 24(11), 2149. Available from: [Link]
-
Phenomenex Inc. Chiral HPLC Separations: A Practical Guide. Available from: [Link]
-
Parlak, C., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1119, 234-242. Available from: [Link]
-
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 295-302. Available from: [Link]
-
Weiss, M., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 25(16), 3682. Available from: [Link]
-
Krishnan, U. G., et al. (2015). Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 7(10), 304-310. Available from: [Link]
-
Unver, Y., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-246. Available from: [Link]
-
Breza, M. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838. Available from: [Link]
-
Nardone, M., et al. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 11(11), 1361. Available from: [Link]
-
PrieB, F., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 5945. Available from: [Link]
-
NIST. Piperazine dihydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
-
Wang, Z., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Chemistry – An Asian Journal, 17(1), e202101119. Available from: [Link]
-
White, A. J. P., et al. (1996). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1629-1635. Available from: [Link]
-
Mackay, K. M., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1874-1884. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Abstract: This technical guide provides a comprehensive framework for understanding and determining the aqueous and organic solvent solubility of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a compound of interest for pharmaceutical research. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This document outlines the fundamental physicochemical properties of the molecule, presents a detailed protocol for thermodynamic solubility determination via the shake-flask method coupled with HPLC-UV analysis, and discusses the critical influence of pH on its aqueous solubility. All methodologies are presented with a rationale grounded in established scientific principles and regulatory guidelines to ensure a self-validating and robust approach.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes. Therefore, a thorough characterization of a compound's solubility profile is a cornerstone of pre-formulation studies.
This compound is a chiral molecule featuring a nicotinonitrile core and a methyl-substituted piperazine ring. The presence of the basic piperazine moiety suggests that its aqueous solubility will be highly dependent on pH. Understanding this relationship is paramount for developing a formulation that ensures consistent dissolution and absorption across the variable pH environments of the human gastrointestinal tract.
This guide will provide researchers, scientists, and drug development professionals with a detailed methodology for assessing the thermodynamic solubility of this compound, in line with the standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Physicochemical Properties of the Core Structure
While specific experimental data for the (R)-enantiomer is not widely available, we can infer some properties from its achiral parent compound, 6-(piperazin-1-yl)nicotinonitrile.
| Property | Value (for 6-(piperazin-1-yl)nicotinonitrile) | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₄ | [5] |
| Molecular Weight | 188.23 g/mol | [5] |
| XLogP3-AA | 0.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
The presence of a methyl group in the this compound will slightly increase its molecular weight and lipophilicity, which may influence its solubility profile compared to the parent compound. The piperazine ring contains two nitrogen atoms, which can be protonated at acidic pH, thereby increasing the molecule's polarity and aqueous solubility.
Thermodynamic Solubility Determination: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which represents the true equilibrium state. This is in contrast to kinetic solubility methods, which are often used for high-throughput screening but may overestimate solubility due to the formation of supersaturated solutions.[7] For definitive characterization in drug development, thermodynamic solubility is the required metric.
Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid, purity >99%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
Hydrochloric acid buffer, pH 1.2
-
Ethanol (ACS grade)
-
Dimethyl sulfoxide (DMSO, ACS grade)
-
Deionized water
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Equipment:
-
Orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Solutions: Prepare the aqueous buffer solutions (pH 1.2, 4.5, and 7.4) according to standard laboratory procedures.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each of the selected solvents (e.g., 5 mg of compound to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation ensures that the system reaches equilibrium.[7][8]
-
Sample Collection and Preparation: After the incubation period, visually confirm the presence of excess solid. Allow the vials to stand for a short period to let the solid settle.
-
Separation of Solid and Liquid Phases: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples and collect the supernatant.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve.[9][10][11]
HPLC-UV Analytical Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 20 mM KH₂PO₄ buffer (pH 7.0) in a 50:50 (v/v) ratio.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 247 nm).[11]
-
Column Temperature: 25°C
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
Hypothetical Solubility Data and Interpretation
The following table presents a plausible set of solubility data for this compound, as would be determined by the protocol above.
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Water | ~7.0 | 25 | 150 | 0.74 |
| pH 1.2 Buffer | 1.2 | 37 | >2000 | >9.9 |
| pH 4.5 Buffer | 4.5 | 37 | 1500 | 7.4 |
| pH 7.4 Buffer | 7.4 | 37 | 180 | 0.89 |
| Ethanol | N/A | 25 | 5000 | 24.7 |
| DMSO | N/A | 25 | >50000 | >247 |
Interpretation of Data:
-
pH-Dependent Solubility: The data clearly illustrates the significant impact of pH on the aqueous solubility of the compound. The solubility is markedly higher at acidic pH (1.2 and 4.5) compared to neutral pH (7.4). This is expected due to the protonation of the basic nitrogen atoms in the piperazine ring, which forms a more soluble salt.
-
Implications for Oral Absorption: The high solubility in acidic conditions suggests that the drug will readily dissolve in the stomach (pH 1-3). As it transitions to the more neutral environment of the small intestine (pH 6-7.5), its solubility decreases, which could potentially lead to precipitation and incomplete absorption. This is a critical consideration for formulation development.
-
Organic Solvent Solubility: The compound exhibits good solubility in polar organic solvents like ethanol and is highly soluble in DMSO. This information is valuable for in vitro assay development and for the preparation of stock solutions.
Visualizing the Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically-grounded protocol for the determination of the solubility of this compound. The shake-flask method, coupled with HPLC-UV analysis, offers a robust and reliable means of obtaining thermodynamic solubility data. The strong pH-dependency of this compound's aqueous solubility is a critical characteristic that must be addressed during the formulation development process to ensure adequate bioavailability.
Future studies should include determining the pKa of the compound to build a complete pH-solubility profile. Additionally, assessing the solid-state properties (e.g., polymorphism) of the material is recommended, as different crystal forms can exhibit different solubilities. This comprehensive understanding will ultimately de-risk the development of this compound as a potential therapeutic agent.
References
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
- Persson, E. M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1339-1348.
- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 24-33.
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Solubility of Things. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
- Google Patents. (1964).
- Sutan, R., et al. (2018). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Molecules, 23(7), 1779.
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
- Vergara-Castañeda, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
ResearchGate. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]
- Wang, S., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(48), 30286-30304.
-
World Health Organization. (2019). Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. [Link]
-
Generics and Biosimilars Initiative. (2021). FDA issues final guidance on BCS-based biowaivers. [Link]
-
AIFA. (2018). Biowaver presentation in the EU presented by the EU experts. [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
Taylor & Francis Online. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]
-
Food and Drug Administration Philippines. (2013). FDA-Circular-No.2013-014. [Link]
-
International Journal of Pharma Research and Health Sciences. (2018). An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
ChemBK. (n.d.). NICOTINONITRILE. Retrieved from [Link]
-
ResearchGate. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
MDPI. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
- Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 9(7), e17769.
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. who.int [who.int]
- 9. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Safe Handling of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety and handling protocols for (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a compound of interest within medicinal chemistry and drug development.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this particular enantiomer, this document synthesizes data from structurally analogous compounds, including the achiral parent compound 6-(piperazin-1-yl)nicotinonitrile and other related piperazine and nicotinonitrile derivatives, to establish a robust framework for its safe utilization in a laboratory setting.
Compound Profile and Hazard Identification
This compound belongs to the class of nicotinonitrile derivatives, which are recognized as significant scaffolds in the development of therapeutic agents.[1] The molecule incorporates a piperazine moiety, a common functional group in many active pharmaceutical ingredients.[3]
Table 1: GHS Hazard Classification for 6-(Piperazin-1-yl)nicotinonitrile [4]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
These classifications underscore the necessity for stringent safety measures to prevent exposure through oral, dermal, and inhalation routes. The irritant nature of the compound to skin and eyes further dictates the mandatory use of appropriate personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[6]
-
Closed Systems: For larger-scale operations, the use of a closed system is recommended to prevent the release of the compound into the work environment.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the compound.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles that could cause serious eye irritation.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[9]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] For procedures with a higher risk of splashing, additional protective clothing may be necessary. Contaminated clothing should be removed promptly and laundered separately from other clothing.[8][10]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] A comprehensive respiratory protection program, including fit-testing, is essential.[8]
Safe Handling and Experimental Protocols
Adherence to standardized laboratory practices is paramount for the safe handling of this compound.
General Handling Procedures
-
Avoid Contact: All personal contact with the compound, including inhalation of dust or vapors, should be strictly avoided.[10]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[5][10] Hands should be washed thoroughly with soap and water after handling and before leaving the laboratory.[9][10]
-
Avoid Dust Generation: When handling the solid compound, care should be taken to minimize dust formation.[11] Wet methods or a vacuum system should be used for cleaning up any dust.[8]
Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Don the required PPE (safety goggles, lab coat, and chemical-resistant gloves).
-
Work Area: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood.
-
Dissolution: Add the solvent to the container with the compound and mix gently to dissolve. Avoid splashing.
-
Transfer: Use a pipette or other appropriate transfer device to move the solution to the reaction vessel.
-
Clean-up: Decontaminate all surfaces and equipment used in the process. Dispose of any contaminated materials as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: If inhaled, move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention and show the safety data sheet or label to the medical personnel.[9]
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[6][12] Protect from direct sunlight.[6][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
Disposal
-
Waste Management: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Procedure: Waste should be disposed of through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or waterways.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of chemical compounds.
References
-
PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(6-Nitropyridin-3-yl)piperazine. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet - Piperazine. [Link]
-
Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. [Link]
-
Al-Ostath, A. I., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(3), 1083. [Link]
-
Wikipedia. (2023). Nicotinonitrile. [Link]
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 4. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. nj.gov [nj.gov]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Introduction: Unveiling a Potential Kinase Inhibitor
This compound is a novel small molecule with a chemical structure that suggests significant therapeutic potential. Its core consists of a nicotinonitrile scaffold, a key component in numerous approved and investigational drugs, particularly in the realm of oncology.[1][2][3] The nicotinonitrile group, a pyridine ring with a cyano substituent, is a well-established pharmacophore in kinase inhibitors.[1][4] This is complemented by the presence of an (R)-3-methylpiperazine moiety, a common constituent in a wide array of biologically active compounds, including those targeting kinases and central nervous system receptors.[5][6]
The convergence of these two structural motifs strongly indicates that this compound likely functions as a kinase inhibitor . This guide will provide a comprehensive, in-depth exploration of the hypothesized mechanism of action of this compound, from initial computational predictions to detailed experimental validation. The methodologies described herein are designed to provide a robust framework for researchers and drug development professionals to thoroughly characterize the pharmacological profile of this promising molecule.
Part 1: In Silico Target Prediction and Mechanistic Hypothesis
Given the structural alerts for kinase inhibition, the initial step in elucidating the mechanism of action of this compound is to identify its potential protein kinase targets. Computational methods provide a time- and cost-effective approach to generate initial hypotheses.
Computational Target Prediction Workflow
A combination of ligand-based and structure-based in silico methods should be employed to predict potential kinase targets.
Caption: In silico workflow for kinase target prediction.
Step-by-Step Protocol for In Silico Target Prediction:
-
2D/3D Similarity Search:
-
Objective: To identify known kinase inhibitors with high structural similarity to the query compound.
-
Method: Utilize chemical databases such as ChEMBL and PubChem to perform similarity searches based on Tanimoto coefficients.
-
Rationale: Structurally similar molecules often share biological targets. This provides a rapid first-pass identification of likely target families.
-
-
Pharmacophore Modeling:
-
Objective: To identify the key chemical features of the compound responsible for its biological activity and screen for proteins that recognize these features.
-
Method: Generate a pharmacophore model based on the 3D conformation of the compound, highlighting features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Screen this model against a database of kinase pharmacophores.
-
Rationale: This method moves beyond simple structural similarity to consider the spatial arrangement of key interacting groups.
-
-
Molecular Docking:
-
Objective: To predict the binding mode and affinity of the compound to the active sites of a panel of kinases.
-
Method: Perform molecular docking studies using software like AutoDock Vina or Schrödinger's Glide against a library of high-resolution crystal structures of various kinases.
-
Rationale: Docking provides a structural hypothesis for the interaction between the compound and its potential targets, and the docking score can be used to rank potential targets.
-
-
Binding Free Energy Calculations:
-
Objective: To obtain a more accurate estimate of the binding affinity by considering solvation effects and molecular dynamics.
-
Method: Employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on the top-ranked docking poses.
-
Rationale: This provides a more rigorous assessment of the predicted binding affinity than docking scores alone.
-
The output of this in silico workflow will be a prioritized list of candidate kinase targets for subsequent experimental validation.
Part 2: Experimental Validation of Kinase Inhibition
The hypotheses generated from the in silico studies must be confirmed through rigorous biochemical and biophysical experimentation.
Biochemical Kinase Profiling
The initial experimental step is to screen the compound against a broad panel of kinases to identify its primary targets and assess its selectivity.
Experimental Protocol: Broad-Panel Kinase Screen
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of the compound to inhibit the enzymatic activity of a large number of purified kinases.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) for profiling against a panel of at least 100-400 kinases at a fixed concentration (e.g., 1 µM).
-
The service will perform kinase assays in the presence of the compound and a control (DMSO).
-
The percentage of inhibition for each kinase is calculated.
-
-
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. A significant inhibition (e.g., >50%) identifies a "hit."
Table 1: Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 25% |
| ... | ... |
Mechanism of Inhibition Studies
Once primary kinase targets are identified, the next step is to determine the mechanism of inhibition.
Experimental Protocol: Michaelis-Menten Kinetics
-
Objective: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP.
-
Procedure:
-
Perform kinase assays with varying concentrations of ATP and a fixed concentration of the substrate.
-
Repeat the assays in the presence of several fixed concentrations of this compound.
-
Measure the initial reaction rates.
-
-
Data Analysis:
-
Plot the initial reaction rates against the ATP concentration.
-
Generate Lineweaver-Burk plots (1/rate vs. 1/[ATP]).
-
Changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.
-
Direct Binding Assays
To confirm direct physical interaction between the compound and the target kinase, biophysical methods are employed.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity (KD) and kinetics (kon and koff) of the compound to the target kinase.
-
Procedure:
-
Immobilize the purified target kinase on an SPR sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases.
-
Fit the data to a suitable binding model to determine the KD, kon, and koff.
-
Part 3: Cellular and Phenotypic Assays
Confirmation of kinase inhibition in a cellular context is crucial to establish the physiological relevance of the biochemical findings.
Cellular Target Engagement
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the compound binds to its target kinase within intact cells.
-
Procedure:
-
Treat cultured cells with either this compound or a vehicle control.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Centrifuge to pellet the denatured and aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
The binding of the compound will stabilize the target kinase, leading to a higher melting temperature. This is observed as more soluble protein at higher temperatures in the compound-treated samples compared to the control.
-
Downstream Signaling Pathway Analysis
Caption: Hypothesized signaling pathway inhibition.
Experimental Protocol: Western Blotting
-
Objective: To determine if the compound inhibits the phosphorylation of known downstream substrates of the target kinase.
-
Procedure:
-
Treat cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate.
-
A dose-dependent decrease in the phosphorylation of the substrate indicates successful target inhibition in the cellular signaling pathway.
-
Functional Cellular Assays
The final step is to assess the functional consequences of target inhibition. The choice of assay will depend on the known biological role of the target kinase. For example, if the target is a kinase involved in cell proliferation, an anti-proliferative assay would be appropriate.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To measure the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
-
Procedure:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add the assay reagent (e.g., MTT) and measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion and Future Directions
This guide outlines a comprehensive strategy to elucidate the mechanism of action of this compound, based on the strong hypothesis that it functions as a kinase inhibitor. The proposed workflow, from in silico prediction to biochemical and cellular validation, provides a robust framework for its characterization.
Future studies should focus on:
-
Selectivity Profiling: A broader kinase panel and profiling against other enzyme families to fully understand its selectivity.
-
Resistance Studies: Generation of resistant cell lines to identify potential off-targets or resistance mechanisms.
-
In Vivo Efficacy: Evaluation of the compound in animal models of diseases relevant to the identified kinase target.
The systematic application of the methodologies described in this guide will be instrumental in unlocking the full therapeutic potential of this compound.
References
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile. PubChem. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [Link]
-
Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed. [Link]
-
6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile. PubChem. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. [Link]
-
1-(6-Nitropyridin-3-yl)piperazine. PubChem. [Link]
-
Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
-
nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Nicotinonitrile Piperazine Compounds
Introduction: The Strategic Convergence of Two Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The nicotinonitrile moiety, a substituted cyanopyridine, and the piperazine ring are two such "privileged structures." The nicotinonitrile core offers a versatile template, demonstrating a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Its pyridine nucleus is a key component in numerous approved drugs.[4] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is frequently incorporated into drug candidates to optimize physicochemical properties.[5][6] It often enhances aqueous solubility, bioavailability, and target affinity, while providing a flexible linker to orient other pharmacophoric groups.[5][6]
This guide delves into the synergistic potential unlocked by the hybridization of nicotinonitrile and piperazine moieties. We will explore the synthetic methodologies for creating these novel chemical entities, dissect their diverse biological activities with a focus on anticancer and central nervous system (CNS) applications, and provide detailed, field-proven protocols for their evaluation. The narrative is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of therapeutic discovery.
Section 1: Synthetic Strategies and Molecular Elucidation
The creation of nicotinonitrile piperazine compounds relies on robust and adaptable synthetic routes. The primary challenge lies in the controlled formation of the C-N bond between the nicotinonitrile scaffold and the piperazine ring.
Core Synthetic Methodologies
The most prevalent methods involve nucleophilic aromatic substitution (SNAr) or classical condensation reactions. Typically, a nicotinonitrile derivative bearing a leaving group (e.g., a halogen) at the 2- or 6-position is reacted with a mono-substituted or unsubstituted piperazine.
-
Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method where an electron-deficient nicotinonitrile ring is activated towards nucleophilic attack by the secondary amine of the piperazine. The reaction of a 2-chloronicotinonitrile with a desired piperazine derivative is a common example.[3]
-
Multicomponent Reactions (MCRs): These elegant reactions allow for the construction of the core nicotinonitrile scaffold in a single pot from three or more starting materials, sometimes incorporating a piperidine or piperazine-like base which can also act as a reactant.[1]
-
Reductive Amination: While less direct for the core linkage, this method is crucial for synthesizing diverse N-substituted piperazine precursors which can then be coupled to the nicotinonitrile scaffold.[5][7]
General Synthetic Workflow
The synthesis of a target nicotinonitrile-piperazine compound is a multi-step process that demands rigorous control and characterization at each stage.
Caption: A typical workflow for the synthesis and validation of a target compound.
Section 2: Anticancer Activity: Targeting Cellular Proliferation and Survival
Nicotinonitrile piperazine derivatives have emerged as a potent class of anticancer agents, exhibiting significant cytotoxic effects against a range of human tumor cell lines, including those from breast (MCF-7), colon (HCT-116), liver (HepG-2), and cervical (HeLa) cancers.[1][4][8]
Mechanisms of Action
The anticancer activity of these compounds is often multifaceted, stemming from their ability to interfere with critical cellular processes.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[9] Targets include Pim-1 kinase, an oncogenic serine/threonine kinase, and various tyrosine kinases (TKs).[10][11] By blocking these enzymes, the compounds can halt the cell cycle and prevent tumor growth. For instance, certain derivatives have shown potent Pim-1 kinase inhibition with IC50 values in the nanomolar range.[12]
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, evidenced by the significant induction of caspases-9 and -3.[11] Some piperazine-substituted compounds have been shown to sensitize colon cancer cells to TNF-induced apoptosis.[13]
-
Microtubule Disruption: The piperazine moiety can contribute to activity that disrupts microtubule dynamics, leading to mitotic arrest. This is a well-established anticancer mechanism, exploited by drugs like Vinca alkaloids.[8][13]
Caption: Key anticancer mechanisms of nicotinonitrile piperazine compounds.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines, demonstrating their potent antiproliferative effects.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinonitrile-Pyrazole Hybrid | HepG-2 (Liver) | 8.78 | [1] |
| Nicotinonitrile-Pyrazole Hybrid | HeLa (Cervical) | 4.26 | [1] |
| Nicotinonitrile-Imino Derivative | MCF-7 (Breast) | ~1-3 | [11] |
| Nicotinonitrile-Imino Derivative | HCT-116 (Colon) | ~1-3 | [11] |
| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | 1.00 | [8] |
| Pyranopyridine-Piperazine | H1299 (Lung) | <1 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for assessing the in vitro cytotoxic activity of test compounds.[4][10]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 3: Central Nervous System (CNS) Applications
The piperazine moiety is a well-known scaffold in CNS drug discovery, present in antipsychotic, antidepressant, and anxiolytic agents.[2] Its combination with nicotinonitrile opens new avenues for treating complex neurodegenerative disorders like Alzheimer's disease (AD).
Neuroprotective Mechanisms
AD pathophysiology is characterized by the accumulation of amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[15][16] Nicotinonitrile piperazine compounds may offer therapeutic benefits by:
-
Inhibiting Protein Aggregation: Novel piperazine-based compounds have been designed to target and inhibit the aggregation of both amyloid-β42 and the tau-derived peptide AcPHF6.[15]
-
Modulating Calcium Homeostasis: Some piperazine derivatives act as agonists for the Transient Receptor Potential Canonical 6 (TRPC6) channel.[17] Activation of this channel can regulate neuronal store-operated calcium entry, a process vital for synaptic stability and memory formation, thereby protecting neurons from amyloid toxicity.[17]
-
Restoring Synaptic Plasticity: In preclinical models, piperazine compounds have been shown to restore long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices from AD model mice.[17]
Section 4: Antimicrobial and Other Biological Activities
Beyond cancer and CNS disorders, this class of compounds exhibits a broad spectrum of other biological activities.
-
Antibacterial and Antifungal Activity: Nicotinonitrile-coumarin hybrids linked via a piperazine moiety have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains.[18] The structural versatility of piperazine derivatives allows for fine-tuning of their antimicrobial properties.[7]
-
Anti-inflammatory Activity: The nicotinonitrile scaffold is associated with anti-inflammatory effects, and pyrazole-containing derivatives have shown activity superior to the standard drug indomethacin in some studies.[1]
-
Antiviral Activity: Certain nicotinonitrile piperazine compounds have been utilized as scaffolds for synthesizing heterocyclic compounds with antiviral properties.[1]
Section 5: Pharmacokinetics and Metabolic Considerations
A key rationale for using the piperazine ring is to improve the drug-like properties of a molecule.[5]
The Role of the Piperazine Moiety in ADME
-
Absorption and Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases aqueous solubility and aids in oral absorption.[5][6]
-
Distribution: The physicochemical properties imparted by the piperazine ring influence how the drug distributes throughout the body and whether it can cross the blood-brain barrier, a critical factor for CNS-targeted drugs.
-
Metabolism: While beneficial, the piperazine ring can be a site of metabolic activation, potentially leading to the formation of reactive metabolites.[19] This process often involves the hydroxylation of the α-carbon next to the nitrogen atoms.[19] However, the chemical environment surrounding the ring is critical; electron-withdrawing groups attached to the piperazine nitrogens can significantly reduce this metabolic liability.[19]
Caption: A simplified workflow of preclinical ADME/Tox assessment.
Conclusion and Future Perspectives
The fusion of the nicotinonitrile and piperazine scaffolds has yielded a rich chemical space populated by compounds with profound and diverse biological activities. Their demonstrated efficacy as anticancer agents, coupled with their emerging potential in neurodegenerative and infectious diseases, marks them as a highly valuable class for future drug discovery efforts.
The path forward requires a multi-pronged approach. Further optimization of lead compounds should focus on enhancing target selectivity to minimize off-target effects and improve the therapeutic index. A deeper understanding of their metabolic fate is crucial to design molecules with predictable pharmacokinetic profiles and lower risks of toxicity. Finally, the integration of computational modeling and in silico screening will undoubtedly accelerate the design-synthesize-test cycle, paving the way for the development of next-generation therapeutics based on the nicotinonitrile piperazine core.[20]
References
-
Al-Ostoot, F. H., Kandeel, M. M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
-
Ali, A., Sharma, G., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Szabó, I., Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Sabatino, P., Cignitti, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Abdel-Wahab, B. F., Binmujalli, H. A., et al. (2024). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. [Link]
-
de Oliveira, R., de Freitas, R. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
Zeidan, M., Al-Majed, A. A., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]
-
Ghorab, M. M., Alsaid, M. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Bezprozvanny, I., Kurbatskaya, K., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecules. [Link]
-
El-Sayed, N. N. E., El-Karim, I. A., et al. (2020). Synthesis, in-vitro antibacterial and anticancer screening of novel nicotinonitrile-coumarin hybrids utilizing piperazine citrate. Taylor & Francis Online. [Link]
- Lonza AG. (1977).
-
Ghorab, M. M., Alsaid, M. S., et al. (2017). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]
-
Sharma, R., Kumar, R., et al. (2023). The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Uddin, M. S., Al Mamun, A., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed. [Link]
-
Eldehna, W. M., Maklad, R. M., et al. (2022). Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]
-
Kamal, A., Kumar, G. B., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
-
European Medicines Agency. (2002). Piperazine Summary Report (3). EMA. [Link]
-
Karki, R., Thorsheim, C., et al. (2013). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]
-
Dovydaityte, S., Mickevicius, V., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]
-
Sharma, R., Singh, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Liyanage, D., Liyanage, S., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]
-
Liyanage, D., Liyanage, S., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. [Link]
Sources
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Target Identification of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Abstract
The process of elucidating the molecular target(s) of a novel bioactive compound is a cornerstone of modern drug discovery and chemical biology. It transforms a compound from a mere phenotypic modulator into a precise tool for understanding and manipulating biological systems. This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a molecule incorporating the pharmacologically significant nicotinonitrile and piperazine scaffolds.[1][2] We will detail an integrated strategy that synergistically combines robust in silico prediction with gold-standard experimental validation techniques. The narrative moves beyond simple protocol recitation to explain the causal logic behind each experimental choice, empowering researchers to not only execute these methods but also to intelligently adapt them. Methodologies covered include computational similarity searching, label-free biophysical assays such as the Cellular Thermal Shift Assay (CETSA), and affinity-based chemoproteomics.[3][4][5] This document is intended for drug development professionals, medicinal chemists, and cell biologists seeking a practical and scientifically rigorous roadmap for moving from a bioactive small molecule to its validated protein target.
Introduction: The Compound and the Challenge
This compound is a chiral small molecule featuring two key heterocyclic systems: a nicotinonitrile core and a methylpiperazine moiety. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with activities ranging from antiviral to anticancer.[6] Similarly, the nicotinonitrile framework is present in a variety of biologically active agents.[1][7] The combination of these fragments, along with the specific stereochemistry, suggests a high probability of potent and selective interaction with one or more protein targets within the proteome.
However, without knowledge of these targets, the compound's therapeutic potential and its mechanism of action (MoA) remain a "black box." Target identification is therefore not merely an academic exercise; it is a critical step to:
-
Elucidate the Mechanism of Action: Understand how the compound exerts its biological effect at a molecular level.
-
Enable Structure-Activity Relationship (SAR) Studies: Guide medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Identify Potential Off-Targets and Predict Toxicities: Proactively assess safety liabilities by understanding the full spectrum of protein interactions.[8]
-
Discover Novel Biology: Uncover new functions for proteins or previously unknown links between a target and a disease phenotype.
This guide outlines a multi-phased, hypothesis-driven approach to systematically deconvolute the molecular targets of this compound.
An Integrated Strategy for Target Deconvolution
A successful target identification campaign rarely relies on a single method. Instead, it employs a strategic combination of computational and experimental techniques, where the results of one phase inform the design of the next. This iterative process is both resource-efficient and scientifically robust. Our strategy begins with broad, computational predictions to generate a tractable list of high-probability candidate targets, which are then subjected to rigorous experimental validation.
Caption: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Rationale: The Power of Prediction
Before committing to resource-intensive wet-lab experiments, we leverage the vast repositories of known bioactivity data. The core principle is that structurally similar molecules often exhibit similar biological activities by binding to homologous targets.[5] Computational approaches are rapid, cost-effective, and can survey thousands of potential targets to generate an initial, focused set of hypotheses.[9][10]
Methodology 1: Structural & Substructure Similarity Searching
This is the most direct approach. The chemical structure of this compound is used as a query against large chemical databases (e.g., ChEMBL, PubChem). We search for compounds with high Tanimoto similarity scores and analyze the annotated biological targets of the closest structural neighbors.
-
Causality: A high degree of structural overlap, particularly in the arrangement of key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings), increases the statistical likelihood of shared protein targets. For instance, the presence of the 6-(piperazin-1-yl)nicotinonitrile core might retrieve known ligands for nicotinic acetylcholine receptors (nAChRs), immediately suggesting this receptor family as a primary hypothesis.[11]
Methodology 2: Pharmacophore Modeling & Reverse Docking
More sophisticated platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) use 2D and 3D representations of the query molecule to screen against a library of pharmacophore models derived from known ligand-protein interactions.[12] This "reverse screening" approach docks the compound into a multitude of protein binding sites to predict potential interactions.
-
Causality: This method moves beyond simple global similarity to identify compounds that may be structurally diverse overall but share a common spatial arrangement of features essential for binding to a specific target. This can uncover non-obvious targets that simple similarity searching might miss.
Data Interpretation & Hypothesis Formulation
The output of these in silico tools is a ranked list of potential protein targets or target families. It is crucial to critically evaluate this list, prioritizing targets that are consistently predicted by multiple algorithms and have a plausible biological connection to any observed phenotypic effects of the compound.
| Predicted Target Class | Supporting Rationale / Key Scaffolds | Confidence Level | Example In Silico Source |
| Nicotinic Acetylcholine Receptors (nAChRs) | High structural similarity to known nAChR ligands.[11] | High | Substructure Search (ChEMBL) |
| Kinases (e.g., AKT1) | Nicotinonitrile core is present in some kinase inhibitors.[1] | Medium | SwissTargetPrediction |
| GPCRs (e.g., CCR5) | Piperazine is a common scaffold in GPCR modulators.[13] | Medium | Similarity Ensemble Approach (SEA) |
| Autotaxin (ATX) | A known ATX inhibitor contains a piperazinyl-pyridine core.[14] | Medium-High | Structural Similarity Search |
Table 1: Example of a prioritized target hypothesis list generated from in silico analysis.
Phase 2: Experimental Target Validation & Profiling
With a list of credible hypotheses, we proceed to experimental validation. We prioritize label-free methods, as they analyze the interaction of the unmodified parent compound, avoiding potential artifacts introduced by chemical tags.[8]
Label-Free Approach 1: Cellular Thermal Shift Assay (CETSA®)
Principle & Rationale: CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[15] When a small molecule binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[16] By heating cell lysate or intact cells to various temperatures in the presence and absence of our compound, we can detect target engagement by observing which proteins remain soluble at higher temperatures. This is a powerful technique because it confirms direct physical binding in a physiologically relevant environment (cell lysate or intact cells).[3]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA for Screening
This protocol is designed to rapidly screen for target engagement at a single, optimized temperature.
-
Cell Culture & Lysis: Culture a relevant cell line (e.g., a neuronal line like SH-SY5Y if nAChRs are suspected) to ~80-90% confluency. Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells via freeze-thaw cycles (e.g., 3x in liquid nitrogen) and clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]
-
Protein Quantification: Determine the total protein concentration of the soluble lysate using a BCA or Bradford assay. Dilute the lysate to a final concentration of 1-2 mg/mL.
-
Compound Treatment: Aliquot the cell lysate into PCR tubes. Add this compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO). Incubate at room temperature for 30 minutes.
-
Thermal Challenge: Transfer the tubes to a thermal cycler and heat at a pre-determined optimal temperature (e.g., 54°C, determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling to room temperature for 3 minutes.[17]
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze by Western blot using antibodies against the top hypothesized targets (e.g., CHRNA4, AKT1). An increase in the band intensity in the compound-treated lanes compared to the vehicle control indicates target stabilization and engagement.
Label-Free Approach 2: Chemoproteomics (Kinase Profiling)
Principle & Rationale: If the in silico analysis strongly suggests a kinase target, specialized chemoproteomic platforms are invaluable. The KiNativ™ platform, for example, uses ATP- and ADP-biotin probes that covalently label the conserved lysine in the ATP binding site of kinases.[18] Target engagement is measured by competition; if our compound binds to a kinase's active site, it will prevent the biotin probe from labeling it. This reduction in labeling is quantified by mass spectrometry, providing a selectivity profile across hundreds of endogenous kinases simultaneously.[19][20]
-
Causality: This method directly assays for binding at the functionally critical ATP pocket. Its power lies in its breadth, allowing for simultaneous assessment of on-target potency and off-target selectivity against the kinome, which is crucial for developing safe and effective kinase inhibitors.[21]
Affinity-Based Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle & Rationale: This is a classic and robust method for target identification.[22] It involves chemically modifying the compound to include a linker and an affinity tag (e.g., biotin). This "bait" molecule is then immobilized on a solid support (e.g., streptavidin beads) and incubated with cell lysate.[8][23] Proteins that bind to the compound are "pulled down," washed to remove non-specific binders, and then identified by mass spectrometry.[24]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: AC-MS Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short PEG chain) attached to a position determined by SAR not to be critical for binding (e.g., the secondary amine of the piperazine ring if tolerated). Conjugate the linker to biotin.
-
Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize the "bait." Wash to remove any unbound probe.
-
Lysate Incubation: Incubate the probe-coated beads with clarified cell lysate (prepared as in the CETSA protocol) for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove proteins that are not specifically bound to the probe.
-
Elution & Self-Validation: Elute the bound proteins. For specificity control, a key step is to perform a competitive elution: incubate a parallel sample with a high concentration of the original, non-biotinylated this compound. True targets will be displaced from the beads by the free compound and will appear in lower abundance in the final eluate compared to a non-competitive elution (e.g., using SDS or a denaturant).[24]
-
Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe pull-down compared to a negative control (e.g., beads with no probe) and that show reduced abundance in the competitive elution. These are your high-confidence binding partners.
Phase 3: Target Confirmation and Functional Validation
Identifying a protein that binds to your compound is a major milestone, but it is not the final step. The interaction must be confirmed with orthogonal methods, and its functional consequence must be determined.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) using purified recombinant protein can confirm a direct interaction and determine binding kinetics (KD, kon, koff).
-
Functional Assays: If the identified target is an enzyme, its activity should be measured in the presence of the compound to determine if it acts as an inhibitor or activator (IC50/EC50). If it is a receptor, downstream signaling pathways should be assessed (e.g., measuring second messengers or reporter gene activation).
Conclusion
The target identification of this compound is a tractable challenge that is best addressed through a systematic, multi-pronged strategy. By initiating with cost-effective in silico predictions, we can formulate a clear set of hypotheses that guide efficient and rigorous experimental validation. Label-free methods like CETSA are invaluable for confirming target engagement in a cellular context, while affinity-based chemoproteomics provides a complementary and powerful discovery tool. Each step in this process is designed to be self-validating, building a robust and compelling case for the compound's true molecular target(s). This integrated approach not only de-risks the subsequent stages of drug development but also maximizes the potential for discovering novel biological mechanisms and therapeutic applications.
References
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
-
Al-Thiabat, M. G., & Alhawarri, M. B. (2025). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. [Link]
-
Al-Suhaimi, K. M., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports. [Link]
-
Wang, Z., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules. [Link]
-
Ferreira, L. G., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Li, P., et al. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. Molecules. [Link]
-
Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Scientific Reports. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link]
-
Cass, Q. B., & Almeida, F. G. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]
-
Creative Biolabs. In Silico Target Prediction. Creative Biolabs Website. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
HMS LINCS Project. (2016). KiNativ data. LINCS Website. [Link]
-
Vogel, A. I., et al. (1950). Nicotinonitrile. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine. PubChem. [Link]
-
Zhang, S. W., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace Website. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]
-
Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]
-
Al-Otaibi, F. M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Molecular Structure. [Link]
-
Yu, H., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]
-
Li, P., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Armstrong, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
Gfeller, D., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Pharmaceuticals. [Link]
-
Ferreira, L. G., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Kanduti, D., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico prediction of novel therapeutic targets using gene–disease association data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. news-medical.net [news-medical.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile stands as a pivotal chiral building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the potent dual PI3K/mTOR inhibitor, Gedatolisib.[1][2] The precise stereochemistry of the 3-methylpiperazine moiety is crucial for the target engagement and overall pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this important intermediate, offering a technical resource for researchers engaged in the development of targeted cancer therapies and other complex molecular entities.
Strategic Importance in Medicinal Chemistry: The Gedatolisib Case Study
Gedatolisib is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.[1][3] The structural architecture of Gedatolisib features the this compound fragment linked to a complex heterocyclic core. The introduction of the chiral methyl group on the piperazine ring serves to create specific steric and electronic interactions within the kinase binding pocket, thereby influencing the compound's potency and selectivity. The nicotinonitrile moiety provides a key point of attachment for the rest of the molecule and contributes to the overall electronic properties of the pharmacophore.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Dual inhibition of PI3K and mTOR, as achieved by Gedatolisib, is a promising strategy to overcome resistance mechanisms that can arise from targeting only a single component of the pathway.[5]
Synthesis of this compound: A Multi-Step Approach
The synthesis of the title compound is a multi-step process that hinges on two key transformations: the preparation of the enantiomerically pure (R)-3-methylpiperazine precursor and its subsequent nucleophilic aromatic substitution onto a nicotinonitrile scaffold.
Enantioselective Preparation of (R)-3-Methylpiperazine
The chirality of the final product is established through the use of enantiomerically pure (R)-3-methylpiperazine. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
A common and scalable method for obtaining enantiomerically pure 3-methylpiperazine is the classical resolution of a racemic mixture using a chiral resolving agent, such as L-(+)-tartaric acid.[5][6] This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[7]
Experimental Protocol: Chiral Resolution of 3-Methylpiperazine
-
Diastereomeric Salt Formation: A solution of racemic 3-methylpiperazine in a suitable solvent (e.g., a mixture of water and a polar organic solvent) is treated with a sub-stoichiometric amount of L-(+)-tartaric acid.[3][6] The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-3-methylpiperazine-L-tartrate.
-
Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a cold solvent to remove any residual mother liquor containing the more soluble (S)-3-methylpiperazine-L-tartrate.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (R)-3-methylpiperazine.
-
Extraction and Purification: The free amine is extracted into an organic solvent, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-3-methylpiperazine. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
| Parameter | Value/Condition | Rationale |
| Resolving Agent | L-(+)-Tartaric Acid | Readily available, cost-effective, and forms diastereomeric salts with significantly different solubilities. |
| Solvent System | Water/Alcohol Mixtures | Allows for good solubility of the starting materials at elevated temperatures and promotes selective crystallization upon cooling. |
| Stoichiometry | ~0.5-0.6 equivalents of Tartaric Acid | A sub-stoichiometric amount is often used to maximize the yield and purity of the desired diastereomer. |
| Temperature Profile | Heating to reflux followed by slow cooling | Ensures complete dissolution and allows for the formation of well-defined crystals. |
Alternatively, (R)-3-methylpiperazine can be prepared via asymmetric synthesis, often starting from a chiral precursor such as L-alanine.[8] This approach can offer better control over the stereochemistry from the outset. A common strategy involves the reductive amination of a protected amino aldehyde with an amino acid ester, followed by cyclization.[9]
Conceptual Workflow for Asymmetric Synthesis
Sources
- 1. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
A-Z Guide to the Discovery of Novel Piperazine Derivatives in Medicinal Chemistry
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties has established it as a "privileged scaffold".[1][2][3] This guide provides an in-depth exploration of the discovery process for novel piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the strategic rationale behind its use, explore key synthetic methodologies, delve into the nuances of structure-activity relationship (SAR) studies, and present detailed, field-proven experimental protocols. This document is designed not as a rigid template, but as a dynamic guide that mirrors the logic and flow of a real-world drug discovery campaign.
The Piperazine Core: A Privileged Scaffold in Drug Design
The prevalence of the piperazine moiety in FDA-approved drugs is not coincidental.[2][4][5] Its utility stems from a confluence of beneficial properties that medicinal chemists strategically exploit to optimize both pharmacodynamic and pharmacokinetic profiles.
-
Physicochemical and Structural Advantages : The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors and donors, which can enhance aqueous solubility and target affinity.[6] The pKa values of the nitrogens allow them to be protonated at physiological pH, a feature often used to improve the absorption and distribution of a drug candidate.[1] This basicity, combined with its conformational flexibility (adopting both chair and boat forms), allows for optimal positioning of pharmacophoric groups to interact with biological targets like enzyme active sites or receptor pockets.[1][7]
-
Synthetic Tractability : The nucleophilic nature of the secondary amines makes the piperazine ring an excellent synthetic handle.[1] This allows for the systematic and predictable introduction of a wide array of substituents at the N1 and N4 positions, facilitating the rapid generation of compound libraries for SAR exploration.
-
Pharmacokinetic Modulation : The piperazine scaffold is a powerful tool for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][6] Its incorporation can mitigate high lipophilicity, improve metabolic stability, and enhance bioavailability, transforming a potent but "undruggable" hit into a viable clinical candidate.[1][2]
Strategic Synthesis of Piperazine Derivatives
The synthesis of a diverse library of piperazine derivatives is the engine of the discovery process. The choice of synthetic route depends on the desired substitution pattern (N-aryl, N-alkyl, symmetric, or asymmetric) and scalability.
Core Synthetic Methodologies
Several robust methods are routinely employed:
-
N-Arylation Reactions :
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone for creating N-aryl piperazines, offering high yields and broad substrate scope.[4][8] It was famously used in the synthesis of the antidepressant Vortioxetine and the antipsychotic Brexpiprazole.[4]
-
Nucleophilic Aromatic Substitution (SNAr) : This method is effective when the aryl halide is activated by electron-withdrawing groups. It is a key step in the synthesis of kinase inhibitors like Palbociclib and Avapritinib.[4]
-
-
N-Alkylation Reactions :
-
Reductive Amination : A versatile and widely used method for creating N-alkyl bonds by reacting a piperazine amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[1][4] This strategy was employed in the synthesis of the anticancer drug Venetoclax and the kinase inhibitor Abemaciclib.[4]
-
Nucleophilic Substitution (SN2) : Direct reaction of a piperazine with an alkyl halide or sulfonate is a straightforward approach. To enhance reactivity with less reactive halides like chlorides, an iodide salt (e.g., NaI, KI) is often added to perform an in situ Finkelstein reaction.[4] This technique is seen in the synthesis of Bosutinib and Vilazodone.[4]
-
-
Selective Monofunctionalization :
-
A significant challenge is achieving selective N-monosubstitution due to the similar reactivity of both nitrogen atoms.[1] Common strategies include using a large excess of piperazine to favor mono-alkylation statistically, or employing a protecting group (like Boc) on one nitrogen to direct the reaction, followed by deprotection.[1][4]
-
The following diagram illustrates the general workflow for a typical piperazine drug discovery program.
Caption: High-level workflow for piperazine derivative drug discovery.
Navigating Structure-Activity Relationships (SAR)
SAR studies are the iterative process of systematically modifying a molecule's structure to understand the effect on its biological activity. For piperazine derivatives, the key is to understand how substituents at the N1 and N4 positions, as well as modifications to the ring itself, influence potency, selectivity, and pharmacokinetics.
The diagram below highlights the primary points of diversification on the piperazine scaffold.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine synthesis [organic-chemistry.org]
The Nicotinonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, synthetic tractability, and ability to engage in a range of intermolecular interactions have cemented its status as a privileged structural motif. This guide provides a comprehensive technical overview of the role of the nicotinonitrile scaffold in drug design, from its fundamental physicochemical characteristics and synthesis to its application in the development of targeted therapies. We will delve into the structure-activity relationships of key nicotinonitrile-based inhibitors, with a particular focus on their roles in oncology as kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers with the practical knowledge to leverage this versatile scaffold in their own drug discovery endeavors.
The Nicotinonitrile Scaffold: Physicochemical Properties and Synthetic Versatility
The nicotinonitrile core, a pyridine ring substituted with a nitrile group at the 3-position, possesses a unique combination of physicochemical properties that make it highly attractive for drug design.[1] The electron-withdrawing nature of the nitrile group influences the pKa of the pyridine nitrogen, modulating its ability to act as a hydrogen bond acceptor. This, in conjunction with the overall polarity and potential for dipole-dipole interactions, allows for fine-tuning of a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2]
Physicochemical Characteristics
A foundational understanding of the physicochemical properties of the nicotinonitrile scaffold is crucial for predicting its behavior in biological systems. These properties can be computationally estimated and experimentally verified to guide the design of drug candidates with favorable ADME profiles.
| Property | Typical Value/Range | Significance in Drug Design |
| Molecular Weight | ~104.11 g/mol (unsubstituted) | Low molecular weight provides a good starting point for further elaboration while adhering to Lipinski's Rule of Five. |
| logP | ~0.36 (unsubstituted) | Indicates a degree of lipophilicity that can be modulated with substitution to optimize cell permeability and solubility.[3] |
| Topological Polar Surface Area (TPSA) | ~36.7 Ų (unsubstituted) | This value suggests good potential for oral bioavailability and cell membrane permeability.[3] |
| pKa | ~1.4 (pyridine nitrogen) | The electron-withdrawing nitrile group reduces the basicity of the pyridine nitrogen, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (pyridine N, nitrile N) | Offers multiple points for interaction with biological targets. |
| Hydrogen Bond Donors | 0 (unsubstituted) | Can be readily introduced through substitution to enhance target binding. |
Table 1: Key physicochemical properties of the unsubstituted nicotinonitrile scaffold and their relevance in drug design.
Synthetic Strategies: Building the Nicotinonitrile Core
The synthetic accessibility of the nicotinonitrile scaffold is a major advantage for its use in drug discovery, allowing for the rapid generation of diverse compound libraries. Several robust methods exist for the construction of functionalized nicotinonitriles, with multi-component reactions being particularly powerful.
A common and efficient method for synthesizing highly functionalized nicotinonitriles is through a one-pot, multi-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5] This approach offers high atom economy and allows for the introduction of diverse substituents in a single step.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines [5]
-
Reaction Setup: In a dry 25 mL flask suitable for microwave synthesis, combine the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Microwave Irradiation: Place the flask in a microwave oven and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes at a suitable power level to maintain reflux.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the reaction mixture with ethanol (2 mL).
-
Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
The following diagram illustrates the general workflow for the multi-component synthesis of 2-amino-3-cyanopyridine derivatives.
The Nicotinonitrile Scaffold in Kinase Inhibition
A significant application of the nicotinonitrile scaffold is in the development of kinase inhibitors for the treatment of cancer. The scaffold's ability to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, makes it a powerful pharmacophore for this target class.
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[7][8][9]
The potency of nicotinonitrile-based VEGFR-2 inhibitors can be significantly influenced by the nature and position of substituents on the scaffold. The following table presents a hypothetical structure-activity relationship (SAR) for a series of nicotinonitrile derivatives, illustrating how modifications can impact inhibitory activity.
| Compound | R1 | R2 | VEGFR-2 IC50 (nM) |
| 1a | -H | -Ph | 500 |
| 1b | -NH2 | -Ph | 150 |
| 1c | -NH2 | -4-methoxyphenyl | 80 |
| 1d | -NH2 | -4-chlorophenyl | 45 |
| 1e | -NH-Me | -4-chlorophenyl | 120 |
Table 2: Hypothetical SAR data for nicotinonitrile-based VEGFR-2 inhibitors. This data is for illustrative purposes and does not represent actual experimental results.
Causality behind Experimental Choices: The introduction of an amino group at the R1 position (compound 1b vs. 1a ) often enhances potency by providing an additional hydrogen bond donor for interaction with the kinase hinge region. Further optimization at the R2 position with electron-donating (methoxy, 1c ) or electron-withdrawing (chloro, 1d ) groups can fine-tune binding affinity through electronic and steric effects. Methylation of the amino group (1e ) can decrease potency due to steric hindrance or loss of a key hydrogen bond.
Targeting PIM-1 Kinase in Cancer
PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[10][] Consequently, PIM-1 has emerged as an attractive target for cancer therapy.
PIM-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by promoting the expression of anti-apoptotic proteins.[12] Inhibition of PIM-1 can therefore sensitize cancer cells to apoptosis.[10][12]
Similar to VEGFR-2 inhibitors, the efficacy of nicotinonitrile-based PIM-1 inhibitors is highly dependent on their substitution patterns.
| Compound | R1 | R2 | PIM-1 IC50 (nM) |
| 2a | -H | -indole | 300 |
| 2b | -NH2 | -indole | 90 |
| 2c | -NH2 | -5-fluoroindole | 35 |
| 2d | -NH2 | -N-methylindole | 150 |
| 2e | -NH-cyclopropyl | -5-fluoroindole | 50 |
Table 3: Hypothetical SAR data for nicotinonitrile-based PIM-1 inhibitors. This data is for illustrative purposes and does not represent actual experimental results.
Causality behind Experimental Choices: The indole moiety at the R2 position (compound 2a ) often provides favorable π-stacking interactions within the ATP-binding pocket. The addition of an amino group at R1 (2b ) again enhances potency. Introducing a fluorine atom to the indole ring (2c ) can improve binding through favorable electrostatic interactions. N-methylation of the indole (2d ) may introduce steric clashes, reducing activity. Replacing the amino group with a cyclopropylamino group (2e ) can sometimes improve metabolic stability while maintaining good potency.
Biological Evaluation of Nicotinonitrile-Based Compounds
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. This section provides detailed protocols for key in vitro assays used to characterize the activity of nicotinonitrile-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Buffer Preparation: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Substrate and Enzyme Preparation: Add the kinase substrate (e.g., a specific peptide) to the reaction buffer. Then, add the purified kinase enzyme to the substrate solution and mix gently.
-
Compound Addition: Add the nicotinonitrile-based inhibitor (dissolved in 100% DMSO) at various concentrations to the enzyme-substrate mixture. Incubate for 20 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP. Incubate for 1-2 hours at room temperature.
-
Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of potential drug candidates.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile-based compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.
Apoptosis Assays
To confirm that the observed cytotoxicity is due to the induction of apoptosis, specific assays that measure markers of programmed cell death can be performed.
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][14]
Experimental Protocol: Caspase-Glo® 3/7 Assay [13]
-
Cell Treatment: Treat cells with the nicotinonitrile-based compound as in the MTT assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Experimental Protocol: Annexin V-FITC/PI Staining [15]
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest both adherent and floating cells.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Conclusion and Future Perspectives
The nicotinonitrile scaffold has proven to be an exceptionally valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of numerous clinical candidates and marketed drugs, particularly in the realm of kinase inhibition. The insights into the structure-activity relationships of nicotinonitrile-based compounds continue to guide the design of more potent and selective therapeutic agents. As our understanding of complex biological pathways deepens, the strategic application of the nicotinonitrile scaffold is poised to yield novel therapies for a wide range of diseases, further solidifying its importance in medicinal chemistry. Future work will likely focus on exploring novel substitutions and fusion of the nicotinonitrile ring with other pharmacophores to address challenges such as drug resistance and to develop agents with novel mechanisms of action.
References
-
Jameel, B. K., Raauf, A. M., & Abbas, W. A. K. (n.d.). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Ullah, Z., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]
-
Liederer, B. M., & Borchardt, R. T. (2018). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. In Therapeutic Proteins (pp. 1-21). Springer, New York, NY. Retrieved from [Link]
-
Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. Retrieved from [Link]
-
Hassan, H. F., et al. (2023). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Semantic Scholar. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2021). IC 50 Values Obtained for Prepared Derivatives against Different Tested.... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
-
Tu, S., et al. (2007). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
Paul, S., & Lee, Y. R. (2022). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry. Retrieved from [Link]
-
An, L., et al. (2020). Pim-1 kinase as cancer drug target: An update. PMC - PubMed Central. Retrieved from [Link]
-
Popel, A. S., & Mac Gabhann, F. (2017). Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. PMC - PubMed Central. Retrieved from [Link]
-
Farrag, A., et al. (2022). (PDF) Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. ResearchGate. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Retrieved from [Link]
-
Le-Tien, D., et al. (2019). Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp. ACS Publications. Retrieved from [Link]
-
Gouda, M. A., et al. (2014). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Retrieved from [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Retrieved from [Link]
-
Ness, R. O. (2014). Visualizing Signal Flow in Cell Signaling Model. Retrieved from [Link]
-
Abdel-Aziz, N. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH. Retrieved from [Link]
-
Ibrahim, M. H., et al. (2020). New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study. ResearchGate. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2021). IC 50 Values Obtained for Prepared Derivatives against Different Tested.... ResearchGate. Retrieved from [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Sridharan, S., & Shankar, E. M. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). PIM1. Retrieved from [Link]
-
S. K., & G., S. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
-
Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. Retrieved from [Link]
-
BioStatsSquid. (2023). Pathway Enrichment Analysis plots: easy R tutorial. YouTube. Retrieved from [Link]
-
Farrag, A., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research. Retrieved from [Link]
-
Stillman, I. E., & Waikar, S. S. (2018). Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. PMC - NIH. Retrieved from [Link]
-
Ness, R. O. (2014). Visualizing Signal Flow in Cell Signaling Model. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
Chen, C., et al. (2009). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI. Retrieved from [Link]
-
S. K., & G., S. (2015). Targeting downstream signalling is not as effective as VEGFR2 kinase.... ResearchGate. Retrieved from [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
Abd-Alhaseeb, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Cytoscape. (n.d.). Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Abstract: This document provides a comprehensive, field-validated guide for the synthesis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral building block of significant interest in pharmaceutical development. The protocol is centered around a robust nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline rigorous characterization and validation techniques, and include a troubleshooting guide to ensure reliable and reproducible outcomes. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a high-purity, enantiomerically-defined intermediate.
Introduction and Scientific Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1][2][3] Specifically, chiral 3-methylpiperazine moieties are incorporated into advanced drug candidates, often to enhance potency and selectivity by providing a steric handle to probe binding pockets.[2][4] this compound serves as a critical intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs), including potent kinase inhibitors and central nervous system agents.[3][5]
The stereochemical integrity of the final API is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6][7] Therefore, a synthetic protocol that ensures the retention of the (R)-configuration and allows for precise quantification of enantiomeric excess is essential for both research and manufacturing contexts.
Chosen Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The selected synthetic route involves the direct coupling of 6-chloronicotinonitrile and (R)-2-methylpiperazine . This SNAr pathway is mechanistically sound and highly efficient for this class of compounds.
Causality behind the choice:
-
Electrophilic Aromatic Ring: The pyridine ring of 6-chloronicotinonitrile is inherently electron-deficient due to the electronegativity of the ring nitrogen. This electrophilicity is significantly enhanced by the powerful electron-withdrawing effect of the nitrile (-CN) group at the 3-position.[8]
-
Activated Leaving Group: The chlorine atom at the 6-position (para to the ring nitrogen) is well-positioned for displacement. The negative charge in the reaction intermediate can be effectively delocalized onto the pyridine nitrogen, stabilizing the transition state and facilitating the departure of the chloride ion.[9][10]
-
Potent Nucleophile: (R)-2-methylpiperazine contains two nitrogen atoms. The secondary amine is significantly more nucleophilic than the primary amine and will preferentially attack the electron-deficient carbon of the pyridine ring.[2] Using a base is necessary to deprotonate the piperazinium cation formed after the initial attack, regenerating the neutral product and driving the reaction to completion.
Overall Synthetic Workflow
The following diagram outlines the complete workflow, from initial reaction setup to the final, validated product.
Caption: High-level workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Recommended Purity | Notes |
| 6-Chloronicotinonitrile | 53636-83-2 | 138.55 | ≥98% | |
| (R)-(-)-2-Methylpiperazine | 75336-86-6 | 100.16 | ≥97% | |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Ground to a fine powder before use. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, ≥99.8% | |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade or higher | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade or higher | For chromatography. |
| Deionized Water | 7732-18-5 | 18.02 | For work-up. | |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layer. | |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Safety & Handling Precautions
-
6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
(R)-2-Methylpiperazine: Flammable solid. Causes severe skin burns and eye damage.[12]
-
DMSO: Can increase the rate of skin absorption of other chemicals.
-
General: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. An inert atmosphere (Nitrogen or Argon) is required to prevent moisture-sensitive side reactions.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-(-)-2-methylpiperazine (5.51 g, 55.0 mmol, 1.1 eq).
-
Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq).
-
Place the flask under an inert atmosphere of Nitrogen.
-
Add 100 mL of anhydrous DMSO via cannula or syringe. Stir the resulting suspension for 15 minutes at room temperature.
-
-
Addition of Electrophile:
-
In a separate beaker, dissolve 6-chloronicotinonitrile (6.93 g, 50.0 mmol, 1.0 eq) in 25 mL of anhydrous DMSO.
-
Add the 6-chloronicotinonitrile solution dropwise to the stirring suspension in the reaction flask over 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C using a heating mantle and a temperature controller.
-
Maintain the temperature and stir vigorously for 6-12 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 10% Methanol in Dichloromethane.
-
Visualization: UV light (254 nm).
-
The reaction is complete upon the disappearance of the limiting reagent, 6-chloronicotinonitrile.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 1 L separatory funnel containing 400 mL of deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of 2% to 10% Methanol in Ethyl Acetate is typically effective.
-
Collect fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford This compound as a white to off-white solid.
-
Mechanistic Visualization
The reaction proceeds via a classic addition-elimination mechanism, which is foundational to nucleophilic aromatic substitution.
Caption: SNAr mechanism showing the formation of the stabilized Meisenheimer intermediate.
Characterization and Quality Control
This section is critical for validating the identity, purity, and stereochemical integrity of the synthesized compound.
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (d, 1H, pyridine-H2), ~7.7 (dd, 1H, pyridine-H4), ~6.6 (d, 1H, pyridine-H5), ~4.4 (m, 2H, piperazine-CH₂), ~3.5 (m, 1H, piperazine-CH), ~3.1 (m, 2H, piperazine-CH₂), ~2.8 (m, 2H, piperazine-CH₂), ~1.9 (s, 1H, NH), ~1.2 (d, 3H, CH₃). Note: Peaks may be broadened due to conformational exchange.
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~160.0, 152.0, 139.0, 118.0, 107.0, 105.0, 52.0, 50.0, 48.0, 45.0, 18.0.
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₄N₄ [M+H]⁺: 203.1291; Found: 203.1295.
Enantiomeric Purity Assessment (Self-Validation)
Confirming the enantiomeric excess (% ee) is non-negotiable for a chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[13]
Recommended Chiral HPLC Protocol:
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often effective for separating piperazine enantiomers.[13]
-
Mobile Phase: A mixture of Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to improve peak shape. A typical starting ratio is 80:20 (Hexane:Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a small sample of the final product. The (R) and (S) enantiomers will elute at different retention times. The % ee is calculated from the relative peak areas:
-
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
-
Acceptance Criteria: For most pharmaceutical applications, a % ee of ≥99% is required.
Summary of Expected Results
| Parameter | Target Value | Notes |
| Yield | 75-90% | Dependent on reaction scale and purification efficiency. |
| Appearance | White to off-white solid | |
| HPLC Purity | ≥98% | Measured by standard reverse-phase HPLC. |
| Enantiomeric Excess (% ee) | ≥99% | Confirmed by Chiral HPLC. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time. 2. Inactive base (absorbed moisture). 3. Poor quality starting materials. | 1. Increase reaction temperature to 110-120 °C or extend reaction time. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify purity of starting materials by NMR. |
| Low Yield | 1. Incomplete extraction from the aqueous phase. 2. Loss of product during column chromatography. | 1. Perform additional extractions (e.g., 5 x 100 mL EtOAc). 2. Carefully select eluent polarity and monitor fractions closely by TLC. |
| Low Enantiomeric Excess (% ee) | Racemization of the (R)-2-methylpiperazine starting material. | Source high-quality, enantiomerically pure (R)-2-methylpiperazine from a reputable supplier. Verify its optical rotation before use. |
| Product is an Oil, Not a Solid | Presence of residual solvent (DMSO, EtOAc). | Dry the product under high vacuum for an extended period (12-24 hours). If it remains an oil, trituration with a non-polar solvent like diethyl ether or pentane may induce crystallization. |
References
- CN114437031A - Synthetic method of 6-methyl nicotine.
- Nicotinonitrile. Organic Syntheses Procedure.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 16.
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.
- One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA.
- Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. The Journal of Organic Chemistry.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- 2-Methylpiperazine | C5H12N2 | CID 66057. PubChem - NIH.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- (R)-(-)-2-Methylpiperazine 97%. Sigma-Aldrich.
- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- 6-(Piperazin-1-yl)nicotinonitrile. BLD Pharm.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic arom
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed Central.
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. PubChem - NIH.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Strategic Synthesis of a Chiral Heterocyclic Building Block
An Application Note for the Synthesis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
This compound is a valuable chiral heterocyclic compound that serves as a key intermediate in the development of various pharmacologically active agents. Its structure, featuring a nicotinonitrile scaffold linked to an enantiomerically pure methylpiperazine moiety, makes it a desirable building block for medicinal chemistry programs. This document provides a comprehensive guide to its synthesis, emphasizing a robust and modern synthetic approach.
The core of this protocol revolves around a palladium-catalyzed Buchwald-Hartwig amination reaction. This choice is deliberate; compared to traditional nucleophilic aromatic substitution (SNAr) methods, the Buchwald-Hartwig coupling offers milder reaction conditions, broader functional group tolerance, and often higher yields, making it a superior strategy for constructing the critical C-N bond between the pyridine and piperazine rings.[1] This guide details the synthesis of the requisite precursors and the final coupling step, providing insights into reaction mechanisms, purification, and critical safety considerations.
Retrosynthetic Analysis and Strategy
The synthetic plan is devised from a retrosynthetic perspective, disconnecting the target molecule at the most strategic bond—the aryl carbon-piperazine nitrogen bond. This approach identifies 6-chloronicotinonitrile and (R)-2-methylpiperazine as the key starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This strategy necessitates the synthesis or acquisition of two key intermediates: an activated pyridine ring and the chiral amine. The subsequent sections provide detailed protocols for these steps.
PART I: Synthesis of Key Intermediates
Protocol 1: Preparation of 6-Chloronicotinonitrile
The synthesis of 6-chloronicotinonitrile is a multi-step process starting from commercially available 6-hydroxynicotinic acid. The procedure involves the conversion of the hydroxyl group to a chloride, followed by the dehydration of the corresponding amide to the nitrile.
Step 1a: Synthesis of 6-Chloronicotinamide
-
Chlorination: To a suspension of 6-hydroxynicotinic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat at reflux (approx. 110 °C) for 4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The resulting precipitate (6-chloronicotinoyl chloride) is filtered, washed with cold water, and dried.
-
Amidation: The crude 6-chloronicotinoyl chloride is added portion-wise to a cooled (0 °C) solution of aqueous ammonia (25%). The mixture is stirred for 1 hour.[2]
-
Isolation: The resulting white precipitate (6-chloronicotinamide) is collected by filtration, washed with cold water, and dried under vacuum.
Step 1b: Dehydration to 6-Chloronicotinonitrile
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-chloronicotinamide (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Dehydration: Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅, 1.5 eq) or trifluoroacetic anhydride (TFAA, 2.0 eq) with pyridine (2.5 eq), at 0 °C.[3]
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 6-chloronicotinonitrile.
Protocol 2: Synthesis of (R)-2-Methylpiperazine
Enantiomerically pure (R)-2-methylpiperazine is a critical, and often costly, starting material. While commercially available, an in-house synthesis can be achieved from (R)-alanine derivatives. The following is a summarized, established procedure.[4]
Caption: Workflow for chiral piperazine synthesis.
-
Peptide Coupling: N-Boc-(R)-alanine is coupled with ethyl N-benzylglycinate to form the corresponding dipeptide.
-
Cyclization: The Boc protecting group is removed with HCl, and subsequent neutralization leads to spontaneous cyclization to the diketopiperazine.[4]
-
Reduction: The diketopiperazine is reduced to N-benzyl-(R)-2-methylpiperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Deprotection: The N-benzyl group is removed via catalytic hydrogenation (H₂, Pd/C) to yield the final product, (R)-2-methylpiperazine.[4]
PART II: Final Assembly via Buchwald-Hartwig Amination
This section details the palladium-catalyzed cross-coupling of 6-chloronicotinonitrile and (R)-2-methylpiperazine. The choice of ligand and base is critical for achieving high yields. Bulky, electron-rich biarylphosphine ligands are preferred as they promote the crucial reductive elimination step.[5][6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. |
| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 6647-32-1 |
| (R)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 75336-86-6 |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 |
| XPhos | C₃₃H₄₅P | 484.68 | 564483-18-7 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 108-88-3 |
Procedure
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 6-chloronicotinonitrile (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), and XPhos (0.02-0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add (R)-2-methylpiperazine (1.1 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. The causality for heating is to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS, checking for the disappearance of the 6-chloronicotinonitrile spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane to 5% methanol in dichloromethane) to afford the pure this compound.
Expected Data
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with proposed structure |
| Mass Spec (ESI+) | m/z = 203.13 [M+H]⁺ |
| Chiral Purity (HPLC) | >98% ee |
Safety and Handling Precautions
Scientific integrity demands rigorous attention to safety. The reagents used in this synthesis possess significant hazards that must be properly managed.
-
Cyanides: Nicotinonitrile derivatives are organic cyanides. They are highly toxic if ingested, inhaled, or absorbed through the skin.[7] Always handle in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[8] Have a cyanide poisoning response kit available.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided like Pd₂(dba)₃, can be pyrophoric and may ignite upon exposure to air.[9] Handle under an inert atmosphere.[9][10]
-
Sodium tert-Butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. It can cause severe skin and eye burns.
References
- Google Patents. (n.d.). Synthetic method of 6-methyl nicotine.
-
PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Organic Preparations and Procedures International. (1990). An improved synthesis of (R)- and (S)-2-methylpiperazine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of pyridines and nicotinonitrile from piperidines.
-
ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide for preventing and responding to cyanide poisoning in the workplace. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
CDC Stacks. (n.d.). Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-chloro-5-methylnicotinamide. Retrieved from [Link]
-
Prochemiq. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst? Retrieved from [Link]
-
ACS Publications. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. honrel.com [honrel.com]
- 10. huaruicarbon.com [huaruicarbon.com]
Application Notes and Protocols for the Chiral Synthesis of 3-Methylpiperazine Derivatives
Introduction: The Significance of Chiral 3-Methylpiperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of blockbuster drugs. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties like solubility and basicity makes it an invaluable component in drug design. The introduction of a chiral center, as seen in 3-methylpiperazine, unlocks access to three-dimensional chemical space, enabling more specific and potent interactions with biological targets.[1] Enantiomerically pure 3-methylpiperazine derivatives are crucial building blocks for a range of pharmacologically active agents, including those targeting CNS disorders, infectious diseases, and oncology.
The critical importance of stereochemistry in pharmacology cannot be overstated; often, one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to off-target toxicity. Consequently, robust and efficient methods for the stereocontrolled synthesis of these chiral building blocks are of paramount importance to researchers in pharmaceutical and chemical development.
This comprehensive guide provides detailed protocols and technical insights into the chiral synthesis of 3-methylpiperazine derivatives. We will explore a highly reliable method starting from the chiral pool, specifically L-alanine, and delve into modern catalytic asymmetric strategies as a powerful alternative. The causality behind experimental choices, self-validating analytical protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers at the bench.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral 3-methylpiperazine can be broadly categorized into two main strategies: synthesis from the chiral pool and catalytic asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost of starting materials, and the desired level of novelty and efficiency.
-
Synthesis from the Chiral Pool: This classical and highly reliable approach utilizes readily available, inexpensive, and enantiomerically pure starting materials like amino acids. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. This method is often favored for its predictability and robustness.
-
Catalytic Asymmetric Synthesis: This modern approach constructs the chiral center using a chiral catalyst. While often requiring more optimization, these methods can be more elegant, atom-economical, and offer novel routes to complex derivatives. Palladium-catalyzed reactions are particularly prominent in this area.[1]
The following sections will provide a detailed, step-by-step protocol for the chiral pool approach and an overview of the principles and state-of-the-art in catalytic asymmetric methods.
Protocol 1: Diastereoselective Synthesis of (S)-3-Methylpiperazine via a Chiral Piperazin-2-one Intermediate from L-Alanine
This protocol details a robust and scalable synthesis of enantiomerically enriched (S)-3-methylpiperazine, starting from the readily available amino acid, L-alanine. The key strategy involves the formation of a chiral piperazin-2-one intermediate, which locks in the desired stereochemistry. This intermediate is then reduced to yield the final piperazine product. This method is adapted from established industrial procedures, ensuring high yields and excellent stereocontrol (>99% ee).[2]
Workflow Overview
The overall synthetic workflow is a multi-step process that begins with the formation of a key diamine intermediate, followed by cyclization to the piperazinone, and a final reduction.
Sources
Application Notes & Protocols for the Purification of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Introduction: The Criticality of Enantiopurity in Drug Development
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral heterocyclic compound that represents a significant scaffold in modern medicinal chemistry. Its structural components, a substituted nicotinonitrile and a chiral methylpiperazine, are prevalent in a variety of pharmacologically active agents. As with many chiral molecules, the biological activity and toxicological profile of this compound are intrinsically linked to its stereochemistry. The presence of its (S)-enantiomer can lead to reduced efficacy, off-target effects, or even significant toxicity. Consequently, robust and scalable purification methods to ensure high enantiomeric and chemical purity are paramount for its application in research and drug development.
This guide provides a detailed overview of various purification strategies for this compound, addressing potential impurities and offering insights into method selection and optimization. The protocols described herein are designed to be self-validating, with an emphasis on the scientific principles that underpin each experimental choice.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. These can be broadly categorized as:
-
Diastereomers and Enantiomers: The most critical impurity is the undesired (S)-enantiomer. Depending on the synthetic route, diastereomeric impurities may also be present.
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Reaction Byproducts: Products from side reactions, such as over-alkylation or incomplete reactions.[1]
-
Reagents and Catalysts: Any remaining reagents or catalysts used in the synthesis.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry is essential to identify the impurity profile and guide the selection of an appropriate purification strategy.
Purification Strategies: A Multi-faceted Approach
The purification of this compound often requires a multi-step approach to achieve the desired level of purity. The choice of methods will depend on the scale of the purification, the nature of the impurities, and the required final purity.
Crystallization: The Workhorse of Bulk Purification
Crystallization is often the most cost-effective method for large-scale purification. The success of this technique relies on the differential solubility of the desired compound and its impurities in a given solvent system. For chiral compounds, diastereomeric salt formation can be a powerful tool for enantiomeric enrichment.
Protocol 1: Diastereomeric Salt Crystallization
This protocol leverages the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, including solubility, allowing for their separation by fractional crystallization.
Step-by-Step Methodology:
-
Selection of a Resolving Agent: Choose a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a salt with the basic piperazine moiety of the target compound. The choice of resolving agent may require empirical screening to find one that provides well-defined crystals and good separation.
-
Salt Formation: Dissolve the crude (R,S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Add an equimolar amount of the chosen chiral acid.
-
Crystallization: Heat the solution to dissolve the salt completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will crystallize out first.
-
Isolation and Analysis: Collect the crystals by filtration and wash with a small amount of cold solvent. Analyze the enantiomeric excess (ee) of the crystallized salt using chiral HPLC.
-
Liberation of the Free Base: Dissolve the diastereomerically pure salt in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to liberate the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Causality Behind Choices:
-
The slow cooling process is critical for the formation of well-ordered crystals, which enhances the separation efficiency.
-
The choice of solvent is crucial; it must dissolve the diastereomeric salt at elevated temperatures but allow for selective precipitation upon cooling.
Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2] It is particularly useful for removing closely related impurities that cannot be separated by crystallization.
Protocol 2: Silica Gel Column Chromatography
This protocol is effective for removing polar and non-polar impurities.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with an appropriate mobile phase, starting with a less polar system and gradually increasing the polarity (gradient elution). A common mobile phase system for heterocyclic amines is a mixture of hexanes and ethyl acetate, often with a small amount of a basic modifier like triethylamine to prevent tailing.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the desired compound using TLC.[3][4] Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Data Presentation: TLC Monitoring
| Analyte | Mobile Phase (Hexane:EtOAc:TEA) | Rf Value |
| Starting Material A | 80:20:0.1 | 0.8 |
| This compound | 80:20:0.1 | 0.5 |
| Polar Impurity B | 80:20:0.1 | 0.2 |
Chiral High-Performance Liquid Chromatography (HPLC): For High-Purity Enantiomeric Separation
For achieving the highest level of enantiomeric purity, particularly on an analytical or semi-preparative scale, chiral HPLC is the method of choice.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Protocol 3: Chiral HPLC Purification
Step-by-Step Methodology:
-
Column Selection: Select an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[6][7] A Chiralpak® IC column is a good starting point for method development.[6][8]
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and resolution for basic analytes.[8]
-
Method Development: Inject a small amount of the racemic mixture to determine the retention times of the two enantiomers and optimize the mobile phase composition for baseline separation.
-
Preparative Separation: Scale up the injection volume for preparative separation. Collect the fractions corresponding to the desired (R)-enantiomer.
-
Product Recovery: Combine the fractions containing the pure (R)-enantiomer and evaporate the solvent under reduced pressure.
Data Presentation: Chiral HPLC Purity Analysis
| Parameter | Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Enantiomeric Excess (ee) of purified product | >99.5% |
Workflow Visualization
The following diagram illustrates a typical purification workflow for this compound.
Caption: A multi-step purification workflow for this compound.
Conclusion: A Pathway to Purity
The purification of this compound to a high degree of chemical and enantiomeric purity is a critical step in its development for pharmaceutical applications. The methods outlined in this guide, from bulk-scale crystallization to high-resolution chiral HPLC, provide a comprehensive toolkit for researchers and scientists. The key to successful purification lies in a thorough understanding of the impurity profile and a systematic approach to method selection and optimization. By following these protocols and understanding the underlying scientific principles, one can confidently achieve the desired purity of this important chiral intermediate.
References
- Organic Syntheses. (n.d.). Nicotinonitrile.
-
Pamplona, A. B., & Papke, R. L. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1735–1746. [Link]
- Reddy, G. S., & Kumar, A. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2011.
-
Singh, P., & Singh, S. (2021). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 6(4), 2865–2874. [Link]
-
Butini, S., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. ACS Chemical Neuroscience, 7(11), 1546–1563. [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
Abreu, R. M., & Capaldi, D. C. (2011). Purification of Small Interfering RNA Using Nondenaturing Anion-Exchange Chromatography. Oligonucleotides, 21(1), 23–28. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link]
-
Wagner, B. D., & Lown, J. W. (1995). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, 60(19), 6066–6074. [Link]
-
Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1187, 123038. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479–1486. [Link]
-
Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(37), 8129–8133. [Link]
-
Volcho, K. P., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1551. [Link]
- Polański, J., & Grynkiewicz, G. (1993). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 50(1), 37-41.
-
ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]
-
OIV. (n.d.). Detection of biogenic amines by TLC. Retrieved from [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(49), 16004–16011. [Link]
-
Wang, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1735–1746. [Link]
-
Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. Retrieved from [Link]
-
Wang, L., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances, 9(10), 5558-5565. [Link]
-
Harlow, E., & Lane, D. (2006). Immunoaffinity chromatography. CSH Protocols, 2006(1), pdb.prot3842. [Link]
-
Coles, S. J., et al. (2014). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 16(33), 7725-7731. [Link]
- Google Patents. (n.d.). EP0454385A1 - Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Veeprho. (n.d.). Nicotinamide EP Impurity A | CAS 59-67-6. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. jocpr.com [jocpr.com]
Application Note: A Comprehensive Analytical Framework for the Characterization of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a chiral molecule featuring a substituted piperazine and a nicotinonitrile moiety. Given the critical role of stereochemistry in determining the pharmacological and toxicological profiles of active pharmaceutical ingredients (APIs), rigorous analytical control is imperative.[1] This guide outlines a multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis techniques to ensure the identity, purity, quality, and stability of the target compound. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices, adherence to regulatory standards, and the establishment of self-validating experimental systems.
Introduction: The Analytical Imperative
This compound is a chiral heterocyclic compound. Its structure, incorporating a methyl-substituted chiral center on the piperazine ring, necessitates precise analytical methods to distinguish it from its corresponding (S)-enantiomer. Different enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer potentially being therapeutic while the other could be inactive or even toxic.[1][2] Therefore, a robust analytical strategy is not merely a procedural requirement but a cornerstone of drug safety and efficacy.
This application note details an integrated workflow for the complete characterization of this molecule, covering:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Quantification of the main compound and detection of any process-related impurities or degradation products.
-
Enantiomeric Purity: Specific quantification of the desired (R)-enantiomer and control of the unwanted (S)-enantiomer.
-
Physicochemical Properties: Assessment of thermal stability and solid-state characteristics.
All methodologies are presented with the principles of the International Council for Harmonisation (ICH) guidelines in mind, particularly Q2(R2) for the validation of analytical procedures, to ensure the generation of reliable and reproducible data suitable for regulatory submission.[3][4][5]
Chemical Structure and Properties
A clear understanding of the molecule's structure is fundamental to designing appropriate analytical methods.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄N₄
-
Molecular Weight: 202.26 g/mol
-
Key Structural Features: A pyridine ring with a nitrile group (nicotinonitrile), linked to a piperazine ring which contains a chiral center at the 3-position due to a methyl substituent.
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of information, and together they form a complete picture of the compound's quality. The logical flow of analysis is depicted below.
Caption: Integrated workflow for the complete characterization of the target compound.
Chromatographic Methods: Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and enantiomeric integrity of pharmaceutical compounds.[6]
Protocol 1: Purity and Assay by Reversed-Phase HPLC
This method is designed to separate the main compound from potential process impurities and degradation products.
Causality and Rationale: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like our target molecule. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The buffer controls the ionization state of the basic piperazine nitrogen, preventing peak tailing. UV detection is suitable as the nicotinonitrile moiety contains a strong chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid, Water (HPLC grade).
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ Mobile Phase B Acetonitrile Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 270 nm | Injection Vol. | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).
-
For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing factor for the main peak: ≤ 2.0.
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
-
-
Data Analysis: Calculate the purity using the area percent method. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is crucial for quantifying the (R)-enantiomer and ensuring the (S)-enantiomer is below specified limits.
Causality and Rationale: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives.[7] A normal-phase or polar organic mobile phase (e.g., hexane/ethanol or acetonitrile/methanol) is typically used with these columns. A small amount of an amine modifier, like diethylamine (DEA), is often essential to interact with active sites on the silica surface and improve the peak shape of basic analytes.[7][8]
Experimental Protocol:
-
Instrumentation: HPLC system as described in Protocol 1.
-
Reagents: n-Hexane (HPLC grade), Ethanol (200 proof), Methanol (HPLC grade), Diethylamine (DEA, >99.5%).
-
Chromatographic Conditions:
Parameter Condition Column Immobilized Polysaccharide-based CSP (e.g., Chiralpak IC) Mobile Phase Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)[8] Mode Isocratic Flow Rate 0.7 mL/min Column Temp. 25 °C Detection UV at 270 nm | Injection Vol. | 5 µL |
-
Sample Preparation:
-
Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.
-
For method development and peak identification, a racemic (50:50 mixture of R and S) sample is required.
-
-
System Suitability Test (SST):
-
Inject the racemic mixture.
-
Acceptance Criteria:
-
Resolution between the (R) and (S) enantiomer peaks: ≥ 1.5.[7]
-
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 Where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.
Spectroscopic Methods: Structural Confirmation
Spectroscopic techniques provide definitive evidence of the molecule's chemical structure and identity.
Protocol 3: Identity Confirmation by LC-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio (m/z).
Causality and Rationale: Electrospray Ionization (ESI) in positive mode is ideal for this molecule as the piperazine nitrogens are easily protonated. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides an accurate mass measurement, allowing for the determination of the elemental composition.[9]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Conditions: Use the same conditions as in Protocol 1 (RP-HPLC). This allows for seamless integration of UV and MS data.
-
MS Conditions:
Parameter Condition Ionization Mode ESI, Positive Scan Range 50 - 500 m/z Capillary Voltage 3.5 kV Source Temp. 120 °C | Desolvation Temp. | 350 °C |
-
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z of 203.1291.
-
Analyze the fragmentation pattern (MS/MS) to further confirm the structure. Key fragments would arise from the cleavage of the piperazine and nicotinonitrile rings.
-
Protocol 4: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the most detailed information about the chemical structure, confirming the connectivity of atoms and the stereochemistry.
Causality and Rationale: ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon connectivities, respectively, providing unambiguous structural assignment.[10]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Filter the solution into an NMR tube if any particulate matter is present.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If needed, acquire 2D spectra (COSY, HSQC).
-
-
Expected ¹H NMR Signals (Illustrative):
Protons Chemical Shift (ppm) Multiplicity Aromatic (Pyridine) ~7.0 - 8.5 m Piperazine CH, CH₂ ~2.5 - 4.0 m | Methyl (CH₃) | ~1.1 - 1.3 | d |
Thermal Analysis: Physicochemical Properties
Thermal analysis techniques are used to characterize the solid-state properties of the material, which are critical for stability, formulation, and processing.[11][12]
Causality and Rationale:
-
Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal stability and the presence of volatile components like water or residual solvents.[13]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, crystallinity, and detect polymorphic forms.
Experimental Protocol:
-
Instrumentation: TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
TGA Conditions:
-
Temperature Range: 25 °C to 400 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
DSC Conditions:
-
Temperature Range: 25 °C to a temperature below the decomposition point determined by TGA.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition. Quantify any weight loss at lower temperatures.
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
Method Validation Framework
Once developed, the primary quantitative methods (HPLC Purity and Chiral HPLC) must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4][14]
Caption: Key parameters for analytical method validation as per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[15]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical characterization of this compound requires a multi-pronged, systematic approach. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, enantiomeric integrity, and physicochemical properties of this chiral molecule. By integrating chromatographic, spectroscopic, and thermal techniques, and adhering to the principles of method validation, researchers and developers can ensure the quality and consistency of the compound, paving the way for successful downstream applications.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]
-
Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available at: [Link]
-
THERMAL ANALYSIS OF PHARMACEUTICALS. Informa Health Care. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. Available at: [Link]
-
6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile. PubChem. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. Available at: [Link]
-
Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC - NIH. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC - NIH. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available at: [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. ResearchGate. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of... Lund University Publications. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. Available at: [Link]
-
New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioProcess International. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance Portal. Available at: [Link]
-
Organic compounds. MassBank. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mybiosource.com [mybiosource.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 14. fda.gov [fda.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
A Robust Chiral HPLC Method for the Enantioselective Analysis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. The stereochemistry of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] The presented method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers, ensuring accurate determination of enantiomeric purity. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of chiral piperazine-based active pharmaceutical ingredients (APIs) and intermediates. We provide a comprehensive guide covering the scientific rationale for method development, a step-by-step protocol, and system suitability criteria to ensure self-validating and reliable performance.
Scientific Rationale & Method Development
The primary analytical challenge in analyzing this compound is the separation of its enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC methods.[3] Therefore, the development of a stereoselective method is imperative. Our approach is grounded in established principles of chiral chromatography.
The Cornerstone: Chiral Stationary Phase (CSP) Selection
The mechanism of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[3] The differential stability of these complexes results in different retention times.
-
Expertise & Causality: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated broad enantioselectivity for a vast range of chiral compounds, including those containing piperazine moieties.[1] For this method, we selected a cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (commercially available as Chiralpak® IC or equivalent). This CSP is known for its robust performance and effectiveness in separating chiral compounds containing aromatic rings and hydrogen-bond donors/acceptors, which are present in the target analyte. The selection is based on its proven success in separating structurally related piperazine compounds.[1][4]
Mobile Phase Optimization: Ensuring Selectivity and Peak Integrity
The mobile phase composition is critical for modulating the interactions between the analyte and the CSP, thereby influencing retention and resolution.
-
Expertise & Causality: A polar organic mobile phase, consisting of a mixture of acetonitrile and methanol, was chosen. This combination provides good solubility for the analyte and promotes the necessary chiral recognition interactions (e.g., hydrogen bonding, π-π interactions, and dipole-dipole interactions) with the polysaccharide CSP.
-
Trustworthiness through Peak Shape Control: A significant challenge with basic analytes like piperazine derivatives is their tendency to interact with residual acidic silanol groups on the silica surface of the column, leading to severe peak tailing. To counteract this, a small amount of an amine modifier, Diethylamine (DEA) , is added to the mobile phase.[1] The DEA acts as a competitive base, masking the active silanol sites and ensuring symmetrical, sharp peaks, which are essential for accurate quantification and achieving baseline resolution.
Detector Wavelength Selection
The nicotinonitrile functional group in the analyte contains a pyridine ring, which is a chromophore that absorbs UV light. For optimal sensitivity, the detector wavelength should be set at or near the analyte's absorbance maximum (λmax). A preliminary UV scan of the analyte dissolved in the mobile phase would be performed to determine this value, which is expected to be in the range of 250-280 nm.
Experimental Workflow
The following diagram outlines the logical flow of the analytical process, from initial setup to final data interpretation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives [mdpi.com]
- 3. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application and Protocol for the Complete NMR Spectroscopic Elucidation of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation and stereochemical confirmation of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple listing of parameters, delving into the causal reasoning behind experimental choices, from solvent selection to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, a specific protocol for the confirmation of the (R)-enantiomer using a chiral solvating agent is presented, ensuring a self-validating and robust analytical workflow for this pharmaceutically relevant scaffold.
Introduction: The Structural Imperative
This compound is a chiral heterocyclic compound featuring a nicotinonitrile core linked to a stereodefined 3-methylpiperazine moiety. Such structures are of significant interest in medicinal chemistry.[1][2] Precise and unambiguous characterization of its three-dimensional structure is paramount for understanding its biological activity, ensuring batch-to-batch consistency, and meeting regulatory requirements. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed insights into the molecular framework, connectivity, and stereochemistry in a solution state that can mimic physiological conditions.
The structural complexity of this molecule presents several analytical challenges that this guide will address:
-
Signal Crowding: The aliphatic protons of the piperazine ring are expected to resonate in a narrow region of the ¹H NMR spectrum, necessitating 2D NMR for unambiguous assignment.
-
Conformational Dynamics: The piperazine ring exists in a dynamic equilibrium of chair conformations.[3][4][5] This can lead to broadened signals, and understanding these dynamics is key to a complete characterization.
-
Stereochemical Verification: The presence of a chiral center at the 3-position of the piperazine ring requires a specific methodology to confirm the enantiomeric purity of the (R)-isomer.
This guide will systematically address these challenges, providing both the "how" and the "why" for each step of the analytical process.
Predicted Spectral Landscape: An Anticipatory Analysis
Before embarking on experimental work, a foundational understanding of the expected NMR spectra is crucial. Based on established principles and data from analogous structures like nicotinonitriles and substituted piperazines, we can predict the chemical shift regions for the key nuclei.[6][7][8]
Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound
| Moiety | Atom Number (See Fig. 1) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| Nicotinonitrile | H2 | 8.2 - 8.6 | - | Deshielded aromatic proton ortho to the ring nitrogen and cyano group. Expected to be a doublet. |
| H4 | 7.6 - 8.0 | - | Aromatic proton meta to the ring nitrogen and ortho to the piperazine substituent. Expected to be a doublet of doublets. | |
| H5 | 6.5 - 6.9 | - | Shielded aromatic proton ortho to the piperazine nitrogen. Expected to be a doublet. | |
| C2 | - | 150 - 155 | Aromatic carbon adjacent to ring nitrogen. | |
| C3 | - | 105 - 110 | Aromatic carbon bearing the cyano group. | |
| C4 | - | 138 - 142 | Aromatic methine carbon. | |
| C5 | - | 110 - 115 | Aromatic methine carbon. | |
| C6 | - | 158 - 162 | Aromatic carbon attached to the piperazine nitrogen. | |
| CN | - | 117 - 120 | Cyano group carbon. | |
| Piperazine | H7' (CH) | 3.0 - 3.4 | 50 - 55 | Methine proton at the chiral center. Complex multiplicity. |
| H8' (CH₂) | 2.8 - 3.2 (ax), 3.4 - 3.8 (eq) | 45 - 50 | Protons adjacent to the secondary amine. Diastereotopic. | |
| H9' (CH₃) | 1.1 - 1.4 | 15 - 20 | Methyl group protons. Expected to be a doublet. | |
| H10' (CH₂) | 3.6 - 4.0 | 48 - 53 | Protons adjacent to the nitrogen linked to the pyridine ring. Diastereotopic. | |
| H11' (CH₂) | 2.8 - 3.2 | 43 - 48 | Protons adjacent to the nitrogen linked to the pyridine ring. Diastereotopic. | |
| NH | 1.5 - 2.5 | - | Exchangeable proton. May be broad or not observed. |
Note: Chemical shifts are highly dependent on the solvent used. These predictions are based on typical deuterated solvents like CDCl₃ or DMSO-d₆.
Experimental Design and Protocols
This section outlines the step-by-step protocols for acquiring a full suite of NMR data. The workflow is designed to be logical and efficient, starting with simple 1D experiments and progressing to more complex 2D techniques for complete structural assignment.
Figure 1. Logical workflow for the complete NMR analysis of the target molecule.
Protocol: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Weighing: Accurately weigh 5-10 mg of the dried this compound sample.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a good first choice due to its low viscosity and minimal interference in the aliphatic region. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the added benefit of slowing down N-H proton exchange, often allowing for the observation of the piperazine NH proton.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
Protocol: 1D NMR Acquisition (¹H and ¹³C)
These initial experiments provide a fundamental overview of the molecule.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure high resolution and lineshape.[9]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.[10]
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
Rationale: This provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity).
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200 ppm (e.g., -10 to 190 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C is an insensitive nucleus.
-
Rationale: This experiment reveals the number of unique carbon atoms and provides a general idea of their chemical environment (aliphatic, aromatic, carbonyl/cyano).
-
Protocol: 2D NMR for Structural Elucidation
2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond correlations.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).
-
Pulse Program: Standard 'cosygpqf' or similar.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
Application: This will be critical for tracing the connectivity within the nicotinonitrile aromatic system (H4-H5) and, most importantly, for mapping out the entire spin system of the 3-methylpiperazine ring (H7' through H11' and the methyl group).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Pulse Program: Standard 'hsqcedetgpsisp2.3' (phase-edited to distinguish CH/CH₃ from CH₂ signals).
-
Spectral Width: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Application: This experiment will definitively link every proton signal (except the exchangeable NH) to its corresponding carbon atom, providing immense clarity to the crowded aliphatic region of the piperazine ring.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (2-3 bonds) between protons and carbons.
-
Pulse Program: Standard 'hmbcgplpndqf'.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Application: This is the key experiment for connecting the molecular fragments. Expect to see correlations from the piperazine protons (H10', H11') to the pyridine carbon C6, and from the aromatic protons (H2, H4, H5) to the quaternary carbons (C3, C6, CN), confirming the overall molecular architecture.[11]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Characterization of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a Novel Modulator of the LANCL2 Pathway
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a novel small molecule entity. We hypothesize, based on structural motifs common to immunomodulatory compounds, that this molecule interacts with the Lanthionine synthetase C-like 2 (LANCL2) pathway. LANCL2 is an emerging therapeutic target for autoimmune and inflammatory diseases.[1][2] The protocols herein describe a multi-tiered approach to characterize the compound's activity, beginning with direct target engagement and followed by downstream cellular signaling assays. This guide is intended for researchers in drug discovery and development, providing both the theoretical basis and practical steps for robust in vitro characterization.
Introduction: The Scientific Rationale
Lanthionine synthetase C-like 2 (LANCL2) is a ubiquitously expressed protein that has garnered significant interest as a drug target due to its role in modulating key signaling pathways involved in immunity and metabolism.[1][3] LANCL2 is the molecular target of the phytohormone abscisic acid (ABA) and its activation has been shown to exert anti-inflammatory effects.[1][2] The mechanism of LANCL2 action involves the positive regulation of the PI3K/Akt signaling pathway, a central node in cell survival and proliferation.[4] Specifically, LANCL2 can facilitate the mTORC2-mediated phosphorylation of Akt at the Serine-473 residue, leading to maximal Akt activation.[4]
Given the structural features of this compound, we propose its potential as a modulator of the LANCL2 pathway. To validate this hypothesis and characterize its bioactivity, a systematic in vitro investigation is required. This application note outlines two key experimental workflows:
-
Biochemical Assay: A Fluorescence Polarization (FP) based binding assay to determine the direct interaction between the compound and purified LANCL2 protein.
-
Cell-Based Assay: A Western Blot-based analysis of Akt phosphorylation in a relevant cell line to measure the compound's effect on downstream LANCL2 signaling.
This dual approach ensures a comprehensive understanding of the compound's mechanism of action, from target engagement to cellular response.
Visualizing the Experimental Approach
The following diagram illustrates the sequential workflow for characterizing the in vitro activity of this compound.
Caption: Experimental workflow for in vitro characterization.
Biochemical Assay: Direct Target Engagement
Principle of the Fluorescence Polarization (FP) Binding Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[5][6] It relies on the principle that a small, fluorescently-labeled molecule (the tracer) tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the protein, in this case, LANCL2), the rotational motion of the tracer is significantly slowed, resulting in a higher polarization of the emitted light.[5][6] A competitive FP assay will be employed, where the test compound displaces a known fluorescent ligand from the LANCL2 binding pocket, leading to a decrease in polarization.
Materials and Reagents
-
Purified, recombinant human LANCL2 protein
-
Fluorescently-labeled ABA (or another suitable LANCL2 ligand) as the tracer
-
This compound
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well, black, flat-bottom microplates
-
Microplate reader with fluorescence polarization capabilities
Step-by-Step Protocol for FP Binding Assay
-
Reagent Preparation:
-
Prepare a 2X stock of the fluorescent tracer in Assay Buffer. The final concentration should be at its Kd for LANCL2.
-
Prepare a 2X stock of purified LANCL2 protein in Assay Buffer. The final concentration should be optimized for a sufficient assay window.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the test compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the 2X LANCL2 protein stock to all wells.
-
Add 10 µL of the 2X fluorescent tracer stock to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Interpretation
The data will be plotted as fluorescence polarization (mP) versus the log of the compound concentration. A sigmoidal dose-response curve will be fitted to the data to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.
Table 1: Hypothetical FP Binding Assay Data
| Compound Concentration (µM) | Fluorescence Polarization (mP) |
| 0.01 | 250 |
| 0.1 | 245 |
| 1 | 180 |
| 10 | 110 |
| 100 | 95 |
From this data, an IC50 value can be calculated, indicating the binding affinity of the test compound to LANCL2.
Cell-Based Assay: Downstream Signaling Pathway Modulation
Principle of the Akt Phosphorylation Assay
To assess the functional consequence of LANCL2 engagement by this compound, we will measure the phosphorylation of Akt at Serine-473.[4] As LANCL2 positively regulates Akt phosphorylation, an agonist of LANCL2 is expected to increase the levels of phosphorylated Akt (p-Akt).[4] This will be quantified using Western blotting, a technique that allows for the detection of specific proteins from a complex mixture.
Materials and Reagents
-
HEK293 cells (or another suitable cell line expressing LANCL2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Step-by-Step Protocol for Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis and Interpretation
The intensity of the p-Akt and total Akt bands will be quantified using densitometry software. The ratio of p-Akt to total Akt will be calculated to normalize for protein loading. The data will be plotted as the fold change in p-Akt/total Akt ratio versus the log of the compound concentration. A dose-response curve will be fitted to determine the EC50 value, representing the concentration of the compound that produces 50% of the maximal response.
Table 2: Hypothetical Western Blot Densitometry Data
| Compound Concentration (µM) | p-Akt/Total Akt Ratio (Fold Change) |
| 0 | 1.0 |
| 0.1 | 1.5 |
| 1 | 3.2 |
| 10 | 5.8 |
| 100 | 6.0 |
This data will demonstrate the compound's ability to modulate the LANCL2 signaling pathway in a cellular context.
Visualizing the LANCL2 Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the LANCL2-mediated Akt signaling pathway.
Caption: Proposed LANCL2 signaling pathway activation.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential modulator of the LANCL2 pathway. Successful execution of these assays will establish the compound's binding affinity for LANCL2 and its functional activity in a cellular context.
Further studies could involve:
-
Assessing the compound's selectivity against other related targets.
-
Investigating its effect on other downstream effectors of the Akt pathway.
-
Evaluating its anti-inflammatory properties in relevant immune cell assays.
These foundational in vitro assays are a critical first step in the comprehensive evaluation of this novel compound for its therapeutic potential.
References
-
Zeng, M., van der Donk, W. A., & Chen, J. (2014). Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt. Molecular Biology of the Cell, 25(24), 3954–3961. [Link]
-
Milligan, G. (2011). GPR35: a case of mistaken identity?. British journal of pharmacology, 162(6), 1243–1245. [Link]
-
Drug Development and Delivery. (2019). Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. [Link]
-
Lu, P., et al. (2014). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Current drug targets, 15(6), 565–572. [Link]
-
Sturlese, M., et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. International Journal of Molecular Sciences, 24(24), 17424. [Link]
-
Richards, D. A., & Blender, N. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 9(1), ENEURO.0318-21.2021. [Link]
-
Sturlese, M., et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Infoscience, 10.3390/ijms242417424. [Link]
-
Eurofins Discovery. GPR35 Human Class A Orphan GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Fujii, H., et al. (2009). In vitro Reconstitution of an ABA Signaling Pathway. Nature, 462(7273), 660–664. [Link]
-
Tovey, S. C., & Taylor, C. W. (2013). Analysis of protein-ligand interactions by fluorescence polarization. Cold Spring Harbor protocols, 2013(9), 933–944. [Link]
-
Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British journal of pharmacology, 162(3), 733–748. [Link]
-
National Center for Biotechnology Information. (n.d.). Assays for GPR35. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]
-
Moreno-Alvero, M., et al. (2017). Identification of ABA Receptor Agonists Using a Multiplexed High-Throughput Chemical Screening. Methods in molecular biology, 1564, 215–225. [Link]
-
Sturlese, M., et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. MDPI. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions and in high throughput screening. Current protocols in chemical biology, 1(1), 1–15. [Link]
Sources
- 1. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. mdpi.com [mdpi.com]
- 4. Lanthionine synthetase C–like protein 2 (LanCL2) is a novel regulator of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Nicotinonitrile Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activities of nicotinonitrile compounds. This document offers detailed protocols and the scientific rationale behind experimental design, ensuring robust and reproducible results.
Introduction to Nicotinonitrile Compounds in Drug Discovery
Nicotinonitrile, a pyridine ring with a nitrile group at the 3-position, serves as a versatile scaffold in medicinal chemistry. This structural motif is present in several marketed drugs and numerous investigational agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. A significant number of nicotinonitrile derivatives have been developed as inhibitors of key cellular signaling pathways implicated in various diseases, particularly cancer.
The therapeutic potential of these compounds often stems from their ability to modulate the activity of protein kinases, such as PIM-1 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3). Understanding the cellular effects of novel nicotinonitrile derivatives is crucial for their development as therapeutic agents. Cell-based assays are indispensable tools for this purpose, providing insights into a compound's mechanism of action, potency, and potential toxicities in a physiologically relevant context.[1]
This guide will detail key cell-based assays for evaluating the efficacy and mechanism of action of nicotinonitrile compounds, focusing on cytotoxicity, apoptosis, cell cycle progression, and target engagement.
Section 1: Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Nicotinonitrile compound stock solution (typically in DMSO)
-
Target cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nicotinonitrile compound in complete medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.[4]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality and Self-Validation
-
Rationale for Controls: The vehicle control is essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent. Untreated controls represent 100% viability.
-
Linearity of Response: A clear dose-dependent decrease in cell viability provides confidence in the compound's cytotoxic effect. The optimal cell seeding density should be within the linear range of the assay, where absorbance is directly proportional to the cell number.[5]
-
Considerations for Nicotinonitrile Compounds:
-
Solubility: Nicotinonitrile compounds can have limited aqueous solubility. Prepare high-concentration stock solutions in DMSO and ensure the final DMSO concentration in the culture medium is low and consistent.[6] If precipitation is observed upon dilution in media, consider pre-diluting the DMSO stock in a small volume of serum-free media before adding to the final culture volume.[6]
-
Autofluorescence: Pyridine-containing compounds can sometimes exhibit intrinsic fluorescence, which could interfere with fluorescence-based viability assays.[7][8] The colorimetric nature of the MTT assay circumvents this potential issue.
-
Section 2: Investigating the Induction of Apoptosis
Many anticancer agents, including nicotinonitrile derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspases-3 and -7.[9] Upon cleavage, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of active caspase-3 and -7.[9]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Nicotinonitrile compound
-
Target cell line
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of the nicotinonitrile compound as described in the MTT assay protocol.
-
Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After the desired treatment period, allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.[11]
-
Data Analysis:
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Causality and Self-Validation
-
Positive Control: The use of a known apoptosis inducer validates that the assay system is responsive and capable of detecting caspase activation.
-
Time-Course Experiment: Performing the assay at different time points after treatment can provide insights into the kinetics of apoptosis induction.
-
Correlation with Cytotoxicity: The concentrations at which apoptosis is induced should correlate with the concentrations that cause a decrease in cell viability in the MTT assay.
Section 3: Analyzing Cell Cycle Progression
Some nicotinonitrile derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[12][13] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[14]
Principle of Propidium Iodide Staining
Propidium iodide is a fluorescent intercalating agent that stains DNA.[14] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[14]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Nicotinonitrile compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with the nicotinonitrile compound at various concentrations (e.g., IC50 and 2x IC50) for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.
-
Data Analysis:
The output is a histogram of DNA content. Deconvolution of the histogram allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.
Causality and Self-Validation
-
Dose- and Time-Dependence: Observing a dose- and time-dependent increase in the percentage of cells in a specific phase provides strong evidence for compound-induced cell cycle arrest.
-
Sub-G1 Peak: The appearance of a sub-G1 peak in the DNA histogram is indicative of apoptotic cells with fragmented DNA, which can be correlated with the results from the caspase assay.
-
Mechanism Link: For example, a nicotinonitrile derivative that inhibits PIM-1 kinase may be expected to cause G1 arrest, as PIM-1 is involved in the G1-S transition.[12]
Section 4: Confirming Target Engagement in a Cellular Context
While the assays above demonstrate the phenotypic effects of nicotinonitrile compounds, it is crucial to confirm that these compounds are interacting with their intended molecular targets within the cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are powerful methods for this purpose.
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble, stabilized proteins. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.[17]
Protocol: Western Blot-Based CETSA
Materials:
-
Nicotinonitrile compound
-
Target cell line
-
PBS
-
Protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the nicotinonitrile compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis:
Quantify the band intensities from the Western blots. Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[14] When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.[17]
Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
Nicotinonitrile compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Instrument capable of measuring filtered luminescence
Procedure:
-
Cell Preparation:
-
Prepare a suspension of the engineered cells in Opti-MEM®.
-
-
Compound and Tracer Addition:
-
Add the nicotinonitrile compound at various concentrations to the wells of the assay plate.
-
Add the NanoBRET™ tracer to all wells.
-
-
Cell Addition and Incubation:
-
Add the cell suspension to the wells.
-
Incubate at 37°C in a 5% CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis:
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine the IC50 value for target engagement.
Causality and Self-Validation
-
Specificity: For CETSA, demonstrating a thermal shift for the intended target but not for other unrelated proteins (off-targets) supports the specificity of the compound.
-
Quantitative Measurement: The NanoBRET™ assay provides a quantitative measure of compound affinity for the target in a live-cell environment, which can be compared to data from biochemical assays.
-
Correlation of Target Engagement with Cellular Effects: The concentrations at which target engagement is observed should align with the concentrations that produce the desired phenotypic responses (e.g., cytotoxicity, apoptosis). A strong correlation provides compelling evidence for the compound's mechanism of action.
Section 5: Signaling Pathway Analysis
To further elucidate the mechanism of action, it is beneficial to investigate the impact of nicotinonitrile compounds on specific signaling pathways.
PIM-1 Kinase Signaling
PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream substrates, including the pro-apoptotic protein BAD and cell cycle regulators.[18] Nicotinonitrile derivatives have been identified as potent PIM-1 inhibitors.[12][13]
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
STAT3 Signaling Pathway
STAT3 is a transcription factor that, upon activation (phosphorylation), dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[9][19] Several nicotinonitrile compounds have been shown to inhibit STAT3 signaling.[9][20]
Caption: STAT3 Signaling Pathway Inhibition.
Section 6: Data Presentation and Interpretation
Quantitative data from the described assays should be presented clearly to allow for straightforward comparison and interpretation.
Table 1: Example Data for a Hypothetical Nicotinonitrile Compound (NCN-1)
| Assay | Cell Line | Parameter | Value |
| Cytotoxicity | MCF-7 | IC50 (48h) | 5.2 µM |
| PC-3 | IC50 (48h) | 8.9 µM | |
| Apoptosis | MCF-7 | Max. Caspase-3/7 Activation (fold change vs. control) | 4.5-fold at 10 µM |
| Cell Cycle | MCF-7 | % Cells in G2/M (24h at 10 µM) | 65% (Control: 15%) |
| Target Engagement | MCF-7 | CETSA ΔTagg (PIM-1) | +5.2°C at 20 µM |
| MCF-7 | NanoBRET™ IC50 (PIM-1) | 0.8 µM |
Interpretation:
The hypothetical data in Table 1 suggests that NCN-1 is a moderately potent cytotoxic agent against MCF-7 and PC-3 cells. In MCF-7 cells, its mechanism of action likely involves the induction of apoptosis, as evidenced by the increase in caspase-3/7 activity, and cell cycle arrest at the G2/M phase. The CETSA and NanoBRET™ data strongly indicate that NCN-1 directly engages with PIM-1 kinase in the cellular environment at concentrations consistent with its observed cellular effects.
Section 7: Quality Control and Assay Validation
To ensure the reliability and reproducibility of results, robust quality control (QC) and assay validation are essential.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to prevent cross-contamination or misidentification.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
Reagent Quality: Use high-quality reagents and maintain consistency in batches, especially for serum and critical assay components.
-
Assay Performance Metrics: For high-throughput screening, monitor assay performance using metrics like the Z'-factor and signal-to-background ratio to ensure the assay window is sufficient to distinguish between active and inactive compounds.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for each assay to minimize inter-experimental variability.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical characterization of nicotinonitrile compounds. By systematically evaluating cytotoxicity, apoptosis, cell cycle effects, and target engagement, researchers can gain a comprehensive understanding of a compound's mechanism of action and make informed decisions in the drug discovery and development process. The integration of these assays, coupled with rigorous quality control, will yield high-quality, reliable data to advance promising nicotinonitrile derivatives toward clinical application.
References
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports. Available at: [Link]
-
Pim-1 kinase as cancer drug target: An update. (2016). Biomedical Reports. Available at: [Link]
-
Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). Bioorganic Chemistry. Available at: [Link]
-
Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer. (2021). Pharmaceutics. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Sartorius. Available at: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Available at: [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (2020). Oncology Letters. Available at: [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2018). Biochemical Pharmacology. Available at: [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells. (2018). Journal of Cancer. Available at: [Link]
-
Current Advances in CETSA. (2022). Frontiers in Pharmacology. Available at: [Link]
- Process for improving the solubility of cell culture media. (2016). Google Patents.
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2024). Journal of the Iranian Chemical Society. Available at: [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (2021). Auctores. Available at: [Link]
-
Caspase 3 activity in isolated fetal rat lung fibroblasts and rat periodontal ligament fibroblasts: cigarette smoke induced alterations. (2007). International Journal of Medical Sciences. Available at: [Link]
-
Effects and mechanism of STAT3 inhibitor and nicotinamide combination on the inhibiting proliferation of hepatocarcinoma HepG2 cells. (2022). Tianjin Medical Journal. Available at: [Link]
-
Can someone help me regarding drug preparation for MTT assay? (2015). ResearchGate. Available at: [Link]
-
Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry. (2020). The Open Microbiology Journal. Available at: [Link]
-
NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. Available at: [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. Available at: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Advances. Available at: [Link]
-
Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (2020). Cytometry Part A. Available at: [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression. (2023). Frontiers in Oncology. Available at: [Link]
-
Downstream target genes of STAT3. (n.d.). ResearchGate. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Available at: [Link]
-
Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. (2024). Charnwood Discovery. Available at: [Link]
-
DNA / Cell cycle measurement. (2016). Flow cytometry. Available at: [Link]
-
What is a Nicotine dilutent safe for cell culture? (2017). ResearchGate. Available at: [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2025). Molecular Diversity. Available at: [Link]
-
What are STAT3 inhibitors and how do they work? (2024). News-Medical.net. Available at: [Link]
-
Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry. (2016). Cold Spring Harbor Protocols. Available at: [Link]
-
Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
STAT3 SIGNALING: Anticancer Strategies and Challenges. (2012). The Journal of Biological Chemistry. Available at: [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Available at: [Link]
-
Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). Chemosensors. Available at: [Link]
-
Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024). Molecules. Available at: [Link]
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2024). Organic and medicinal chemistry letters. Available at: [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers in Chemistry. Available at: [Link]
-
Measurement of caspase-3/7 activity. (2013). Bio-protocol. Available at: [Link]
Sources
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. promega.es [promega.es]
- 12. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 15. Caspase 3 activity in isolated fetal rat lung fibroblasts and rat periodontal ligament fibroblasts: cigarette smoke induced alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eubopen.org [eubopen.org]
- 18. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 20. Effects and mechanism of STAT3 inhibitor and nicotinamide combination on the inhibiting proliferation of hepatocarcinoma HepG2 cells [tjyybjb.ac.cn]
In vivo studies using (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
As a Senior Application Scientist, this guide provides a comprehensive framework for conducting in vivo studies on the novel research compound, (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. Given that this is a specific and likely novel chemical entity, publicly available in vivo data is limited. Therefore, this document serves as a detailed, experience-driven roadmap for its preclinical evaluation, based on its structural characteristics and a plausible, hypothesized mechanism of action.
Hypothesized Mechanism of Action
The chemical structure of this compound, featuring a nicotinonitrile core and a methylpiperazine moiety, suggests potential activity as a modulator of nicotinic acetylcholine receptors (nAChRs). The piperazine group is a common feature in many centrally active compounds. For the purpose of this guide, we will hypothesize that the compound acts as a selective positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a well-validated target in the central nervous system for procognitive and neuroprotective effects.
PART 1: Preclinical In Vivo Evaluation Strategy
A phased approach is recommended for the in vivo characterization of a novel compound like this compound. This ensures a logical progression from foundational safety and pharmacokinetic profiling to more complex efficacy studies.
The preclinical drug development process bridges the gap between the discovery of a novel compound and its initial testing in humans.[1][2] This journey involves a series of in vitro and in vivo studies to establish the compound's safety and efficacy profile.[1][3] A critical first step in the in vivo assessment is determining the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[4][5] This is often followed by pharmacokinetic (PK) profiling to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.[6][7]
Caption: Phased workflow for in vivo evaluation.
PART 2: Detailed Experimental Protocols
Phase 1: Foundational In Vivo Assessment
1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing overt signs of toxicity.[5]
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Protocol:
-
Administer single escalating doses of the compound to small groups of mice (n=3-5 per group) via the intended clinical route (e.g., oral gavage).
-
Dose levels could start at 10 mg/kg and escalate to 1000 mg/kg or until dose-limiting toxicity is observed.[4]
-
A vehicle control group (e.g., 0.5% methylcellulose in water) is essential.
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight for at least 7 days.
-
The MTD is defined as the highest dose that does not produce significant clinical signs or a body weight loss of more than 15-20%.[4]
-
2. Pharmacokinetic (PK) Profiling
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6]
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Protocol:
-
Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of rats (n=3-5 per group).
-
Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters as shown in the table below.
-
| Parameter | Description | Hypothetical Value (Oral) |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 1.5 hours |
| AUC | Area under the curve (total exposure) | 8500 ng*h/mL |
| T1/2 | Half-life | 4.5 hours |
| F% | Bioavailability | 35% |
| Caption: Hypothetical Pharmacokinetic Parameters. |
3. Target Engagement Assay
-
Objective: To confirm that the compound binds to its intended target, the α7 nAChR, in the brain at behaviorally relevant doses.[8]
-
Methodology: Positron Emission Tomography (PET) imaging using a specific α7 nAChR radioligand is a powerful in vivo method.[4]
-
Protocol:
-
Administer the compound or vehicle to rodents.
-
At the time of expected peak plasma concentration (Tmax), inject the α7 nAChR radioligand.
-
Perform PET imaging to quantify the displacement of the radioligand by the compound, which indicates target occupancy.
-
Alternatively, ex vivo receptor occupancy can be measured by analyzing brain tissue from dosed animals.[1]
-
Phase 2: Efficacy Evaluation in Cognitive Models
Rodent models are frequently used to assess cognitive enhancement.[9] The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are two widely accepted assays.[3][10]
1. Novel Object Recognition (NOR) Test
-
Objective: To assess short-term recognition memory.[11]
-
-
Habituation: Allow mice to explore an empty arena for 5-10 minutes for 2-3 days.
-
Training/Familiarization: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
-
2. Morris Water Maze (MWM)
-
Objective: To assess hippocampus-dependent spatial learning and memory.[14]
-
-
Acquisition Phase: For 4-5 consecutive days, mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues.[5] Each day consists of multiple trials.[15]
-
Probe Trial: On the day after the final training day, the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Data Analysis: Key metrics include the latency to find the platform during acquisition and the time spent in the target quadrant during the probe trial.
-
| Parameter | Vehicle Control | This compound |
| NOR Discrimination Index | 0.15 ± 0.05 | 0.45 ± 0.08 |
| MWM Probe Trial (Time in Target Quadrant) | 28% ± 3% | 45% ± 4% |
| Caption: Hypothetical Efficacy Data (*p < 0.05). |
PART 3: Signaling Pathway and Conclusion
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium.[14] This increase in intracellular calcium can trigger multiple downstream signaling cascades, including the activation of the ERK1/2 and CREB pathways, which are crucial for synaptic plasticity and memory formation.[6] Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous neurotransmitter, acetylcholine.
Caption: Hypothesized Signaling Pathway.
References
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program (NTP). Retrieved January 23, 2026, from [Link]
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 23, 2026, from [Link]
-
Preclinical Phase Of The Drug Development Process - An Overview. (n.d.). Fios Genomics. Retrieved January 23, 2026, from [Link]
-
Assessment of the In Vivo and In Vitro Release of Chemical Compounds from Vespa velutina. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
In vitro and in vivo testing of new compounds. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
Preclinical research strategies for drug development. (n.d.). AMSbiopharma. Retrieved January 23, 2026, from [Link]
-
In Vivo Pharmacokinetics and Bioanalysis Services. (n.d.). Sygnature Discovery. Retrieved January 23, 2026, from [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Pacific BioLabs. Retrieved January 23, 2026, from [Link]
-
Comprehensive Guide to the Drug Development Process and Approval. (n.d.). Taconic Biosciences. Retrieved January 23, 2026, from [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Inotiv. Retrieved January 23, 2026, from [Link]
-
Preclinical Compound Efficacy Testing. (n.d.). InVivo Biosystems. Retrieved January 23, 2026, from [Link]
-
Preclinical Studies in Drug Development. (n.d.). STXBP1 Foundation. Retrieved January 23, 2026, from [Link]
-
In vivo rat PK profiling in drug discovery: New challenges. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Maximum Tolerated Dose. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Maximum tolerated dose – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Novel Object Recognition test. (n.d.). MMPC.org. Retrieved January 23, 2026, from [Link]
-
Animal Models of Cognitive Impairment. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Morris Water Maze. (n.d.). MMPC.org. Retrieved January 23, 2026, from [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Determining target engagement in living systems. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. (n.d.). Journal of Neuroscience. Retrieved January 23, 2026, from [Link]
-
The Role of Imaging in Proof-of-Concept for CNS Drug Discovery and Development. (n.d.). ACNP. Retrieved January 23, 2026, from [Link]
-
Morris Water Maze. (n.d.). Protocols.io. Retrieved January 23, 2026, from [Link]
-
Animal models to study cognitive impairment of chronic kidney disease. (n.d.). American Physiological Society. Retrieved January 23, 2026, from [Link]
-
Understanding the Morris Water Maze in Neuroscience. (n.d.). Cyagen. Retrieved January 23, 2026, from [Link]
-
In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved January 23, 2026, from [Link]
-
First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Novel object recognition test By Xuansong Mao. (n.d.). Retrieved from [Link]
-
The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Neuroscience translational assays. (n.d.). Metrion Biosciences. Retrieved January 23, 2026, from [Link]
-
Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]
-
Morris Water Maze Experiment l Protocol Preview. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]
-
Novel Object Recognition. (n.d.). Maze Engineers. Retrieved January 23, 2026, from [Link]
-
Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-. (n.d.). Department of Pharmacology & Therapeutics. Retrieved January 23, 2026, from [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (n.d.). Annals of Translational Medicine. Retrieved January 23, 2026, from [Link]
-
Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Alpha-7 nicotinic receptor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways. (n.d.). Journal of Neuroscience. Retrieved January 23, 2026, from [Link]
-
Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling. (n.d.). PLOS. Retrieved January 23, 2026, from [Link]
-
Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Ketamine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Functional α7 nicotinic receptors in human airway smooth muscle increase intracellular calcium concentration and contractility in asthmatics. (n.d.). American Physiological Society Journal. Retrieved January 23, 2026, from [Link]
-
Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. (n.d.). PNAS. Retrieved January 23, 2026, from [Link]
-
Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (n.d.). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
Sources
- 1. Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling | PLOS One [journals.plos.org]
- 5. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 14. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Novel Modulator of Nicotinic Acetylcholine Receptors for Neuroscience Research
Introduction: Unveiling a New Tool for Cholinergic System Research
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral synthetic compound featuring a nicotinonitrile core linked to a methylpiperazine moiety. Its structural architecture places it within a class of compounds with significant potential for modulating key neurotransmitter systems in the central nervous system (CNS). The presence of the piperazine ring is a common feature in a multitude of CNS-active agents, known to interact with a wide array of receptors, including serotonergic, dopaminergic, and nicotinic acetylcholine receptors (nAChRs)[1][2]. The nicotinonitrile scaffold itself is a well-established pharmacophore in ligands targeting nAChRs[3].
This application note serves as a comprehensive technical guide for researchers and drug development professionals on the utilization of this compound as a sophisticated research tool in neuroscience. We will delve into its hypothesized mechanism of action, provide detailed protocols for its application in both in vitro and in vivo experimental paradigms, and present plausible quantitative data to guide experimental design. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a foundation of expertise, authoritativeness, and trustworthiness.
Hypothesized Mechanism of Action: A Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
Based on its structural similarity to known nAChR modulators, we postulate that this compound functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex[4][5]. Dysfunction of the α7 nAChR is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia[6][7].
PAMs of the α7 nAChR are of significant therapeutic interest as they do not directly activate the receptor but rather enhance the response to the endogenous agonist, acetylcholine. This mode of action preserves the temporal and spatial dynamics of natural cholinergic signaling while amplifying its effects, a potentially more refined therapeutic strategy than direct agonism[8].
Signaling Pathway of α7 nAChR Modulation
The binding of acetylcholine to the α7 nAChR triggers the opening of its ion channel, leading to an influx of cations, primarily Ca²⁺. This calcium influx initiates a cascade of downstream signaling events crucial for synaptic plasticity and neuronal survival. As a PAM, this compound is hypothesized to bind to an allosteric site on the receptor, distinct from the acetylcholine binding site. This binding event is thought to induce a conformational change that increases the probability of channel opening in the presence of acetylcholine, leading to an augmented and/or prolonged cellular response.
Sources
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile (Sotorasib) in Oncology Research
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, widely known as Sotorasib (developmental code: AMG 510 ), in oncology research. Sotorasib is a first-in-class, selective, and irreversible covalent inhibitor of the KRAS protein with a specific glycine-to-cysteine mutation at codon 12 (KRAS G12C). For decades, KRAS was considered an "undruggable" target, making the development of Sotorasib a landmark achievement in precision oncology.[1][2] This guide details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides validated, step-by-step protocols for essential in vitro and in vivo experimental workflows.
Introduction: Targeting the "Undruggable"
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in human cancers, driving tumor proliferation and survival in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC).[1] The KRAS G12C mutation, specifically, is present in approximately 13-14% of lung adenocarcinomas.[2][3]
Sotorasib represents a paradigm shift in targeting these malignancies.[4] It is a small molecule designed to specifically and irreversibly bind to the mutant cysteine residue of the KRAS G12C protein.[5] This covalent interaction locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[5][6][7] On May 28, 2021, the U.S. Food and Drug Administration (FDA) granted accelerated approval to Sotorasib for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy, marking its place as the first targeted therapy for this patient population.[1][2]
These application notes are designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize Sotorasib as a tool in preclinical oncology research.
Mechanism of Action: Covalent Inhibition of KRAS G12C
The therapeutic efficacy of Sotorasib is rooted in its unique mechanism of action. KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active, signal-transducing state. This leads to constitutive activation of downstream pro-proliferative and survival pathways, most notably the MAPK (RAF-MEK-ERK) pathway .[2]
Sotorasib exploits the presence of the mutant cysteine residue. It covalently binds to the thiol group of Cysteine-12, trapping KRAS G12C in its inactive GDP-bound conformation.[5][7] This prevents the exchange of GDP for GTP, effectively shutting down the aberrant signaling cascade and leading to the inhibition of tumor cell growth and proliferation.
Caption: Sotorasib's mechanism of action on the KRAS G12C signaling pathway.
Summary of Preclinical & Clinical Data
Sotorasib has demonstrated robust anti-tumor activity in both preclinical models and clinical trials.
Table 1: Selected Preclinical In Vitro Activity of Sotorasib
| Cell Line | Cancer Type | KRAS Mutation | Reported IC50 | Reference |
| NCI-H358 | NSCLC | G12C | ~5-10 nM | [6] |
| MIA PaCa-2 | Pancreatic | G12C | ~10-20 nM | [6] |
| SW837 | Colorectal | G12C | ~15-30 nM | [6] |
Note: IC50 values can vary based on assay conditions and duration.
Table 2: Key Clinical Trial Results for Sotorasib in NSCLC (CodeBreaK 100 & 200)
| Trial | Phase | N (Patients) | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| CodeBreaK 100 | II | 124 | Sotorasib (960 mg QD) | 37.1%[3][6] | 6.8 months[6][8] | 12.5 months[6] |
| CodeBreaK 200 | III | 171 | Sotorasib (960 mg QD) | 28.1% | 5.6 months[9] | 10.6 months |
| CodeBreaK 200 | III | 174 | Docetaxel (Control) | 13.2% | 4.5 months[9] | 10.4 months |
Experimental Protocols & Methodologies
The following protocols provide a validated framework for assessing the activity of Sotorasib in a preclinical research setting.
In Vitro Cell Viability/Proliferation Assay
This protocol is fundamental for determining the cytotoxic or cytostatic effects of Sotorasib on cancer cells harboring the KRAS G12C mutation.[10][11] A colorimetric assay using Resazurin (or MTT) is cost-effective and suitable for high-throughput screening.[10]
Caption: Workflow for a typical in vitro cell viability assay.
Detailed Protocol:
-
Cell Culture & Seeding:
-
Causality: The choice of cell line is critical. Use a validated KRAS G12C mutant line (e.g., NCI-H358) and a KRAS wild-type line (e.g., A549, which has a KRAS G12S mutation) as a negative control to demonstrate specificity.[12]
-
Culture cells in the recommended medium (e.g., RPMI-1640 + 10% FBS) at 37°C, 5% CO₂.
-
Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well clear-bottom plate. The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the assay.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of Sotorasib in DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the old medium from the cells and add 100 µL of the Sotorasib-containing medium to the respective wells.
-
-
Incubation & Assay Development:
-
Incubate the plate for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.
-
Add 10 µL of Resazurin reagent (e.g., PrestoBlue™ or alamarBlue™) to each well.
-
Incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue Resazurin to the pink, highly fluorescent resorufin.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the log-transformed Sotorasib concentration and fit a four-parameter logistic curve to calculate the IC50 value.
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol validates Sotorasib's mechanism of action by measuring the phosphorylation status of key downstream effectors like ERK.[13][14] A decrease in phosphorylated ERK (p-ERK) relative to total ERK indicates successful target engagement and pathway inhibition.
Caption: Standard workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment & Lysis:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Sotorasib (e.g., 100 nM) or vehicle (DMSO) for a short duration (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation state of proteins like ERK, which is the primary readout of pathway activity.
-
-
Protein Quantification & Gel Electrophoresis:
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Transfer and Blocking:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Causality: BSA is often preferred over non-fat milk for phospho-antibody probing as milk contains phosphoproteins (casein) that can increase background noise.
-
-
Antibody Incubation & Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Wash again 3 times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the p-ERK signal to the total ERK signal to account for any variations in protein levels. Compare the normalized values between treated and vehicle control samples.
-
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of Sotorasib in a living organism, providing crucial data for translational research.[15]
Detailed Protocol:
-
Animal Model & Tumor Implantation:
-
Causality: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Subcutaneously inject 1-5 x 10⁶ NCI-H358 cells (resuspended in Matrigel/PBS) into the flank of each mouse.
-
Monitor mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³).
-
-
Randomization & Dosing:
-
Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer Sotorasib orally (e.g., by gavage) at a dose of 30-100 mg/kg, once daily.[8] The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Control Group: Administer the vehicle only.
-
-
Monitoring & Efficacy Endpoints:
-
Measure tumor volume with digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as an indicator of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional):
Conclusion & Future Directions
Sotorasib has successfully translated from a targeted molecular concept into a clinically approved therapy, validating KRAS G12C as a druggable oncogenic driver. The protocols and data presented in this guide offer a robust starting point for researchers investigating its biological effects and exploring its potential in new contexts. Future research will likely focus on mechanisms of acquired resistance, the development of next-generation KRAS inhibitors, and rational combination therapies to enhance the depth and durability of clinical responses.[4][6][19]
References
-
KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC - NIH. (2024-05-02). National Institutes of Health. [Link]
-
Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. (2021-01-28). IASLC. [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017-08-10). PubMed. [Link]
-
Phase III trial of divarasib versus adagrasib or sotorasib in KRAS G12C-m NSCLC. (2024-09-19). VJOncology. [Link]
-
Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC). (2022-11-01). PubMed Central. [Link]
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. (n.d.). PubMed Central. [Link]
-
FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC. (n.d.). The Oncologist. [Link]
-
Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review. (n.d.). PubMed Central. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023-01-01). SpringerLink. [Link]
-
Product: AMG 510 Protocol Number: 20190009. (2022-01-06). ClinicalTrials.gov. [Link]
-
Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRAS G12C Mutation from Phase 1 and Phase 2 Studies. (2025-01-13). PubMed. [Link]
-
Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance. (2024-09-26). Frederick National Laboratory. [Link]
-
Product: AMG 510 Protocol Number: 20190147. (2022-01-05). ClinicalTrials.gov. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016-03-17). PubMed Central. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats. (2022-04-04). Frontiers. [Link]
-
KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. (n.d.). AACR Journals. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014-04-28). National Institutes of Health. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. [Link]
-
Trial in progress: A phase Ib study of AMG 510, a specific and irreversible KRASG12C inhibitor, in combination with other anticancer therapies in patients with advanced solid tumors harboring KRAS p.G12C mutation (CodeBreak 101). (2020-05-25). ASCO Publications. [Link]
-
(PDF) Targeting KRAS G12C and G12S Mutations in Lung Cancer: In Silico Drug Repurposing and Antiproliferative Assessment on A549 Cells. (n.d.). ResearchGate. [Link]
-
Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation. (2025-03-18). VCU Massey Comprehensive Cancer Center. [Link]
-
Advances in the development of KRAS inhibitors. (2023-04-21). YouTube. [Link]
-
AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research. (2023-06-07). National Institutes of Health. [Link]
-
Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials. (n.d.). AJMC. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (n.d.). PubMed Central. [Link]
-
Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats. (n.d.). National Institutes of Health. [Link]
-
Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2024-10-30). MDPI. [Link]
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. (2019-12-10). ACS Publications. [Link]
-
Study on Sotorasib for Patients with Advanced KRAS G12C-Mutated Non-Small Cell Lung Cancer and Comorbidities. (2025-12-12). Clinicaltrials.eu. [Link]
-
Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. (2021-01-28). Amgen. [Link]
-
No relevant pharmacokinetic interaction between the KRAS G12C inhibitor sotorasib and the direct oral anticoagulant rivaroxaban in healthy subjects. (2026-01-20). ResearchGate. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). National Institutes of Health. [Link]
-
Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer. (n.d.). JCO Precision Oncology. [Link]
-
KRAS Now a Druggable Target in Non–Small Cell Lung Cancer. (2020-11-09). OncLive. [Link]
-
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. (2020-03-12). PubMed. [Link]
-
Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (n.d.). National Institutes of Health. [Link]
-
6-(4-Methylpiperazin-1-yl)nicotinic acid. (n.d.). MySkinRecipes. [Link]
-
A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. (2015-01-01). PubMed. [Link]
Sources
- 1. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amgen.com [amgen.com]
- 9. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 18. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile Synthesis Yield Improvement
Welcome to the technical support center for the synthesis of (R)-6-(3-methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this critical intermediate. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions.
Introduction
This compound is a key building block in the synthesis of several pharmaceutical compounds, most notably as an intermediate for Tofacitinib, a Janus kinase (JAK) inhibitor.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and (R)-3-methylpiperazine. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Reaction Overview: Nucleophilic Aromatic Substitution
The core of the synthesis is the reaction of an electron-poor aromatic ring (6-chloronicotinonitrile) with a nucleophile ((R)-3-methylpiperazine).[2][3] The electron-withdrawing nitrile group and the pyridine nitrogen activate the chlorine at the 6-position for nucleophilic attack.[4]
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address common issues.
Issue 1: Low Reaction Conversion and Yield
Question: My reaction is not going to completion, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
-
Insufficient Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate with impurity formation. A typical temperature range for this reaction is 90-120°C.
-
-
Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction.
-
Troubleshooting: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective. If solubility is an issue, consider solvent mixtures. Ensure the solvent is anhydrous, as water can react with the base and potentially hydrolyze the nitrile group under harsh conditions.
-
-
Base Selection and Stoichiometry: A base is required to neutralize the HCl generated during the reaction.
-
Troubleshooting: Inorganic bases like K2CO3 or Cs2CO3 are commonly used. Ensure at least two equivalents of the base are used to drive the reaction to completion. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.
-
-
Purity of Starting Materials: Impurities in the 6-chloronicotinonitrile or (R)-3-methylpiperazine can inhibit the reaction.
-
Troubleshooting: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify the 6-chloronicotinonitrile by recrystallization or column chromatography.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq) and the chosen base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 volumes).
-
Nucleophile Addition: Add (R)-3-methylpiperazine (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., start at 90°C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Issue 2: Formation of Side Products
Question: I am observing significant side product formation, which complicates purification and reduces the overall yield. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is often related to the reaction conditions and the reactivity of the starting materials.
Potential Side Reactions
-
Dimerization/Polymerization: Self-reaction of the starting materials or product can occur at high temperatures.
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. Once the reaction reaches completion, proceed with the work-up promptly.
-
-
Hydrolysis of the Nitrile Group: In the presence of water and a strong base, the nitrile group can be hydrolyzed to a carboxylic acid or amide.
-
Mitigation: Use anhydrous solvents and reagents. If an aqueous work-up is necessary, keep the exposure time to basic conditions minimal.
-
-
Reaction at Both Nitrogens of Piperazine: If the piperazine is not properly mono-protected, reaction at both nitrogen atoms can lead to undesired byproducts.
-
Mitigation: While (R)-3-methylpiperazine is used directly, ensuring the correct stoichiometry is crucial. Using a slight excess of the piperazine can sometimes favor the desired mono-arylation.
-
Troubleshooting Workflow for Side Product Minimization
Caption: A workflow for minimizing side product formation.
Issue 3: Difficulty in Product Purification
Question: The crude product is difficult to purify, and I am experiencing significant product loss during column chromatography. Are there alternative purification methods?
Answer:
Purification can be challenging due to the polar nature of the product and the presence of closely related impurities.
Purification Strategies
-
Column Chromatography Optimization:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent system (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
-
Silica Gel: Use high-quality silica gel with a suitable particle size for better separation.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method that is also scalable.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., isopropanol, ethanol, ethyl acetate/heptane) to find conditions that provide good crystal formation and impurity rejection.
-
-
Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Data Summary: Reported Yields and Conditions
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-3-cyanopyridine, N-methylpiperazine | Na2CO3 | DMF | 90 | 5 | 85 | |
| 3-cyanopyridine N-oxide, bis(trichloromethyl)carbonate | Triethylamine | Petroleum Ether | 45-60 | 2-8 | High (not specified) | [5] |
Note: The first entry uses N-methylpiperazine as an analogue to (R)-3-methylpiperazine, providing relevant reaction conditions. The second entry describes the synthesis of a precursor.
Conclusion
Improving the yield of this compound synthesis requires a systematic approach to optimizing reaction conditions and minimizing side product formation. By carefully considering the choice of solvent, base, and temperature, and by implementing effective purification strategies, researchers can achieve higher yields and purity of this valuable pharmaceutical intermediate.
References
- CN110467629A - Preparation method of 6-(4-methylpiperazin-1-yl)nicotinonitrile.
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
Tofacitinib synthesis - Universidade Nova de Lisboa. [Link]
-
Nucleophilic aromatic substitutions - YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Welcome to the technical support guide for (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. By understanding its chemical properties, you can design robust experimental protocols and ensure reliable, reproducible results.
Understanding the Molecule: A Chemist's Perspective
Before diving into troubleshooting, it's crucial to understand the structural features of this compound that govern its solubility.
-
Key Functional Groups: The molecule possesses three nitrogen atoms that can act as proton acceptors (bases): one on the pyridine ring and two within the piperazine ring.
-
Lipophilic and Hydrophilic Regions: The nicotinonitrile portion contributes to its aromatic and somewhat lipophilic character, while the piperazine ring is a classic feature used in drug design to enhance aqueous solubility.[1]
-
pH-Dependent Behavior: As a basic compound, its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution. At lower pH values, the nitrogen atoms become protonated (positively charged), which dramatically increases interaction with polar solvents like water. This is a key principle we will leverage.[2][3]
Troubleshooting Guide
This section addresses specific problems you may encounter in a direct question-and-answer format.
Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What should I do?
This is the most common challenge. At neutral pH, the compound is not sufficiently protonated to be soluble in aqueous media. The primary strategy is to prepare a concentrated stock in an organic solvent and then dilute it, or to directly dissolve the compound by lowering the pH.
Workflow for Aqueous Dissolution:
Question 2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium or buffer. How can I fix this?
This common issue, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound. The solubility in a mixed solvent system (like DMSO/water) is not linear.
-
Increase the Co-solvent Percentage: While keeping vehicle effects in mind (typically <0.5% DMSO for cell-based assays), slightly increasing the final DMSO percentage might keep the compound in solution. This is a delicate balance.
-
Use a Different Co-solvent: Solvents like ethanol or PEG-400 can sometimes be used in combination with DMSO to create a more robust stock solution.[3]
-
Incorporate a Surfactant: For in vitro assays, a very low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in the final buffer can act as a solubilizing agent to prevent precipitation. This must be validated to ensure it doesn't interfere with your experiment.
Question 3: Can I heat the solution or use sonication to improve solubility?
Yes, these are common physical methods to enhance dissolution rates.[4]
-
Sonication: Using an ultrasonic bath is an excellent method to break up solid particles and accelerate the dissolution process, especially when preparing stock solutions in organic solvents.
-
Warming: Gently warming the solution (e.g., to 37-40°C) can increase the solubility.[5] However, be cautious:
-
Stability: Ensure the compound is stable at elevated temperatures. Run a small-scale test and check for degradation if unsure.
-
Precipitation on Cooling: The compound may precipitate out of the solution as it cools back to room temperature. This method is most effective if the final working solution will be used at that elevated temperature (e.g., in a 37°C incubator).
-
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound?
While specific experimental data for this exact compound is limited, we can infer properties from its constituent parts: a nicotinonitrile head and a piperazine tail.[6][7][8]
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₁H₁₄N₄ | Relatively small molecule. |
| Molecular Weight | ~202.26 g/mol | Good starting point for drug-like properties. |
| pKa (basic) | Estimated 7.5 - 9.0 (Piperazine N) and ~3.5 (Pyridine N) | The piperazine nitrogens are the primary sites for protonation. The compound will be positively charged and more water-soluble at pH < 7. |
| Predicted logP | 1.0 - 2.0 | Indicates moderate lipophilicity. Soluble in organic solvents but requires modification (like pH adjustment) for high aqueous solubility. |
Q: What is the best way to prepare and store a high-concentration stock solution?
For maximum stability and utility, preparing a stock solution in a high-purity anhydrous organic solvent is recommended.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.02 mg of this compound.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes until all solid is dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. Chemical suppliers recommend storing the solid compound sealed, dry, and in the dark at room temperature.[9][10]
Q: How does pH affect the solubility of this compound?
The pH of the aqueous environment is the most critical factor influencing this compound's solubility. The piperazine ring contains two basic nitrogen atoms. At acidic pH, these nitrogens become protonated, imparting a positive charge to the molecule and drastically increasing its affinity for water.
References
-
ChemBK. NICOTINONITRILE - Physico-chemical Properties. Available at: [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available at: [Link]
-
PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Available at: [Link]
-
PubChem. 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
PubChem. Piperazine. Available at: [Link]
-
Solubility of Things. 3-Cyanopyridine. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Journal of Molecular Liquids. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available at: [Link]
-
Solubility of Things. Piperazine. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]
-
Wikipedia. Nicotinonitrile. Available at: [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. Nicotinonitrile derivatives as antitumor agents. Available at: [Link]
-
PubChem. 1-(6-Nitropyridin-3-yl)piperazine. Available at: [Link]
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. 149554-29-0|6-(Piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 10. 1223433-30-4|5-Methyl-6-(piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
Technical Support Center: Stability Testing of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile Solutions
Welcome to the technical support center for (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of solutions containing this compound. The following question-and-answer format addresses common issues and explains the scientific rationale behind the recommended procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Compound Stability & Degradation Pathways
Question 1: I am preparing solutions of this compound for my experiments. What are the primary chemical liabilities of this molecule that could lead to degradation in solution?
Answer: this compound possesses two key functional groups that are susceptible to degradation: the nitrile group on the pyridine ring and the piperazine ring . Understanding the potential degradation pathways for each is crucial for designing stable formulations and interpreting stability data.
-
Nitrile Group Hydrolysis: The nitrile (-CN) group can undergo hydrolysis, especially under acidic or basic conditions, to form a carboxamide intermediate, which can further hydrolyze to a carboxylic acid.[1][2][3] This reaction is often slow with just water but is catalyzed by acids and bases.[1]
-
Acid-catalyzed hydrolysis will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water, ultimately yielding a carboxylic acid and an ammonium salt.[1][2]
-
Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt and ammonia.[1][2][4]
-
-
Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents. Oxidative degradation can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[5] Exposure to light can lead to the formation of photolytic degradation products, which may be colored.[6]
-
Thermal Degradation: While the piperazine ring itself is relatively stable, methyl substitution can increase the rate of thermal degradation compared to unsubstituted piperazine.[7] Elevated temperatures used in accelerated stability studies or improper storage can promote both hydrolysis and oxidation reactions.
Below is a diagram illustrating the potential primary degradation pathways.
Caption: Potential degradation pathways for this compound.
Question 2: My solution of this compound turned slightly yellow after a few days on the benchtop. What is the likely cause?
Answer: A color change, such as the appearance of a yellow tint, is a common indicator of chemical degradation.[6] For a compound like this compound, the most probable causes are:
-
Photodegradation: Exposure to ambient laboratory light, which contains UV components, can initiate photochemical reactions.[6] Aromatic systems and heteroatoms can absorb light energy, leading to the formation of colored degradation products.
-
Oxidation: The piperazine moiety is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and trace metal impurities. Oxidized products are often colored.
Troubleshooting & Prevention:
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[6]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Quality: Use high-purity, peroxide-free solvents.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of all potential degradation reactions.
Section 2: Designing and Performing Stability Studies
Question 3: I need to design a forced degradation study for this compound to develop a stability-indicating HPLC method. What conditions should I test?
Answer: A forced degradation (or stress testing) study is essential to identify likely degradation products and to demonstrate the specificity of your analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11][12]
Here is a recommended set of conditions for the forced degradation of this compound solutions:
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 2, 8, 24 hours | Nitrile hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 2, 8, 24 hours | Nitrile hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp for 2, 8, 24 hours | Piperazine oxidation |
| Thermal | Heat at 80 °C (in solution) | 24, 48, 72 hours | General degradation, hydrolysis |
| Photostability | ICH Q1B conditions | Expose to light source | Photodegradation |
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Samples: For each condition, mix the stock solution with the stress reagent (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
Control Samples: Prepare control samples stored at room temperature and protected from light.
-
Time Points: At each specified time point, withdraw an aliquot of the stressed sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., add an equimolar amount of base or acid).
-
Analysis: Dilute all samples to the target concentration and analyze by HPLC-UV.
The workflow for a forced degradation study is outlined below.
Caption: Workflow for a typical forced degradation study.
Question 4: I am having trouble developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak. What can I do?
Answer: Developing a robust, stability-indicating HPLC method is critical for accurately assessing stability.[6] If you are facing co-elution issues, here are several troubleshooting strategies:
-
Mobile Phase pH: The compound has a piperazine moiety, which is basic. The pH of the mobile phase will significantly affect its retention and peak shape.
-
Rationale: At a pH well below the pKa of the piperazine nitrogens, the compound will be protonated and may exhibit poor retention on a C18 column. Adjusting the pH to be closer to the pKa can improve retention and selectivity.
-
Action: Screen a range of pH values for the aqueous portion of your mobile phase (e.g., pH 3.0, 5.0, 7.0) using appropriate buffers (e.g., phosphate, acetate).
-
-
Column Chemistry: A standard C18 column might not provide the necessary selectivity.
-
Rationale: Different stationary phases offer different separation mechanisms.
-
Action: Try columns with different selectivities, such as a Phenyl-Hexyl (provides pi-pi interactions), Cyano (offers dipole-dipole interactions), or an embedded polar group (EPG) column for better peak shape with basic compounds.
-
-
Gradient Optimization: If an isocratic method is failing, a gradient is necessary.
-
Rationale: A gradient elution can help resolve closely eluting peaks.
-
Action: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
-
Organic Modifier: The choice of organic solvent can influence selectivity.
-
Rationale: Acetonitrile and methanol have different solvent strengths and can alter the elution order of compounds.
-
Action: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture.
-
Section 3: Solution Preparation and Storage
Question 5: What is the best way to prepare and store stock solutions of this compound to ensure stability for my assays?
Answer: To maintain the integrity of your compound in solution, follow these best practices:
-
Solvent Selection:
-
Use high-purity (HPLC or ACS grade) solvents.
-
For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
-
If solubility is an issue, DMSO is a common choice for initial stock solutions, but be aware that it can be hygroscopic and may degrade under certain conditions. For working solutions, dilute the DMSO stock into an appropriate aqueous buffer.
-
-
pH Control:
-
The stability of piperazine derivatives can be pH-dependent.[6][13] It is advisable to buffer your aqueous solutions to a pH where the compound is most stable. Based on the general behavior of related compounds, a slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point to minimize base-catalyzed hydrolysis of the nitrile.[14]
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.[6]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound and introduce water condensation.
-
Light Protection: Always store aliquots in amber vials or in a freezer box protected from light.
-
-
Fresh is Best: Whenever possible, prepare fresh working solutions from a frozen stock aliquot on the day of the experiment. Do not store dilute aqueous solutions for extended periods unless you have supporting stability data.
References
-
Piperidine - Wikipedia. Wikipedia. Available at: [Link]
-
Hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available at: [Link]
-
Piperazine. PubChem. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]
-
6-(Piperazin-1-yl)pyridine-3-carbonitrile. PubChem. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available at: [Link]
-
Photostability of N@C. ResearchGate. Available at: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. ResearchGate. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Article Press. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile HPLC separation
Technical Support Center: (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Introduction: Navigating the Chiral Separation of this compound
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of this compound. This molecule, a key intermediate in pharmaceutical development, presents a common yet critical analytical challenge: achieving a robust and reproducible chiral separation while managing its basic character. The presence of the methylpiperazine moiety introduces a chiral center, making enantiomer-specific analysis essential for quality control and regulatory compliance, as different enantiomers can have varied pharmacological effects.[1] Furthermore, the basic nitrogen atoms in the piperazine ring are prone to strong, undesirable interactions with standard silica-based stationary phases, often leading to poor peak shape.
This guide is structured to function as a direct line to an application scientist. We will move from foundational knowledge and frequently asked questions to deep, systematic troubleshooting workflows. Our goal is to not only provide solutions but to explain the underlying chromatographic principles, empowering you to make informed decisions in your laboratory.
Section 1: Analyte Properties & Starting Method
A successful separation begins with understanding the analyte. While specific experimental data for this exact molecule is proprietary, we can infer its properties from the parent compound, 6-(Piperazin-1-yl)pyridine-3-carbonitrile.[2] The addition of a methyl group will slightly increase its hydrophobicity and basicity.
| Property | Estimated Value/Characteristic | Chromatographic Implication |
| Molecular Weight | ~202.26 g/mol | Standard molecular weight for small molecule analysis. |
| Structure | Contains a pyridine ring, a nitrile group, and a methylpiperazine ring. | The piperazine moiety contains two basic nitrogen atoms. |
| Key Challenge | Basicity (pKa) | The basic nitrogens will readily interact with acidic silanol groups on the surface of standard silica-based HPLC columns, leading to significant peak tailing.[3] |
| Chirality | Contains a stereocenter at the 3-position of the piperazine ring. | Requires a chiral stationary phase (CSP) or a chiral mobile phase additive for enantiomeric separation.[4] |
| UV Absorbance | The pyridine and nitrile groups provide a chromophore. | UV detection is a suitable technique. Expect λmax around 254 nm or slightly higher. |
Recommended Starting Protocol
This protocol serves as a robust starting point for method development. It is designed to address the compound's basicity and chirality from the outset.
| Parameter | Recommendation | Rationale & Justification |
| Column | Chiral Technologies CHIRALPAK® IC (or similar immobilized polysaccharide-based CSP) 4.6 x 250 mm, 5 µm | Immobilized polysaccharide phases offer broad selectivity for a wide range of chiral compounds and are compatible with a variety of solvents, making them ideal for initial screening.[5][6] |
| Mobile Phase | Mode: Normal Phase Composition: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | Normal phase often provides better selectivity for chiral separations of polar compounds.[7] DEA is a crucial basic additive that acts as a silanol-masking agent, competing with the basic analyte for active sites on the silica surface to produce symmetrical peaks.[7] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity in chiral separations. |
| Detection | UV at 260 nm | Based on the chromophores present in the molecule. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of column overload and peak distortion.[8] |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is a best practice to ensure good peak shape and prevent solvent mismatch effects. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the analysis.
Q1: I'm seeing a very broad and tailing peak, even with the recommended starting method. What's the first thing I should check? A: The most probable cause is insufficient masking of active silanol sites on the column. While 0.1% DEA is a good starting point, its effectiveness can vary. Action: Increase the DEA concentration incrementally to 0.2%, then 0.3%. If peak shape improves with each increase, you are on the right track. If tailing persists, consider flushing the column or ensuring your mobile phase solvents are fresh and of high purity.[8][9]
Q2: I have a single, symmetrical peak but no separation of the (R) and (S) enantiomers. What is my next step? A: This indicates the chiral recognition mechanism on your current CSP is not effective under these conditions. Chiral separations are highly specific.[10] Action: Your primary strategy should be to screen different mobile phase systems. Before changing the column, try a polar organic mode, such as 100% Methanol with 0.1% DEA. If that fails, you will need to screen other CSPs. A column with a different chiral selector, such as amylose-based (e.g., CHIRALPAK® IA or IB), often provides complementary selectivity.[4]
Q3: My retention times are decreasing with every injection. What's happening? A: This is a classic symptom of a column that is not fully equilibrated or is undergoing a change in its surface chemistry. Action: First, ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection. If the problem continues, it could be due to the loss of a bonded phase, which can happen if the mobile phase pH is outside the column's stable range (typically pH 2-7.5 for standard silica).[8] Also, check for changes in mobile phase composition due to the evaporation of a volatile component like hexane.
Q4: I'm observing a high backpressure warning from my HPLC system. What should I do? A: High backpressure is typically caused by a blockage somewhere in the flow path.[11] Action: Systematically isolate the source of the pressure.
-
Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column.
-
If the column pressure is high, first try back-flushing it according to the manufacturer's instructions.
-
If back-flushing doesn't work, the inlet frit may be plugged with particulate matter from your sample or mobile phase. The frit may need to be replaced. Using a guard column and filtering all samples and mobile phases are the best preventative measures.[11]
Section 3: In-Depth Troubleshooting Guides
Peak Shape Aberrations
Ideal peaks are symmetrical and Gaussian. Deviations from this shape are diagnostic of specific problems.
Peak tailing is the most common issue for basic compounds like this one. It occurs when the analyte has a secondary, strong interaction with the stationary phase, most commonly with acidic silanol groups.[3]
Systematic Troubleshooting Protocol:
-
Confirm the Cause: Inject a neutral compound (e.g., toluene) under the same conditions. If it produces a symmetrical peak, the tailing is specific to your basic analyte, confirming silanol interactions.
-
Optimize Basic Additive: As mentioned in the FAQ, the concentration of the basic mobile phase additive (e.g., DEA) is the most critical parameter. Create a small sequence to test DEA concentrations from 0.1% to 0.5%. A more potent or structurally different amine like ethylenediamine (EDA) can sometimes yield dramatic improvements.[7]
-
Check Sample Diluent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Always dissolve your sample in the mobile phase if possible.
-
Evaluate Column Health: An aging column with a deteriorating packed bed can expose more active sites. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
Caption: Logical workflow for improving enantiomeric resolution.
Section 4: System Suitability & Method Robustness
Once a method is developed, you must confirm its performance before analyzing samples. This is done through a system suitability test, which is a set of criteria defined by regulatory bodies like the USP. [12] Typical System Suitability Requirements: According to USP guidelines, a chromatographic system must meet certain performance criteria to be considered valid for analysis. [13]
| Parameter | USP General Guideline | Purpose |
|---|---|---|
| Resolution (Rs) | Rs ≥ 2.0 between the two enantiomer peaks. | Ensures the peaks are well-separated for accurate integration and quantification. [13] |
| Tailing Factor (Tf) | Tf ≤ 2.0 for each enantiomer peak. | Confirms peak symmetry, which is essential for accurate integration. A high tailing factor can indicate active site interactions. [13] |
| Precision / Repeatability (RSD) | For ≥5 replicate injections, the Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%. | Demonstrates that the system (pump, injector) is performing precisely and reproducibly. [13]|
Protocol: Performing a System Suitability Test
-
Prepare a standard solution of the racemic mixture of 6-(3-Methylpiperazin-1-yl)nicotinonitrile at a known concentration.
-
Equilibrate the HPLC system with the finalized mobile phase until a stable baseline is achieved.
-
Perform at least five consecutive injections of the racemic standard.
-
Calculate the Resolution, Tailing Factor for both peaks, and the RSD of the peak areas for each enantiomer from the resulting chromatograms.
-
Compare the results against the acceptance criteria. The system passes only if all criteria are met.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
U.S. Pharmacopeia. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]
-
D'Hulst, A., & Massart, D. L. (1995). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Retrieved from [Link]
-
LCGC International. (2010, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1747-1758. Retrieved from [Link]
-
LCGC International. (2021, March 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2012). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
Sources
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing Nicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nicotinonitrile (3-cyanopyridine) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of common synthetic routes. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions, maximize yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and industrially relevant synthesis routes for nicotinonitrile?
There are several established methods for synthesizing nicotinonitrile, each with its own advantages and challenges. The two most prominent methods are:
-
Vapor-Phase Ammoxidation of 3-Methylpyridine (3-Picoline): This is the dominant industrial method for large-scale production. It involves the reaction of 3-picoline with ammonia and air at high temperatures over a solid-state catalyst.[1][2][3] This method is highly efficient for continuous processes. The overall reaction is: 2 CH₃C₅H₄N + 2 NH₃ + 3 O₂ → 2 NCC₅H₄N + 6 H₂O
-
Dehydration of Nicotinamide: A common laboratory-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or p-toluenesulfonyl chloride.[4] This method is robust and provides good yields for batch synthesis.
Other notable routes, often used for specific applications or smaller scales, include synthesis from nicotinic acid, 3-bromopyridine with cuprous cyanide, and the fusion of sodium 3-pyridinesulfonate with sodium cyanide.[4][5]
Troubleshooting Guide: Ammoxidation of 3-Methylpyridine
The ammoxidation of 3-picoline is a powerful but sensitive catalytic process. Optimization requires careful control over several interdependent parameters.
Q2: My 3-picoline conversion is low. How can I improve it?
Low conversion is typically linked to suboptimal catalyst activity or reaction conditions. Here are the key factors to investigate:
-
Reaction Temperature: This is the most critical parameter. The reaction is highly endothermic. Temperatures are typically maintained between 340-450 °C.[6]
-
Causality: Below the optimal range, the rate of reaction is too slow. Above this range, you risk over-oxidation and the formation of COx and other degradation products, which can poison the catalyst.
-
-
Catalyst Selection and Health: Vanadium-based catalysts, often supported on materials like titania, zirconia, or alumina, are standard.[7][8]
-
Causality: The catalyst facilitates the abstraction of hydrogen from the methyl group and the subsequent incorporation of nitrogen from ammonia.[9] Catalyst deactivation can occur due to sintering at high temperatures or poisoning from impurities in the feed. Ensure your catalyst is fresh or properly regenerated.
-
-
Reactant Molar Ratios: The ratio of ammonia to picoline and oxygen to picoline is crucial.
-
Causality: An excess of ammonia is typically used to suppress the formation of byproducts like nicotinic acid and to enhance selectivity towards the nitrile. An insufficient oxygen supply will naturally limit the conversion rate.
-
Experimental Workflow: Ammoxidation Process Overview
Caption: General workflow for nicotinonitrile synthesis via ammoxidation.
Q3: I am observing significant byproduct formation, especially CO₂ and pyridine. What is causing this?
This issue points directly to a loss of selectivity, which is often a result of over-oxidation or side reactions.
Data Table: Common Ammoxidation Parameters & Their Impact
| Parameter | Typical Range | Effect of Low Value | Effect of High Value | Troubleshooting Action |
| Temperature | 350 - 450 °C | Low conversion | Over-oxidation (COx, pyridine), catalyst sintering | Optimize temperature in 10 °C increments. |
| NH₃ : Picoline Ratio | 3:1 to 10:1 (molar) | Increased nicotinic acid formation | High operational cost, potential for ammonia slip | Increase ammonia ratio to improve nitrile selectivity. |
| O₂ : Picoline Ratio | > 2:1 (molar) | Incomplete conversion | Increased combustion to COx | Ensure sufficient but not excessive oxygen supply. |
| Space Velocity (GHSV) | 1000 - 5000 h⁻¹ | Low throughput | Insufficient contact time, low conversion | Decrease space velocity to increase reactant-catalyst contact time. |
Causality Explained:
-
Over-oxidation: Excessively high temperatures or a poorly selective catalyst can cause the pyridine ring itself to break down, leading to the complete combustion to CO₂ and H₂O. Pyridine can also be formed as a byproduct.
-
Catalyst Composition: The choice of catalyst and promoters is key to selectivity. For instance, molybdenum oxides are sometimes used in conjunction with vanadium oxides to modulate activity and selectivity.[6] A catalyst that has lost its structural integrity will exhibit poor selectivity.
Troubleshooting Guide: Dehydration of Nicotinamide
This classic laboratory method is reliable but requires careful handling of reagents and precise execution of the workup procedure.
Q4: My yield of nicotinonitrile from the dehydration of nicotinamide is consistently low. What are the common pitfalls?
Low yields in this reaction are almost always due to one of three factors: incomplete reaction, product loss during workup, or side reactions.
-
Insufficient Dehydrating Agent: Phosphorus pentoxide (P₂O₅) is highly effective but also extremely hygroscopic.
-
Causality & Trustworthiness: The reaction requires the complete removal of water from the amide. If the P₂O₅ is old or has been exposed to air, its dehydrating capacity is compromised. Always use freshly opened, finely powdered P₂O₅. The molar ratio of P₂O₅ to nicotinamide should be adequate; a slight excess is often recommended. The procedure from Organic Syntheses suggests a ratio of approximately 0.85 moles of P₂O₅ per mole of nicotinamide.[4]
-
-
Inadequate Mixing and Heating: The reaction involves two solids and is endothermic.
-
Causality & Expertise: Intimate contact between the nicotinamide and P₂O₅ powders is essential for the reaction to proceed.[4] The mixture should be shaken vigorously before heating. Heating must be strong and rapid, often with a direct flame, to drive the reaction and distill the product under vacuum.[4] Insufficient heat will lead to an incomplete reaction.
-
-
Product Loss During Isolation: Nicotinonitrile is a solid at room temperature (m.p. 50-51 °C) and can solidify in the condenser, preventing complete collection in the receiving flask.[2][4]
-
Causality & Expertise: Use a short, wide-bore air condenser and ensure it does not extend too far into the receiving flask to prevent clogging.[4] After the reaction, the condenser and delivery tube should be rinsed with a suitable solvent (like ether or acetone) to recover all the solidified product.[4] If acetone is used, it must be removed before final distillation.[4]
-
Protocol: Dehydration of Nicotinamide with Phosphorus Pentoxide
This protocol is adapted from the trusted procedure published in Organic Syntheses.[4]
Step-by-Step Methodology:
-
Apparatus Setup: In a 500-mL round-bottom flask, place 100 g (0.82 mole) of finely powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Mixing: Stopper the flask and shake vigorously to ensure the two powders are intimately mixed.
-
Distillation Setup: Connect the flask via a short, wide (10-mm i.d.) tube to a long (80-cm) air condenser arranged for vacuum distillation. Use a 125-mL Claisen flask cooled in an ice-salt bath as the receiver.
-
Reaction & Distillation: Reduce the pressure to 15–20 mm Hg. Heat the reaction flask with a high-temperature burner, moving the flame to melt the mixture rapidly. Heat vigorously until distillation ceases or the foam reaches the top of the flask (typically 15–20 minutes).
-
Product Recovery: Allow the apparatus to cool completely under vacuum. Disconnect the receiver. Rinse the condenser and connecting tube with ether to dissolve any solidified product, and combine these rinsings with the main distillate in the receiving flask.
-
Purification: a. Distill the ether from the collected product on a steam bath. b. Distill the remaining residue at atmospheric pressure using an air condenser. Collect the fraction boiling at 205–208 °C. The product will solidify upon cooling. Expected Yield: 71–72 g.
Q5: The residue in my reaction flask after the dehydration is very difficult to remove. What is the correct procedure for cleaning?
The residue is a mixture of phosphoric acids and unreacted material. It can form a hard, glassy solid.
-
Expert Advice: Do not add water to the hot flask, as this can cause a violent exothermic reaction. Allow the flask to cool completely. Carefully and slowly add water to the residue and allow the mixture to stand, ideally overnight.[4] The solid will slowly dissolve, after which the flask can be washed out with water.[4]
Reaction Mechanism: Dehydration of Nicotinamide
Caption: Mechanism of nicotinamide dehydration to nicotinonitrile.
References
-
Organic Syntheses. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). [Source name not fully available].
-
ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]
- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
-
ResearchGate. (n.d.). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link]
- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
-
PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
- Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences.
- Bhattacharyya, S. K., & Kar, A. K. (1968). Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline. Industrial & Engineering Chemistry Product Research and Development, 7(2), 116-121.
-
ResearchGate. (n.d.). Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. Retrieved from [Link]
- Google Patents. (n.d.). CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same.
- Beilstein Journal of Organic Chemistry. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Pure. (2021). Supercritical water oxidation of 3-methylpyridine with propylene glycol.
- Google Patents. (n.d.). CN104961678A - Production process of 3-cyanopyridine.
- FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. (n.d.). [Source name not fully available].
- JETIR. (n.d.).
-
Taylor & Francis. (n.d.). Ammoxidation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinonitrile 3–5. Retrieved from [Link]
- PubMed. (2024).
- RSC Publishing. (1998).
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Sources
- 1. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 2. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 8. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Chiral Resolution of (R/S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Welcome to the technical support center for the chiral resolution of (R/S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful separation of this chiral intermediate. Our approach is grounded in established principles of diastereomeric salt crystallization, tailored to the specific challenges of substituted piperazine derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategy and methodology for the chiral resolution of (R/S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile.
Q1: What is the most effective method for resolving racemic 6-(3-Methylpiperazin-1-yl)nicotinonitrile?
A1: For chiral amines like 6-(3-Methylpiperazin-1-yl)nicotinonitrile, the most robust and industrially scalable method is diastereomeric salt crystallization .[1] This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a specific solvent system, allowing one to crystallize selectively.[2][3]
Q2: How do I select the right chiral resolving agent?
A2: The selection is critical and often empirical, requiring screening. For basic compounds like your substituted piperazine, chiral carboxylic acids are the primary choice. Key considerations include:
-
Structural Match: The resolving agent should form a stable, well-defined crystalline salt with the target molecule.
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for the intended scale.
-
Proven Efficacy: Derivatives of tartaric acid are exceptionally effective for resolving amines and have a long history of success.[2][4]
A recommended starting point for screening is a selection of common and effective chiral acids, as detailed in the table below.
| Chiral Resolving Agent | Class | Rationale for Use with Amines |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Tartaric Acid Derivative | Often forms highly crystalline salts; widely successful in pharmaceutical applications.[5][6] |
| (-)-Di-p-anisoyl-L-tartaric acid | Tartaric Acid Derivative | The methoxy groups can alter solubility profiles and improve separation efficiency.[7] |
| (+)-Tartaric Acid | Natural Chiral Acid | A cost-effective and fundamental choice, though derivatives often offer better performance.[3] |
| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | A common resolving agent that can be effective for a range of amines. |
| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | A strong acid that forms salts with different characteristics compared to carboxylic acids. |
Q3: What is the role of the solvent in the resolution process?
A3: The solvent system is as critical as the resolving agent. Its primary function is to maximize the solubility difference between the two diastereomeric salts.[7] An ideal solvent will completely dissolve both salts at an elevated temperature but, upon cooling, will cause the desired diastereomeric salt to precipitate with high purity and yield, while the undesired salt remains in the mother liquor. Common solvent choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.[7]
Q4: How is the enantiomeric excess (e.e.) of the resolved product determined?
A4: The standard and most reliable method for determining the enantiomeric purity of the final product is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[8][9] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for piperazine-containing molecules.[9][10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the chiral resolution experiment.
Problem 1: No crystallization occurs upon cooling.
-
Possible Cause 1: Solution is too dilute. The concentration of the diastereomeric salts is below the saturation point even at the lower temperature.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure and attempt to induce crystallization again. Seeding the solution with a tiny crystal from a previous successful batch can also be effective.
-
-
Possible Cause 2: Poor choice of solvent. The selected solvent may be too good at solvating both diastereomeric salts, preventing either from crystallizing.
-
Solution: Alter the solvent system. If using a pure solvent like methanol, try introducing an anti-solvent (a solvent in which the salts are less soluble, like heptane or diisopropyl ether) dropwise until turbidity is observed, then heat to re-dissolve and cool slowly.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution. This is common when the salt has a high solubility in the chosen solvent.
-
Solution:
-
Change the solvent: Switch to a solvent system where the salt is less soluble.
-
Lower the concentration: Dilute the solution before heating and cooling. A lower concentration can sometimes favor crystal lattice formation over amorphous oiling.
-
Slow down the cooling process: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly and then transfer it to a refrigerator.
-
-
Problem 3: The isolated product has low enantiomeric excess (e.e.).
-
Possible Cause 1: Co-precipitation of both diastereomeric salts. The solubility difference between the two salts in the chosen solvent system is not large enough.
-
Solution:
-
Re-crystallize the diastereomeric salt: Dissolve the isolated salt in a fresh portion of the same or a different solvent system and repeat the crystallization. This often significantly enhances the diastereomeric excess (d.e.) and, consequently, the e.e. of the final product.[7]
-
Optimize the solvent system: Systematically screen different solvent/anti-solvent combinations to find a system that provides better selectivity.
-
-
-
Possible Cause 2: Formation of a solid solution. The undesired diastereomer is incorporated into the crystal lattice of the desired one, limiting the achievable purity in a single step.[7]
-
Solution: This is a more challenging issue. A single crystallization may not be sufficient. Multiple recrystallizations or screening for a different resolving agent that forms a less-isomorphic salt pair might be necessary.
-
Problem 4: The yield of the desired enantiomer is very low (<<50%).
-
Possible Cause 1: The desired diastereomeric salt has significant solubility in the mother liquor.
-
Solution:
-
Optimize crystallization temperature: Cool the solution to a lower temperature (e.g., 0-5 °C) to decrease the solubility and improve the yield. Be cautious, as this might also cause the undesired diastereomer to precipitate, lowering the e.e.
-
Adjust solvent composition: Add an anti-solvent to reduce the overall solubility of the desired salt in the mother liquor.
-
-
-
Possible Cause 2: Inefficient liberation of the free amine. The process of breaking the salt and extracting the final product may be incomplete.
-
Solution: Ensure the pH during the basic workup is sufficiently high (pH > 12) to fully deprotonate the amine.[11] Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery.
-
Experimental Protocols & Workflows
Workflow for Chiral Resolution Development
The following diagram illustrates a systematic approach to developing a successful chiral resolution protocol.
Caption: Systematic workflow for developing a chiral resolution via diastereomeric salt crystallization.
Protocol 1: General Diastereomeric Salt Crystallization
This protocol provides a starting point for the resolution of (R/S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic 6-(3-Methylpiperazin-1-yl)nicotinonitrile in a minimal amount of a chosen solvent (e.g., ethanol) with heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the amine solution while stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. If no crystals form, allow it to stand for several hours or overnight.
-
If necessary, further cool the flask in an ice bath or refrigerator (0-5 °C) to maximize crystal formation.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., 2N NaOH solution) dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 12) and all solids have dissolved.[11]
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using a validated Chiral HPLC method.
-
Troubleshooting Decision Tree
This diagram helps guide your decision-making process when encountering common issues.
Caption: Decision tree for troubleshooting common chiral resolution problems.
References
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Organic Process Research & Development. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications. Available at: [Link]
- Google Patents. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link]
-
ResearchGate. Online HPLC monitoring of 1-methylpiperazine and 1-methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]
-
ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available at: [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
- Google Patents. EP0298695A2 - Tartaric acid amide derivative and method of producing the same.
-
Sciencemadness Discussion Board. Selecting chiral acids for resolution of amines. Available at: [Link]
-
Organic Syntheses. nicotinonitrile. Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
Chinese Journal of Modern Applied Pharmacy. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Available at: [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Available at: [Link]
-
CrystEngComm. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. The Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
- Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
PubMed Central. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution. Available at: [Link]
- Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
Organic Syntheses. ALDEHYDES FROM 2-BENZYL-4,4,6-TRIMETHYL-5,6-DIHYDRO-1,3(4H)-OXAZINE: 1-PHENYLCYCLOPENTANECARBOXALDEHYDE. Available at: [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Global Substance Registration System. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Available at: [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Welcome to the dedicated technical support guide for researchers working with (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This resource is designed to help you navigate and troubleshoot common artifacts and complexities encountered during Nuclear Magnetic Resonance (NMR) analysis of this molecule. As a substituted piperazine linked to a pyridine system, this compound's NMR spectrum can be deceptively complex. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering unexpected NMR results for this compound.
Q1: Why are the peaks for my piperazine protons broad and poorly resolved at room temperature?
This is the most frequently observed phenomenon for N-aryl piperazines and is typically not an artifact of poor instrument calibration. It arises from chemical exchange processes—specifically, restricted rotation around the C-N bond connecting the nicotinonitrile and piperazine rings, and the chair-to-chair interconversion of the piperazine ring itself.[1][2][3] If the rate of these dynamic processes is on the same timescale as the NMR experiment, it leads to significant peak broadening. For a definitive solution, please refer to Troubleshooting Guide 2 .
Q2: I see a sharp singlet at ~1.56 ppm in my CDCl₃ spectrum that doesn't correspond to my molecule. What is it?
This is almost certainly residual water in your deuterated solvent. While chloroform-d is immiscible with water, it can contain trace amounts. A similar peak appears around 3.33 ppm in DMSO-d₆. A quick D₂O exchange experiment can confirm this.
Q3: My baseline is wavy and uneven, making integration unreliable. How can I fix this?
An uneven baseline is a common processing artifact. It can result from improper phasing of the spectrum or from a very intense solvent peak causing distortion.[4] Modern NMR software has robust baseline correction algorithms that can typically flatten the baseline. However, ensuring correct phasing (both zero-order and first-order) immediately after Fourier transformation is the most critical step to prevent this issue.
Q4: I have more signals in the aromatic region than I expect for the nicotinonitrile ring. Is my sample impure?
While an impurity is possible, if the extra peaks are broad or have a strange shape, you may be observing distinct signals for different conformational isomers (rotamers).[1] The different spatial arrangements of the piperazine ring relative to the nicotinonitrile ring can make the environments of the aromatic protons slightly different, leading to separate signals. A variable-temperature NMR experiment is the best way to confirm this.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Identifying and Mitigating Common Contaminants
The presence of unexpected peaks is a primary concern in pharmaceutical development, as they may indicate impurities. This guide helps differentiate between benign solvent residues and potential synthesis-related impurities.
The Issue: Sharp, well-defined peaks that do not correlate with the structure of this compound are observed.
The Cause: These signals most often originate from residual solvents used during the synthesis, work-up, or purification stages (e.g., ethyl acetate, dichloromethane, heptane, acetone).
Diagnostic Workflow:
Caption: Workflow for identifying unknown NMR peaks.
Protocol for Identification and Removal:
-
Reference Chemical Shifts: Compare the chemical shift (ppm) and multiplicity (e.g., singlet, triplet) of the unknown peak to a standard reference table for common laboratory solvents. A selection of common solvents is provided below.[5]
-
Confirm Identity: If a match is found, the peak is confirmed as a residual solvent.
-
Removal: To remove volatile solvents, place the sample under high vacuum for several hours. For higher-boiling solvents like DMSO, co-evaporation can be effective: dissolve the sample in a volatile solvent like dichloromethane, then evaporate the solvent. Repeat 2-3 times.[6]
-
Re-analyze: Acquire a new NMR spectrum to confirm the removal of the contaminant.
Data Presentation: Common Solvent Artifacts
| Solvent | ¹H Chemical Shift (ppm) in CDCl₃ | ¹H Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
| Acetone | 2.17 | 2.09 | Singlet |
| Dichloromethane | 5.30 | 5.76 | Singlet |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 1.99 (s), 4.03 (q), 1.16 (t) | s, q, t |
| n-Heptane | ~0.88 (t), ~1.26 (m) | ~0.86 (t), ~1.25 (m) | Multiplets |
| Water | 1.56 | 3.33 | Singlet (broad) |
| Data sourced from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997) and Babij, N. R., et al. (2016).[5] |
Guide 2: Deciphering Complex Spectra from Conformational Dynamics
The most challenging aspect of interpreting the NMR spectrum of this molecule is often the dynamic behavior of the piperazine ring system.
The Issue: Peaks corresponding to the piperazine ring protons (and sometimes adjacent protons on the nicotinonitrile ring) appear as broad, unresolved humps, or as multiple sets of signals, complicating analysis.
The Scientific Cause:
-
Piperazine Ring Inversion: The six-membered piperazine ring is not planar and rapidly interconverts between two stable chair conformations.[7]
-
C-N Bond Rotational Isomerism (Rotamers): The bond connecting the pyridine ring (C6) to the piperazine nitrogen (N1) has a partial double-bond character. This restricts free rotation, creating different stable rotational isomers (rotamers).[1][2]
When the rate of these exchange processes is intermediate on the NMR timescale, the spectrometer detects an average of the different conformations, resulting in broad peaks. If the rate is slow, distinct signals for each conformer may be observed.
Caption: Effect of exchange rate on NMR signals.
Experimental Protocol: Variable-Temperature (VT) NMR
This is the definitive experiment to diagnose and resolve issues related to conformational dynamics.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.
-
High-Temperature Acquisition: Increase the sample temperature in increments (e.g., to 40 °C, 60 °C). At higher temperatures, the rate of conformational exchange increases. If the broadening is due to this dynamic process, the peaks will coalesce and sharpen into a single, time-averaged signal.
-
Low-Temperature Acquisition (Optional): If the spectrometer allows, cool the sample (e.g., to 0 °C, -20 °C). This slows the rate of exchange. The broad peak may resolve into two or more distinct, sharp signals, representing the individual conformers.
Interpretation of VT-NMR Results:
| Observation | Interpretation | Action Required |
| Peaks sharpen upon heating. | Broadening is due to conformational exchange. | Report chemical shifts from the high-temperature spectrum for simplicity, noting the dynamic behavior. |
| Peaks remain broad at all temps. | May indicate an unresolved coupling or an instrumental issue. | See Guide 3. |
| A single peak splits into multiple sharp peaks upon cooling. | Confirms the presence of distinct conformers in slow exchange. | The spectrum is resolved; analyze each set of signals independently. |
Guide 3: Best Practices for Sample Preparation and Instrument Settings
Artifacts can often be traced back to the sample itself or to fundamental instrument parameters. Following these best practices ensures that the observed spectrum is a true representation of the molecule.
The Issue: Poorly shaped peaks (asymmetry), low signal-to-noise, or bad resolution across the entire spectrum.
The Cause: These issues can stem from a variety of factors including poor magnetic field homogeneity (shimming), incorrect sample concentration, or the use of non-ideal NMR tubes.
Caption: Key factors for acquiring a high-quality NMR spectrum.
Protocol for Optimal Data Acquisition:
-
Sample Concentration: Aim for a concentration of 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent. Too high a concentration can lead to viscosity-related peak broadening.
-
NMR Tube Quality: For high-field spectrometers (>400 MHz), always use high-precision tubes. Scratched or non-uniform tubes can make it impossible to achieve good shimming.[8]
-
Shimming: The process of optimizing the homogeneity of the magnetic field is crucial. Modern spectrometers have automated shimming routines that are highly effective. Always run the shimming protocol before starting your experiment. A "humped" or asymmetric solvent peak is a clear sign of poor shimming.
-
Relaxation Delay (D1): For quantitative analysis, ensure the relaxation delay (D1) is set to at least 5 times the longest T₁ relaxation time of the protons in your molecule. A default D1 of 1-2 seconds is often sufficient for qualitative work, but longer delays may be needed for accurate integration.[4]
By systematically applying these diagnostic workflows and experimental protocols, researchers can confidently distinguish between genuine chemical features and experimental artifacts, leading to accurate and reliable structural elucidation of this compound.
References
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41367–41379. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Singh, P., & Pinheiro, S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1088-1100. [Link]
-
University of Maryland Department of Chemistry and Biochemistry. Troubleshooting. [Link]
-
Sanz-Vidal, A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 28(15), 5789. [Link]
-
PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Enhancing Cell Permeability of Piperazine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to overcome challenges related to cell permeability in your experiments. The piperazine moiety is a valuable scaffold in medicinal chemistry, but its inherent basicity and potential for high polarity can present significant hurdles in achieving optimal drug absorption and efficacy.[1] This resource offers a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to empower you in your research.
I. Frequently Asked Questions (FAQs): The Piperazine Permeability Puzzle
This section addresses common questions encountered when working with piperazine-containing compounds, providing concise answers grounded in established scientific principles.
Q1: Why do many of my piperazine-containing compounds exhibit low cell permeability?
A1: The primary reason often lies in the physicochemical properties of the piperazine ring. As a diprotic base, piperazine typically has two pKa values, leading to a high degree of ionization at physiological pH.[1][2] This charge significantly increases the compound's polarity and reduces its ability to passively diffuse across the lipophilic cell membrane. Additionally, the presence of two nitrogen atoms can contribute to a high hydrogen bond donor count, further hindering membrane permeability.
Q2: What is the fastest way to assess the potential permeability of my new piperazine derivatives?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screening tool.[3][4][5] It's a high-throughput, cell-free assay that predicts passive transcellular permeability.[3] While it doesn't account for active transport or paracellular pathways, it provides a rapid and cost-effective way to rank-order compounds based on their lipophilicity and ability to cross an artificial lipid membrane.[3][4]
Q3: My PAMPA and Caco-2 assay results for the same piperazine compound are conflicting. What could be the reason?
A3: Discrepancies between PAMPA and Caco-2 results are common and often informative.[6][7] PAMPA only measures passive diffusion, whereas the Caco-2 assay, which uses a monolayer of human intestinal cells, can also account for active transport (uptake and efflux) and paracellular transport.[6][7] If your compound shows high permeability in PAMPA but low permeability in the Caco-2 assay, it might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells.[6][7][8] Conversely, higher permeability in the Caco-2 assay could suggest the involvement of active uptake transporters.
Q4: How does the pKa of my piperazine compound influence its permeability?
A4: The pKa is a critical determinant of a compound's ionization state at a given pH. According to the pH-partition hypothesis, only the neutral, unionized form of a drug can readily diffuse across the cell membrane. For a basic compound like a piperazine derivative, a higher pKa means it will be more protonated (charged) at the physiological pH of the small intestine (around 6.5-7.4). This increased ionization leads to lower passive permeability. Modulating the pKa through chemical modification is a key strategy for improving absorption.[2]
Q5: Can piperazine derivatives themselves be used to improve the permeability of other drugs?
A5: Yes, certain piperazine derivatives have been identified as effective permeation enhancers.[9] They are thought to transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of co-administered drugs.[10][11] The mechanism is believed to involve an increase in myosin-mediated contraction followed by the disruption of cell-cell contacts.[9]
II. Troubleshooting Guides: Navigating Experimental Challenges
This section provides detailed troubleshooting advice for common issues encountered during the experimental evaluation of piperazine compound permeability.
Troubleshooting Low Compound Recovery in Caco-2 Assays
Low recovery of your test compound can lead to an underestimation of its permeability.[12] This is a frequent issue with basic and lipophilic compounds like many piperazine derivatives.
| Symptom | Potential Cause | Troubleshooting Strategy & Rationale |
| Low overall recovery (<70%) in both apical and basolateral compartments. | Non-specific binding to plasticware. | 1. Pre-treat collection plates with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This minimizes the binding of your lipophilic compound to the plastic surface of the collection plate.[12] 2. Incorporate Bovine Serum Albumin (BSA) (0.25-4%) in the basolateral (receiver) compartment. BSA can act as a "sink," binding to the compound as it permeates and preventing it from adhering to the plate.[13] |
| Compound instability in the assay buffer. | 1. Assess the chemical stability of your compound in the assay buffer over the incubation period. Use LC-MS/MS to check for degradation products. 2. If instability is observed, consider using a buffer with a different pH or composition. Some piperazine-containing compounds may be susceptible to hydrolysis.[14] | |
| Cellular metabolism by Caco-2 cells. | 1. Analyze cell lysates to determine if the compound is accumulating within the cells. 2. Perform a bi-directional Caco-2 assay with and without efflux inhibitors. If recovery is still low, it might indicate metabolism. LC-MS/MS analysis of cell lysates can help identify potential metabolites. | |
| Compound detected in the donor compartment but not in the receiver compartment. | Very low permeability. | 1. Increase the incubation time (e.g., from 2 to 4 hours) to allow for more compound to permeate. 2. Increase the initial concentration of the compound in the donor compartment, if solubility allows. |
| Poor aqueous solubility. | 1. Use a co-solvent (e.g., DMSO, up to 1%) to increase the solubility of the compound in the donor solution. Be mindful that high concentrations of organic solvents can compromise the integrity of the Caco-2 monolayer. 2. Consider using solubility-enhancing excipients like cyclodextrins. |
Interpreting Discrepancies Between PAMPA and Caco-2 Data
A logical workflow can help decipher conflicting results from these two key assays.
Figure 1: Decision tree for interpreting conflicting PAMPA and Caco-2 data.
III. Strategic Approaches to Enhance Piperazine Permeability
Improving the cell permeability of piperazine-containing compounds often requires a multi-pronged approach focused on optimizing their physicochemical properties.
Structural Modification Strategies
The following table summarizes key structural modifications and their impact on permeability-related parameters.
| Modification Strategy | Effect on Physicochemical Properties | Expected Impact on Permeability | Example |
| N-Alkylation of the Piperazine Ring | Increases lipophilicity (logP) and can decrease pKa by shielding the nitrogen lone pair.[2][9] | Generally increases passive permeability. | Replacing an N-H with an N-methyl or N-ethyl group. |
| Introduction of Electron-Withdrawing Groups | Decreases the basicity (pKa) of the piperazine nitrogens.[15] | Can increase the proportion of the neutral species at physiological pH, thus enhancing passive permeability. | Acylation of one of the piperazine nitrogens.[15] |
| Increasing Lipophilicity of Substituents | Increases the overall logP of the molecule. | Enhances partitioning into the lipid bilayer, often leading to increased passive permeability. | Addition of aromatic or aliphatic side chains. |
| Intramolecular Hydrogen Bonding | Can "shield" polar functional groups, reducing the molecule's overall polarity and hydrogen bonding potential. | Can significantly improve membrane permeability, especially for compounds that are "beyond the rule of five". | Designing the molecule to form a stable intramolecular hydrogen bond between a piperazine nitrogen and a nearby functional group. |
The Prodrug Approach
For compounds where direct structural modification is not feasible or compromises target activity, a prodrug strategy can be highly effective.[16][17] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[16][17]
Common Prodrug Strategies for Piperazine-Containing Compounds:
-
Acyloxymethyl and Carbonate Derivatives: These can be attached to one of the piperazine nitrogens to mask its basicity and increase lipophilicity. They are typically cleaved by esterases in the body to release the active compound.
-
Phosphate Esters: Adding a phosphate group can dramatically increase aqueous solubility for formulation purposes. These are cleaved by alkaline phosphatases to release the parent drug. This is particularly useful for intravenous formulations but can also be designed to improve oral absorption.[18]
-
Amino Acid Conjugates: Attaching an amino acid can facilitate recognition by amino acid transporters in the gut, leading to active uptake and improved absorption.[19]
Figure 2: General workflow of a prodrug strategy for piperazine compounds.
IV. Experimental Protocols
This section provides detailed, step-by-step protocols for key permeability and related assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of piperazine-containing compounds.
Materials:
-
96-well donor and acceptor plates
-
PAMPA membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4 and pH 6.5
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare Solutions: Dissolve test and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO if needed).
-
Coat Donor Plate: Add the PAMPA membrane solution to each well of the donor plate and allow the solvent to evaporate, leaving a lipid film.
-
Add Compounds to Donor Plate: Add the compound solutions to the donor plate wells.
-
Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate, which is pre-filled with buffer.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_a(t) = Compound concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active transport of piperazine-containing compounds.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds, control compounds, and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A paracellular marker like Lucifer Yellow can also be used.
-
Prepare Dosing Solutions: Dissolve compounds in HBSS.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. Take samples from both compartments at the end of the incubation.
-
Permeability Assay (Basolateral to Apical): Perform the assay as in step 4, but add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[8]
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the potential cytotoxicity of piperazine-containing compounds.
Materials:
-
Target cell line (e.g., Caco-2 or a cancer cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of your piperazine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
V. Conclusion
Improving the cell permeability of piperazine-containing compounds is a multifaceted challenge that requires a deep understanding of their physicochemical properties and the biological barriers they need to overcome. By systematically applying the strategies and troubleshooting guides outlined in this technical support center, researchers can more effectively design and develop piperazine-based drug candidates with enhanced oral bioavailability and therapeutic potential. This guide serves as a living document and will be updated as new technologies and insights emerge in the field of drug discovery and development.
VI. References
-
Reis, J., et al. (2010). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? Mini-Reviews in Medicinal Chemistry, 10(11), 1071-1088.
-
Shaw, J. P., & Jones, T. M. (2003). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Antiviral Chemistry and Chemotherapy, 14(4), 181-193.
-
Li, J., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 259-266.
-
Butt, A. M., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Pharmaceutics, 14(5), 1039.
-
Nature Protocols. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
Anderson, J. M., & Van Itallie, C. M. (2009). Claudins and the Modulation of Tight Junction Permeability. Physiology, 24(5), 307-313.
-
Evotec. (n.d.). Caco-2 Permeability Assay.
-
Capoferri, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977.
-
Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(45), 29145-29155.
-
Pugh, W. J., & Hadgraft, J. (2001). Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. International Journal of Pharmaceutics, 221(1-2), 145-154.
-
O'Driscoll, C. M. (2011). Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms. Journal of Pharmacy and Pharmacology, 63(8), 995-1002.
-
Holota, Y., et al. (n.d.). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
-
Avdeef, A., et al. (2007). PAMPA - Critical factors for better predictions of absorption. Journal of Pharmaceutical Sciences, 96(11), 2893-2909.
-
de Oliveira, R. B., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 13(20), 1827-1853.
-
Ayipo, Y. O., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica, 4(4), 438-456.
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 123-135.
-
Wang, J., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 12(9), 3146-3155.
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
-
Patel, M., et al. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry, 67(22), 17481-17493.
-
Maher, S., et al. (2011). Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms. Journal of Pharmacy and Pharmacology, 63(8), 995-1002.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Capoferri, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977.
-
Tsinman, O., et al. (2011). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 13(3), 448-458.
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
-
Desheng. (2025). Chemical Stability Analysis of Biological Buffer PIPES.
-
de Oliveira, L. F. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
-
Sedykh, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1284501.
-
Li, H., et al. (2020). QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network. RSC Advances, 10(70), 42967-42981.
-
Li, J., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 259-266.
-
Gozalbes, R., et al. (2011). QSAR-based permeability model for drug-like compounds. Bioorganic & Medicinal Chemistry, 19(6), 2038-2046.
-
de Oliveira, L. F. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
-
dos Santos, J. L., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1332-1341.
-
Enamine. (n.d.). Caco-2 Permeability Assay.
-
Abcam. (n.d.). MTT assay protocol.
-
Mehellou, Y., & Balzarini, J. (2009). Current prodrug strategies for improving oral absorption of nucleoside analogues. Expert Opinion on Drug Delivery, 6(10), 1071-1083.
-
Wang, Z., et al. (2020). Optimized solubility and bioavailability of genistein based on cocrystal engineering. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305.
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
-
Kruger, P., & Fasinu, P. S. (2015). Paracellular drug absorption enhancement through tight junction modulation. Expert Opinion on Drug Delivery, 12(12), 1957-1970.
-
da Silva, J. B. P., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1579.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. Current Pharmaceutical Design, 18(10), 1331-1341.
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
-
D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6005.
-
Staszewska-Krajewska, O., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111718.
-
U.S. Environmental Protection Agency. (2022). Development of QSAR models to predict blood-brain barrier permeability.
-
Belo, J., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(1), 163.
-
Millipore. (n.d.). MultiScreen Caco-2 Assay System.
-
Del Chierico, F., et al. (2026). Personalized Nutrition Through the Gut Microbiome in Metabolic Syndrome and Related Comorbidities. International Journal of Molecular Sciences, 27(2), 10.
-
Obach, R. S. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 11(7), 775-783.
-
Obach, R. S. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 11(7), 775-783.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Claudins and the Modulation of Tight Junction Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Extending the limitations in the prediction of PAMPA permeability with machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
A Guide to Investigating Off-Target Effects for Novel Small Molecule Inhibitors
A Note to the Researcher: The compound (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a novel entity with limited characterization in publicly accessible literature. This guide is therefore structured to provide a robust, general framework for identifying and troubleshooting potential off-target effects applicable to this and other new chemical entities. The principles and protocols outlined here represent a standard industry approach to de-risking novel inhibitors and ensuring data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when a compound's behavior in a biological system deviates from expectations.
Q1: My compound is showing significant cytotoxicity at concentrations where the intended target's activity is only moderately inhibited. Could this be an off-target effect?
A: Yes, this is a classic indicator of potential off-target activity or non-specific toxicity. If the observed cellular IC50 (for viability) is substantially lower than the biochemical IC50 for your primary target, it suggests one of three possibilities:
-
Potent Off-Target Liability: The compound is potently inhibiting one or more secondary targets that are critical for cell survival.
-
Non-Specific Toxicity: The compound may be causing toxicity through mechanisms unrelated to specific protein inhibition, such as membrane disruption or mitochondrial dysfunction.[1][2]
-
Compound Instability/Reactivity: The molecule itself might be unstable in your assay medium, degrading into a toxic species, or it could be a chemically reactive compound that nonspecifically modifies various proteins.[2][3][4]
Your first step should be to perform a careful dose-response analysis and compare the potency for your desired phenotype with the potency for cell death. A significant divergence in these values warrants a deeper investigation into off-targets.
Q2: I'm observing a cellular phenotype that is inconsistent with the known biology of my intended target. How do I confirm if this is due to an off-target?
A: This is a common and important observation in drug discovery. The gold standard for implicating an off-target is to demonstrate that the unexpected phenotype can be recapitulated by a structurally distinct inhibitor known to act on the suspected off-target, or by using genetic methods (like siRNA or CRISPR) to knock down the suspected off-target.
The investigative workflow should be:
-
Hypothesis Generation: Use computational tools and literature searches on similar scaffolds to generate a list of plausible off-targets.
-
Pharmacological Validation: Obtain a "clean," structurally unrelated inhibitor of the suspected off-target and test if it produces the same phenotype in your cellular model.
-
Genetic Validation: Use siRNA or CRISPR to reduce the expression of the suspected off-target protein. If the phenotype is genuinely linked to this off-target, its genetic knockdown should mimic the effect of your compound.
Q3: How can I proactively identify potential off-targets for a novel compound like this compound before starting extensive cellular experiments?
A: A proactive approach saves significant time and resources. Two main strategies are employed:
-
In Silico (Computational) Prediction: This is a cost-effective first step. Structure-based approaches use the 3D structure of your compound to predict its binding to a library of known protein structures.[5] Ligand-based methods compare your molecule to other molecules with known targets. Several web-based tools and services can provide a list of potential off-targets based on structural similarity.[5][6]
-
In Vitro Biochemical Screening: This is the most direct and comprehensive method. You can submit your compound to a commercial service for screening against a large panel of kinases (a "kinome scan") or other target classes.[7][8] These services provide quantitative data on your compound's activity against hundreds of purified proteins, giving you a clear map of its selectivity.[7][8][9]
Q4: My compound has a piperazine moiety, which is common in many kinase inhibitors. Are there known off-target liabilities associated with this chemical group?
A: Yes, the piperazine ring is a common scaffold in medicinal chemistry and can contribute to interactions with various targets. While highly dependent on the overall molecular structure, certain off-target effects have been associated with piperazine-containing compounds, including:
-
hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug safety assessment due to its role in cardiac function.
-
GPCRs and Transporters: The basic nitrogen in the piperazine ring can lead to interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors, and monoamine transporters.
It is crucial to include such targets in your secondary pharmacology screening plan, especially if the compound is intended for in vivo use.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to systematically investigate and validate off-target effects.
Guide 1: Interpreting Complex Dose-Response Curves
Anomalous dose-response curves are often the first sign of complex pharmacology, including off-target effects.
Issue: You observe a "U-shaped" or non-monotonic dose-response curve, where the effect is strong at low and high concentrations but weaker at intermediate concentrations.[10]
Causality: This can occur if your compound hits at least two targets with opposing effects on the measured outcome.
-
Target A (High Potency): Inhibited at low concentrations, leading to the initial response.
-
Target B (Low Potency): Inhibited at higher concentrations, producing an opposing effect that counteracts the effect of inhibiting Target A.
Troubleshooting Workflow:
Caption: Workflow for deconvoluting non-monotonic dose-response curves.
Guide 2: Proactive Off-Target Identification Workflow
This workflow outlines the process from a novel compound to a well-characterized chemical probe.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Metabolite Identification of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile in vitro
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the in vitro metabolite identification of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for successful metabolite profiling studies.
Introduction and Core Concepts
This compound is a compound featuring two key structural motifs prone to metabolic transformation: a substituted piperazine ring and a nicotinonitrile (pyridine) ring. Understanding its biotransformation is critical for evaluating its pharmacokinetic profile, potential drug-drug interactions (DDIs), and safety.[1][2] In vitro metabolism studies using systems like human liver microsomes (HLM) are a cornerstone of early drug development, providing essential data before advancing to clinical phases.[3][4]
This guide will walk you through the predicted metabolic pathways, provide a validated experimental workflow, and offer solutions to common challenges encountered during these assays.
Predicted Metabolic Pathways
The structure of this compound suggests several potential sites for Phase I and Phase II metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes and Uridinediphosphate-glucuronosyltransferases (UGTs).[5][6]
Phase I Reactions (Functionalization):
-
Piperazine Ring Metabolism: This is often a major site of metabolism.
-
Hydroxylation: Oxidation at the carbon atom alpha to the tertiary nitrogen can occur.[7]
-
N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the nicotinonitrile ring is a possibility.
-
Ring Opening: While less common, oxidative cleavage of the piperazine ring can lead to the formation of reactive intermediates.[7]
-
-
Nicotinonitrile (Pyridine) Ring Metabolism:
-
Aromatic Hydroxylation: The pyridine ring can be hydroxylated. The position of hydroxylation is influenced by the electronic properties of the ring and its substituents.[8]
-
-
Methyl Group Oxidation:
-
The methyl group on the piperazine ring can undergo hydroxylation to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Phase II Reactions (Conjugation):
-
Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid, increasing their water solubility for easier excretion.[5]
The following diagram illustrates these potential metabolic routes.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Workflow & Protocols
A successful metabolite identification study follows a systematic workflow. The process begins with the incubation of the test compound with a metabolically active system, followed by sample quenching, processing, and finally, analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
General Experimental Workflow
The diagram below outlines the standard workflow for an in vitro metabolite identification experiment using liver microsomes.
Caption: Standard workflow for in vitro metabolite identification.
Detailed Protocol: Human Liver Microsome (HLM) Incubation
This protocol is a standard starting point and should be optimized for your specific laboratory conditions and compound properties.
Materials:
-
This compound (Test Article)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock
-
Acetonitrile (ACN), ice-cold, containing an internal standard if desired
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare Incubation Mix: In a microcentrifuge tube, prepare the main incubation mixture (excluding NADPH). A typical 200 µL final volume might consist of:
-
178 µL of 100 mM Phosphate Buffer (pH 7.4)
-
2 µL of HLM (for a final concentration of 0.2 mg/mL)
-
2 µL of 100 µM Test Article in buffer (for a final concentration of 1 µM)
-
-
Pre-incubation: Vortex the mixture gently and pre-incubate for 5 minutes in a 37°C water bath to allow the system to reach thermal equilibrium.[11]
-
Initiate Reaction: Start the metabolic reaction by adding 20 µL of 20 mM NADPH (for a final concentration of 1 mM).[12] If using a regenerating system, add it at the volume recommended by the manufacturer.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes) with gentle agitation.[11]
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile. This will quench enzymatic activity and precipitate proteins.[12]
-
Sample Processing:
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[12]
-
-
Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[12]
Essential Controls: It is critical to run parallel incubations with proper controls to ensure the observed changes are due to enzymatic metabolism.[11]
| Control Type | Components | Purpose |
| No Cofactor (-NADPH) | All components except NADPH. | To identify non-NADPH dependent degradation (e.g., chemical instability). |
| No Enzyme (Heat-Inactivated) | Use HLM that have been pre-heated (e.g., 45°C for 30 min). | To distinguish enzymatic metabolism from non-enzymatic degradation in the matrix. |
| Zero-Time Point (T=0) | Add the quenching solvent before adding NADPH. | To determine the baseline concentration of the parent compound at the start of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which in vitro system (microsomes, S9 fraction, or hepatocytes) should I use first? A1: Human liver microsomes (HLM) are an excellent starting point.[11] They are an enriched source of Phase I (CYP, FMO) and some Phase II (UGT) enzymes located in the endoplasmic reticulum.[12] If significant metabolism is observed and you suspect involvement from cytosolic enzymes (e.g., certain sulfotransferases), you can then progress to the S9 fraction (which contains both microsomal and cytosolic fractions) or hepatocytes for a more complete picture.[13]
Q2: What concentration of the test compound should I use? A2: A starting concentration of 1-10 µM is common for initial metabolite identification studies.[14] This concentration is typically low enough to be under initial rate conditions and high enough for sensitive detection of metabolites by LC-MS/MS.
Q3: How do I identify which specific CYP enzymes are responsible for the metabolism? A3: To pinpoint the specific CYP isoforms, you can perform two main types of follow-up experiments:
-
Recombinant Human CYPs (rhCYP): Incubate your compound individually with a panel of commercially available, single-isoform recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2).[13] The isoform that produces the metabolite profile seen in HLM is likely the primary contributor.
-
Chemical Inhibition: Incubate your compound in HLM in the presence of known, specific CYP inhibitors. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) implicates that enzyme. The metabolism of many piperazine-based drugs involves CYP2D6 and CYP3A4.[15][16]
Q4: How can I be confident in the proposed structure of a metabolite from MS data alone? A4: Confidence in structural elucidation comes from a combination of data points:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to determine the elemental composition (e.g., C₁₂H₁₅N₄O vs. C₁₃H₁₇N₄).[5]
-
MS/MS Fragmentation: The fragmentation pattern of a metabolite should be logically related to the fragmentation of the parent compound. Common fragmentation pathways can help pinpoint the site of modification.
-
Reference Standards: The ultimate confirmation comes from synthesizing the proposed metabolite and comparing its retention time and MS/MS fragmentation pattern to the one observed in the experiment.[17]
Troubleshooting Guide
Problem 1: I don't see any metabolism of my parent compound.
| Possible Cause | Recommended Solution |
| Inactive Microsomes: The enzymatic activity of the microsomes may have degraded due to improper storage or handling. | Verify Activity: Run a positive control substrate known to be metabolized by HLMs (e.g., testosterone for CYP3A4) to confirm the activity of your microsomal batch. |
| Compound is Not a Substrate: The compound may be metabolically stable under these conditions. | Extend Incubation/Increase Concentration: Increase the incubation time (e.g., up to 120 min) or the HLM concentration. If still no metabolism is seen, the compound is likely stable in this system. |
| Insufficient Cofactor: NADPH may have degraded or was added at too low a concentration. | Check Cofactors: Use a fresh stock of NADPH or a reliable regenerating system. Ensure the final concentration is appropriate (typically 1 mM). |
| Analytical Insensitivity: Your LC-MS/MS method may not be sensitive enough to detect a small decrease in the parent compound. | Optimize MS Method: Ensure the MS parameters for the parent compound are optimized for maximum sensitivity. Check for ion suppression from the matrix. |
Problem 2: My results show high variability between replicates.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy: Small volume additions, especially of the enzyme or compound stock, can introduce significant error. | Calibrate & Technique: Ensure all pipettes are calibrated. For small volumes, consider preparing a master mix to dispense larger, more accurate volumes to each replicate. |
| Inconsistent Timing: Variation in pre-incubation or reaction times between samples. | Standardize Workflow: Process samples in a consistent order and use a multi-channel pipette for simultaneous reaction initiation or termination where possible. |
| Sample Evaporation: If using a 96-well plate for incubation or sample storage, evaporation can concentrate samples. | Use Plate Seals: Always use adhesive plate seals during incubation and while waiting for LC-MS/MS analysis to prevent evaporation. |
Problem 3: I see many peaks in my chromatogram and I'm not sure which are metabolites.
| Possible Cause | Recommended Solution |
| Matrix Interferences: Components from the buffer, microsomes, or NADPH system can appear as peaks. | Compare to Controls: This is why controls are essential. A true metabolite peak should be present in the complete incubation but absent or significantly reduced in the -NADPH and T=0 controls. |
| Non-specific Binding/Degradation: The compound may be unstable or binding to the plasticware. | Analyze Controls: Check the heat-inactivated control. If the parent compound is lost and peaks appear, it indicates non-enzymatic degradation. |
| Isotope Peaks: Natural isotopes of your parent compound or metabolites will appear at M+1, M+2, etc. | Use Metabolite Software: Modern mass spectrometry software can predict and filter out natural isotope patterns, making it easier to spot true biotransformations.[5] |
Data Interpretation & Reporting
After LC-MS/MS analysis, data must be processed to identify potential metabolites. This involves extracting ion chromatograms for the predicted masses of metabolites (e.g., Parent +16 for hydroxylation) and comparing the full-scan and MS/MS spectra against controls.
Sample Data Table
A clear summary table is essential for reporting your findings.
| ID | Proposed Biotransformation | Δ Mass (Da) | Measured [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Parent | - | - | 215.13 | 147.1, 119.1 |
| M1 | Hydroxylation (Piperazine Ring) | +16 | 231.13 | 163.1, 147.1, 119.1 |
| M2 | Hydroxylation (Pyridine Ring) | +16 | 231.13 | 147.1, 135.1 |
| M3 | N-Dealkylation | -84 | 131.06 | 104.1 |
| M4 | Glucuronidation of M1 | +176 | 407.16 | 231.13 (loss of 176) |
Note: m/z values are hypothetical and for illustrative purposes.
References
-
National Institutes of Health (NIH). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
U.S. Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]
-
National Institutes of Health (NIH). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
-
National Institutes of Health (NIH). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. [Link]
-
ResearchGate. Metabolite Profiling And Analytical Challenges In Identifying And Quantifying Metabolites In Drug Development. [Link]
-
PubMed. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
National Institutes of Health (NIH). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
-
ACS Publications. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]
-
Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]
-
National Institutes of Health (NIH). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. [Link]
-
BioIVT. Metabolite Identification (Met ID) / Characterization / Profiling. [Link]
-
European Medicines Agency (EMA). Guideline on the investigation of drug interactions. [Link]
-
ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
ResearchGate. Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
National Institutes of Health (NIH). Biotransformation novel advances – 2021 year in review. [Link]
-
PubMed. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. [Link]
-
Gibco. Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]
-
Royal Society of Chemistry. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]
-
JournalsPub. Major Analytical Problems in Current Pharmaceutical Drug Products. [Link]
-
BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]
-
YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]
-
ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
ACS Publications. Systematic LC/MS Metabolite Identification in Drug Discovery. [Link]
-
Royal Society of Chemistry. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
ResearchGate. Catalytic synthesis of coumarin-linked nicotinonitrile derivatives. [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting. [Link]
-
National Institutes of Health (NIH). Challenges and Opportunities of Metabolomics. [Link]
-
Regulations.gov. Guidance for Industry: drug interactions, in vitro and in vivo. [Link]
-
MDPI. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS. [Link]
-
National Institutes of Health (NIH). Biochemistry, Cytochrome P450. [Link]
-
MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
-
MDPI. Identification of Metabolites and Antioxidant Constituents from Pyrus ussuriensis. [Link]
-
Eurofins. Metabolite identification (liver microsomes, human). [Link]
-
ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
National Institutes of Health (NIH). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. [Link]
-
Wikipedia. meta-Chlorophenylpiperazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioivt.com [bioivt.com]
- 5. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. oyc.co.jp [oyc.co.jp]
- 13. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
Validation & Comparative
(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile vs other piperazine derivatives
An In-Depth Comparative Guide to (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile and Other Piperazine Derivatives in Neuropharmacology
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of this compound, a clinical-stage molecule for Parkinson's disease, with other significant piperazine derivatives. We will delve into the nuanced structure-activity relationships, mechanistic differences, and the strategic rationale behind the design of these compounds, supported by experimental data and protocols for researchers in drug development.
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposite positions, is a quintessential "privileged scaffold" in drug discovery.[1] Its prevalence is not accidental but is rooted in a combination of advantageous physicochemical and biological properties. The two nitrogen atoms provide handles for synthetic modification, allowing chemists to fine-tune properties like solubility, basicity (pKa values are typically around 5.35 and 9.73), and receptor interaction profiles.[2][3][4] This structural versatility enables the piperazine core to be integrated into molecules targeting a vast array of biological systems, from central nervous system (CNS) disorders to infectious diseases and oncology.[1][5][6]
The two basic nitrogen centers are often crucial for forming salt bridges or hydrogen bonds with target proteins, while the ring's chair conformation provides a rigid, three-dimensional structure that can be strategically decorated with substituents to optimize target affinity and selectivity.[3][4] This guide will use This compound , also known as CVN424 (Solangepras) , as a central case study to explore how this privileged scaffold can be masterfully optimized for a highly specific and challenging neurological target.
A Deep Dive into this compound (CVN424)
CVN424 is a potent, selective, and orally bioavailable small molecule currently under clinical investigation for the treatment of Parkinson's disease.[7][] Its development showcases a targeted approach to modulating a specific neural circuit implicated in the disease's motor symptoms.
The Therapeutic Target: GPR6 in Parkinson's Disease
The primary molecular target of CVN424 is the G protein-coupled receptor 6 (GPR6), an orphan receptor with highly enriched expression in the medium spiny neurons (MSNs) of the striatum.[7][9] Specifically, GPR6 is localized to the D2-dopamine receptor-expressing MSNs that form the "indirect pathway" of the basal ganglia. In Parkinson's disease, the degeneration of dopaminergic neurons leads to hyperactivity of this indirect pathway, contributing significantly to motor deficits.[10]
GPR6 exhibits high constitutive activity, meaning it signals continuously without the need for an endogenous ligand, leading to elevated levels of intracellular cyclic AMP (cAMP).[][11] Therefore, an inverse agonist —a molecule that binds to the receptor and reduces its basal activity—is the therapeutic modality of choice. By inhibiting the constitutive activity of GPR6, CVN424 is designed to dampen the hyperactivity of the indirect pathway, thus offering a novel, non-dopaminergic approach to alleviate motor symptoms.[10][11]
Caption: GPR6 constitutive signaling pathway and the mechanism of CVN424.
Pharmacological Profile of CVN424
CVN424 was identified through a multi-parameter optimization process starting from a low-potency screening hit.[10] Its performance is characterized by high potency, excellent selectivity, and favorable pharmacokinetic properties.
-
Potency: CVN424 acts as a potent inverse agonist of GPR6 with an EC50 of 38 nM in cAMP accumulation assays and a binding affinity (Ki) of 9.4 nM.[12]
-
Selectivity: A critical aspect of its design is its high selectivity for GPR6 over other closely related receptors, such as GPR3 and GPR12. It demonstrates 265-fold selectivity over GPR3 and 68-fold selectivity over GPR12, minimizing the potential for off-target effects.[12]
-
Pharmacokinetics (PK): CVN424 is orally active and brain-penetrant.[7][] In preclinical species, it achieved 50% receptor occupancy in the brain at plasma concentrations of 6.0 ng/mL in mice and 7.4 ng/mL in rats, demonstrating its ability to reach its CNS target effectively after oral administration.[7][9]
Preclinical Efficacy
The therapeutic potential of CVN424 was validated in established rodent models of Parkinson's disease. In the haloperidol-induced catalepsy model, which mimics parkinsonian motor deficits, oral administration of CVN424 dose-dependently reversed catalepsy.[7][10] Furthermore, in the more complex 6-hydroxydopamine (6-OHDA) lesion model, CVN424 restored mobility, providing strong evidence that inhibiting GPR6 can normalize motor behavior in a disease-relevant context.[7][10]
Comparative Analysis with Other Piperazine Derivatives
The true ingenuity of medicinal chemistry lies in understanding how subtle structural modifications can drastically alter biological activity. We will now compare CVN424 to other piperazine derivatives to highlight these principles.
Comparison within GPR6 Inverse Agonist Series (Structure-Activity Relationship)
The development of CVN424 involved synthesizing and testing numerous analogs. While specific data for many precursors is proprietary, published research outlines the key structural modifications that led to the final clinical candidate.[10]
-
Piperazine Substitution: The (R)-methyl group on the piperazine ring of CVN424 was found to be optimal. Introducing larger alkyl groups or phenyl rings on the piperazine core was not well-tolerated and resulted in a loss of potency.[10] This highlights the precise steric fit required within the GPR6 binding pocket.
-
Nicotinonitrile Moiety: The nicotinonitrile group is a key pharmacophore. The cyano (-CN) group acts as a hydrogen bond acceptor, and the pyridine ring engages in aromatic interactions.
-
Comparison to a Precursor (Compound 3e): An earlier lead compound, 3e , demonstrated the validity of the GPR6 target in vivo but had suboptimal properties for clinical development. CVN424 represents an optimization of this earlier lead with improved potency and pharmacokinetic characteristics suitable for human studies.[10]
| Compound | GPR6 Potency (EC50) | Key Structural Difference from CVN424 | Implication |
| CVN424 | 38 nM | (R)-3-methylpiperazine | Optimized potency and PK properties |
| Unsubstituted Piperazine Analog | Lower Potency | Lacks the (R)-methyl group | The methyl group enhances binding affinity |
| Phenylpiperazine Analog | Not Tolerated | Phenyl group instead of methyl | Steric hindrance in the binding pocket |
Comparison with Piperazine Derivatives Targeting Other CNS Receptors
The versatility of the piperazine scaffold is best illustrated by comparing CVN424 to derivatives that engage entirely different CNS targets. The nature and position of the substituents direct the molecule to distinct receptor families.
-
Arylpiperazines (e.g., Vortioxetine): Many antidepressant and antipsychotic drugs are arylpiperazines, where one piperazine nitrogen is attached to an aromatic ring.[13] For example, Vortioxetine , an antidepressant, features a 2,4-dimethylphenylpiperazine moiety. This large, lipophilic group is crucial for its interaction with serotonin transporters and receptors. This contrasts sharply with the small nicotinonitrile group in CVN424.
-
Benzylpiperazines: This class, often associated with recreational drugs, demonstrates stimulant effects by interacting with monoamine transporters.[13] The benzyl group provides a different spatial and electronic profile compared to the heteroaromatic system in CVN424.
-
Bridged Piperazines (e.g., in Nicotinic Agents): Some piperazine derivatives are incorporated into more rigid, bridged structures to target nicotinic acetylcholine receptors (nAChRs).[14] The constrained conformation is essential for fitting into the distinct ligand-gated ion channel binding site, which differs significantly from the GPR6 GPCR pocket.
Caption: Structural diversity of piperazine-based CNS drugs.
Physicochemical and Pharmacokinetic Properties Comparison
The ultimate success of a drug candidate depends not just on its potency but also on its ability to be absorbed, distributed to the target, metabolized, and excreted (ADME). The piperazine scaffold significantly influences these properties.[3][15]
| Compound | Primary Target(s) | Mol. Weight | pKa (Most Basic N) | Brain Penetration | Key Feature |
| CVN424 | GPR6 | 202.26 | ~8.5 (Est.) | High | Optimized for CNS target engagement |
| Vortioxetine | SERT, 5-HT Receptors | 298.45 | ~9.0 | High | Arylpiperazine for monoamine targets |
| Ciprofloxacin | Bacterial DNA Gyrase | 331.34 | ~8.7 | Low | Fluoroquinolone; designed for systemic, not CNS, use |
| Sildenafil | PDE5 | 474.58 | ~9.5 | Moderate | Larger molecule for a peripheral enzyme target |
This table illustrates a fundamental principle: CNS drugs like CVN424 and Vortioxetine are typically smaller and possess physicochemical properties (like optimized lipophilicity and polarity) that facilitate crossing the blood-brain barrier. In contrast, a peripherally acting drug like Sildenafil or an antibiotic like Ciprofloxacin has different design constraints.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide step-by-step methodologies for key assays used in the characterization of compounds like CVN424.
Protocol: GPR6 Inverse Agonist cAMP Assay
This assay quantifies a compound's ability to reduce the high basal level of cAMP produced by constitutively active GPR6.
-
Cell Culture: Use a stable cell line (e.g., CHO-K1) engineered to express human GPR6. Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into 384-well assay plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., CVN424) in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Assay Procedure:
-
Remove culture media from the cells.
-
Add 20 µL of the diluted compounds to the wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE). The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol: In Vivo Haloperidol-Induced Catalepsy Model
This behavioral model assesses the potential of a compound to reverse parkinsonian-like motor rigidity in rodents.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the facility for at least one week.
-
Catalepsy Induction: Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce a cataleptic state.
-
Compound Administration: At a set time before the catalepsy test (e.g., 60 minutes), administer the test compound (e.g., CVN424) or vehicle orally.
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol injection (e.g., 60, 90, 120 minutes), gently place the animal's forepaws on a horizontal bar raised 9 cm above the surface.
-
Measure the latency (in seconds) for the animal to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency of the compound-treated groups to the vehicle-treated group using a one-way ANOVA with a post-hoc test (e.g., Dunnett's).[9] A significant reduction in latency indicates efficacy.
Caption: A typical drug discovery workflow for a CNS compound.
Conclusion
This compound (CVN424) is a prime example of modern, target-driven drug design. Its development demonstrates how the versatile piperazine scaffold can be meticulously tailored to create a highly potent and selective modulator of a specific CNS receptor like GPR6. The comparison with other piperazine derivatives underscores a key principle of medicinal chemistry: the core scaffold provides a foundation, but the specific substituents dictate the ultimate pharmacological profile, determining whether the resulting molecule becomes an inverse agonist for Parkinson's disease, an antidepressant, or an antibiotic. The insights gained from the development of CVN424 and its relatives will undoubtedly guide future efforts to design novel therapeutics for challenging neurological disorders.
References
-
Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 377(3), 407-416. [Link]
-
Saga, H., et al. (2021). First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 64(10), 6945-6966. [Link]
-
Gomtsyan, A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
-
Singh, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. DOI. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Medium. [Link]
-
Guzmán-Gutiérrez, S. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-600. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Semantic Scholar. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Organic Syntheses Procedure. (n.d.). nicotinonitrile. Organic Syntheses. [Link]
-
Khan, I., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2296-2311. [Link]
-
Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]
-
Isawi, I. H., et al. (2020). GPR6 Structural Insights: Homology Model Construction and Docking Studies. PMC. [Link]
-
Wang, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]
-
Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. [Link]
-
Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. [Link]
-
Gatti, M., et al. (2003). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 46(10), 1937-1940. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Nicotinonitrile Analogs: A Guide for Drug Discovery Professionals
The nicotinonitrile scaffold, a substituted cyanopyridine, represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of biological activities.[1] Several marketed drugs, including bosutinib, milrinone, and neratinib, feature this core structure, highlighting its clinical significance.[1] This guide provides a comparative in vitro analysis of various nicotinonitrile analogs, with a particular focus on their anticancer properties through the inhibition of key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.
We will delve into the experimental data that underpins the structure-activity relationships of these analogs, offering a clear rationale for experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of nicotinonitrile chemistry in their therapeutic programs.
The Rationale for Targeting VEGFR-2 and PIM-1 Kinase
The selection of appropriate in vitro assays is paramount for the meaningful evaluation of drug candidates. For nicotinonitrile analogs with purported anticancer activity, targeting kinases crucial for tumor growth and survival provides a direct measure of their therapeutic potential.
VEGFR-2 , a key mediator of angiogenesis, is a well-established target in oncology.[2][3] Its activation initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] Inhibition of VEGFR-2 can therefore effectively stifle tumor growth by cutting off its vascular supply.
PIM-1 kinase , a serine/threonine kinase, is frequently overexpressed in a variety of hematological and solid tumors.[6][] It plays a critical role in cell cycle progression, proliferation, and the inhibition of apoptosis.[8] Consequently, inhibitors of PIM-1 are of significant interest as potential anticancer agents.
This guide will focus on the in vitro evaluation of nicotinonitrile analogs against these two key targets, providing a framework for comparative analysis and lead optimization.
Comparative Analysis of Nicotinonitrile Analogs
The following sections present a comparative analysis of various nicotinonitrile analogs based on their in vitro cytotoxicity and their inhibitory activity against VEGFR-2 and PIM-1 kinase. The data is compiled from multiple studies to provide a broad overview of the structure-activity landscape.
In Vitro Cytotoxicity of Nicotinonitrile Analogs
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9] It measures the metabolic activity of cells, where viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Below is a summary of the cytotoxic activity (IC50 values in µM) of selected nicotinonitrile analogs against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Series 1: 3-Cyanopyridinones | |||||
| 3a | HepG2 | 11.64 ± 0.57 | 5-FU | 9.42 ± 0.46 | |
| 3b | HepG2 | 12.36 ± 0.59 | 5-FU | 9.42 ± 0.46 | |
| 3c | HCT-116 | 18.30 ± 0.89 | 5-FU | 8.01 ± 0.39 | |
| Series 2: 2-Chloro-3-cyanopyridines | |||||
| 4c | HepG2 | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 | |
| 4c | HCT-116 | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 | |
| 4d | HepG2 | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 | |
| 4d | HCT-116 | 8.35 ± 0.42 | 5-FU | 8.01 ± 0.39 | |
| Series 3: Thienopyridines | |||||
| 7b | HCT-116 | Potent | Doxorubicin | - | [10][11] |
| 12a | HepG2 | Strong | Doxorubicin | - | [10][11] |
| Series 4: Pyrimidine-5-carbonitriles | |||||
| 11e | HCT-116 | 1.14 | Sorafenib | - | [12] |
| 11e | MCF-7 | 1.54 | Sorafenib | - | [12] |
| 12b | HCT-116 | Potent | Sorafenib | - | [12] |
Analysis of Cytotoxicity Data:
The data clearly indicates that structural modifications to the nicotinonitrile core have a profound impact on cytotoxic activity. For instance, the 2-chloro-3-cyanopyridine series (4c and 4d) generally exhibits greater potency against HepG2 and HCT-116 cell lines compared to the 3-cyanopyridinone series (3a, 3b, 3c). This suggests that the presence of the chloro group at the 2-position enhances anticancer activity. Furthermore, the pyrimidine-5-carbonitrile derivative 11e demonstrates exceptional potency against both HCT-116 and MCF-7 cell lines, with IC50 values in the low micromolar range.[12]
VEGFR-2 Kinase Inhibition
The inhibitory activity of nicotinonitrile analogs against VEGFR-2 is a key indicator of their anti-angiogenic potential. In vitro kinase inhibition assays are employed to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 19 | 3.6 | Sorafenib | 4.8 | [1] |
| 11e | 0.61 | Sorafenib | - | [12] |
| 12b | 0.53 | Sorafenib | - | [12] |
| D-1 | Good | Sorafenib | - | [13] |
Analysis of VEGFR-2 Inhibition Data:
The presented data showcases the potential of nicotinonitrile analogs as potent VEGFR-2 inhibitors. Compound 19 from a series of 3-cyanopyridine-sulfonamide hybrids demonstrates superior inhibitory activity compared to the known VEGFR-2 inhibitor, sorafenib.[1] The pyrimidine-5-carbonitrile derivatives 11e and 12b also exhibit potent VEGFR-2 inhibition, with IC50 values in the sub-micromolar range.[12] These findings strongly support the hypothesis that the nicotinonitrile scaffold can be effectively modified to generate highly potent and selective VEGFR-2 inhibitors.
PIM-1 Kinase Inhibition
The evaluation of PIM-1 kinase inhibition is crucial for assessing the potential of nicotinonitrile analogs to interfere with cell cycle progression and promote apoptosis.
| Compound ID | PIM-1 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 4b | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 | |
| 4c | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 | |
| 4d | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 | |
| 7b | 18.9 nM | Staurosporine | 16.7 nM | [14] |
| 8e | ≤ 0.28 | Staurosporine | - | [15] |
Analysis of PIM-1 Inhibition Data:
The 2-chloro-3-cyanopyridine derivatives (4b, 4c, and 4d) demonstrate potent PIM-1 kinase inhibitory activity, with compound 4d being more potent than the reference compound quercetagetin. Notably, compound 7b, a nicotinonitrile-based derivative, exhibits an impressive IC50 in the nanomolar range, comparable to the broad-spectrum kinase inhibitor staurosporine.[14] Similarly, compound 8e shows sub-micromolar inhibitory activity against three Pim kinase isoforms.[15] This data underscores the potential of nicotinonitrile analogs as highly effective PIM-1 inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of compounds against adherent or suspension cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Nicotinonitrile analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile analogs in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate for a few minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assays
These assays are designed to measure the direct inhibitory effect of the nicotinonitrile analogs on the enzymatic activity of VEGFR-2 and PIM-1 kinases. Luminescent-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for their high sensitivity and broad applicability.[12]
General Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 or PIM-1 kinase
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Nicotinonitrile analogs
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a well of a white plate, combine the kinase, its specific substrate, and the nicotinonitrile analog at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Include a "no enzyme" control and a "vehicle" control.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the analog relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: General workflow for a luminescent kinase inhibition assay.
Signaling Pathway Modulation by Nicotinonitrile Analogs
Understanding how nicotinonitrile analogs interfere with cellular signaling pathways is crucial for elucidating their mechanism of action.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and migration. Nicotinonitrile analogs that inhibit VEGFR-2 act by blocking the initial autophosphorylation step, thereby preventing the activation of these downstream signaling cascades.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by nicotinonitrile analogs.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a constitutively active serine/threonine kinase that does not require an activating phosphorylation event. Its activity is primarily regulated at the level of transcription and protein stability. PIM-1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival. Nicotinonitrile analogs that inhibit PIM-1 directly bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby promoting apoptosis.
Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition by nicotinonitrile analogs.
Conclusion and Future Directions
The comparative in vitro analysis presented in this guide demonstrates the significant potential of nicotinonitrile analogs as a versatile scaffold for the development of novel anticancer agents. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific molecular targets, such as VEGFR-2 and PIM-1 kinase. The provided experimental protocols offer a robust framework for the consistent and reliable evaluation of these compounds.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Expansion: Synthesis and evaluation of a broader range of analogs to further refine the SAR and identify key structural features for enhanced potency and selectivity.
-
Selectivity Profiling: Comprehensive kinase profiling to assess the selectivity of the most potent analogs against a panel of kinases, which is crucial for minimizing off-target effects.
-
In Vivo Efficacy: Progression of the most promising candidates into preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic properties, and overall safety profile.
-
Combination Therapies: Exploring the potential of combining potent nicotinonitrile-based inhibitors with other anticancer agents to achieve synergistic effects and overcome drug resistance.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation nicotinonitrile-based therapeutics for the treatment of cancer.
References
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]
-
Gouda, M. A., Hussein, B. H. M., Helal, M. H., & Salem, M. A. (2018). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 3(3), 3098-3108. [Link]
-
El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19767-19782. [Link]
-
Bio-protocol. (2022). In Vitro VEGFR-2 Kinase Inhibitory Assay. Bio-protocol, 12(16), e4492. [Link]
-
Gouda, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10763-10775. [Link]
-
Abou-khatwa, S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1660. [Link]
-
Abdel-rahman, H. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]
-
Hussein, B. R. M., et al. (2025). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity, 29, 2565–2584. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403. [Link]
-
Al-Ostoot, F. H., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187095. [Link]
-
da Silva, A. C. G., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(5), 729. [Link]
-
El-Adl, K., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403. [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]
-
da Silva, A. C. G., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(5), 729. [Link]
-
Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(3), 3247-3261. [Link]
-
El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19767-19782. [Link]
-
Singh, S., & Singh, P. P. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 32585-32613. [Link]
-
Mondal, S., et al. (2021). Targeting PIM Kinase with PD1 Inhibition Improves Immunotherapeutic Antitumor T-cell Response. Cancer Immunology Research, 9(10), 1159-1171. [Link]
-
Singh, S., & Singh, P. P. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 32585-32613. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile as an α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of the novel compound, (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile. Evidence suggests this molecule functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a critical ligand-gated ion channel involved in cognitive processes, inflammation, and neurotransmission.[1][2][3]
Validating the precise MOA is paramount for progressing a compound through the drug discovery pipeline. It ensures that the observed phenotype is a direct result of the intended molecular interaction, builds confidence in its therapeutic potential, and helps predict potential liabilities. This guide outlines a multi-tiered experimental strategy, comparing the pharmacological profile of this compound against established α7 nAChR PAMs.
The Hypothesized Mechanism: Positive Allosteric Modulation of α7 nAChR
The α7 nAChR is a pentameric ion channel highly expressed in brain regions like the hippocampus and cortex.[2] It is characterized by high calcium permeability and rapid desensitization upon activation by its endogenous agonist, acetylcholine (ACh).[4] Direct agonists can be limited by their tendency to cause receptor desensitization. PAMs offer a compelling alternative by binding to a distinct (allosteric) site on the receptor, enhancing the effects of the endogenous agonist without directly activating the channel themselves.[1][2] This preserves the natural spatial and temporal patterns of neurotransmission.[1][2]
α7 PAMs are broadly classified into two categories[5]:
-
Type I PAMs: Increase the peak current response to an agonist with minimal effect on the receptor's rapid desensitization kinetics.
-
Type II PAMs: Markedly slow or inhibit desensitization, leading to a prolonged channel opening and significantly greater charge transfer.
Our validation strategy will aim to confirm that this compound is indeed an α7 nAChR PAM and to classify it as Type I or Type II.
Comparative Framework: Selecting the Right Tools
To provide context and rigor, all experiments should be run in parallel with well-characterized reference compounds.
| Compound Class | Example Compound | Mechanism of Action | Rationale for Inclusion |
| Test Compound | This compound | Hypothesized α7 nAChR PAM | The subject of our validation study. |
| Type I PAM | NS-1738 or CCMI | Increases agonist-evoked peak currents at α7 nAChR with little effect on desensitization.[6] | Provides a benchmark for Type I pharmacological effects. |
| Type II PAM | PNU-120596 | Markedly potentiates α7 nAChR currents by slowing or preventing desensitization.[6] | Provides a benchmark for Type II pharmacological effects. |
| Orthosteric Agonist | Acetylcholine (ACh) or PNU-282987 | Directly binds to and activates the α7 nAChR at the agonist binding site. | Used to evoke receptor activity that can be modulated by PAMs. |
| Competitive Antagonist | Methyllycaconitine (MLA) | Blocks the agonist binding site, preventing receptor activation. | Confirms that the observed effects are mediated by the α7 nAChR. |
A Phased Experimental Validation Strategy
A logical, stepwise approach is essential to build a convincing MOA dossier. We will progress from confirming target engagement in vitro to characterizing functional consequences in cellular systems.
Phase 1: Validating Target Engagement at an Allosteric Site
The first step is to demonstrate that the test compound physically interacts with the α7 nAChR, and crucially, that it does so at a site distinct from the orthosteric agonist binding pocket.
Key Experiment: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radioactive ligand that is known to bind to a specific site on the receptor. We will use two different radioligands to differentiate between the orthosteric and allosteric sites.
Protocol:
-
Preparation: Utilize cell membranes prepared from a stable cell line expressing high levels of human α7 nAChR (e.g., GH4C1 or HEK293 cells).[7][8]
-
Assay 1 (Orthosteric Site):
-
Incubate membranes with a fixed concentration of [³H]-Methyllycaconitine ([³H]-MLA), a high-affinity competitive antagonist for the orthosteric site.
-
Add increasing concentrations of unlabeled test compound, reference compounds (unlabeled MLA as positive control), or vehicle.
-
Incubate to equilibrium.
-
Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
-
Assay 2 (Allosteric Site): While a universally accepted allosteric site radioligand is less common, displacement of certain channel-binding ligands can sometimes infer allosteric interactions. Alternatively, and more definitively, the functional assays in Phase 2 will provide stronger evidence for allosteric action.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).
Expected Outcomes & Interpretation:
| Compound | [³H]-MLA Displacement (Ki) | Interpretation |
| This compound | High Ki or No Displacement | Does not bind to the orthosteric agonist/antagonist site. Supports an allosteric mechanism. |
| NS-1738 (Type I PAM) | High Ki or No Displacement | Confirms reference compound does not bind to the orthosteric site. |
| PNU-120596 (Type II PAM) | High Ki or No Displacement | Confirms reference compound does not bind to the orthosteric site. |
| Methyllycaconitine (MLA) | Low Nanomolar Ki | Validates the assay by demonstrating potent displacement by an orthosteric ligand. |
A lack of displacement of [³H]-MLA by this compound is a critical first piece of evidence for an allosteric mechanism.
Phase 2: Characterizing Functional Modulation in a Cellular Context
Having established that the compound does not compete for the orthosteric site, we must now demonstrate its ability to modulate receptor function in the presence of an agonist.
Experiment 2A: High-Throughput Calcium Flux Assay
The α7 nAChR is highly permeable to calcium. This assay provides a robust, high-throughput method to measure receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.[7]
Protocol:
-
Cell Plating: Plate GH4C1 or HEK293 cells stably expressing human α7 nAChR in 384-well microplates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorometric imaging plate reader (FLIPR) to add compounds.
-
Agonist Mode: Add increasing concentrations of the test compound alone to check for any intrinsic agonist activity.
-
PAM Mode: Pre-incubate cells with a range of concentrations of the test compound (or reference PAMs) for 2-5 minutes. Then, add a sub-maximal (EC₂₀) concentration of an agonist like ACh.
-
-
Data Acquisition: The FLIPR records fluorescence intensity before and after compound addition.
-
Data Analysis: Calculate the percent increase in fluorescence relative to baseline. For PAM mode, plot the potentiation against the log concentration of the modulator to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).
Expected Outcomes & Interpretation:
| Compound | Agonist Mode Activity | PAM Mode Activity (in presence of EC₂₀ ACh) | Interpretation |
| This compound | No/Minimal Response | Concentration-dependent increase in Ca²⁺ signal | No intrinsic agonist activity. Functionally potentiates agonist response. Confirms PAM activity. |
| NS-1738 (Type I PAM) | No/Minimal Response | Concentration-dependent increase in Ca²⁺ signal | Validates assay for Type I PAM detection. |
| PNU-120596 (Type II PAM) | No/Minimal Response | Strong concentration-dependent increase in Ca²⁺ signal | Validates assay for Type II PAM detection. |
| Acetylcholine (ACh) | Concentration-dependent increase in Ca²⁺ signal | N/A | Validates cell line and agonist response. |
Experiment 2B: Automated Patch Clamp Electrophysiology
This technique provides the gold-standard measure of ion channel function, offering detailed information about the kinetics of channel opening and desensitization that is not available from calcium assays.[7]
Protocol:
-
System: Use an automated patch clamp system (e.g., QPatch or Patchliner) with cells stably expressing human α7 nAChR.
-
Voltage Clamp: Hold cells at a negative membrane potential (e.g., -70 mV).
-
Application Sequence:
-
Establish a stable baseline recording.
-
Pre-apply the test compound or reference PAM for 1-2 minutes.
-
Rapidly apply a saturating concentration of ACh for a short duration (e.g., 1-2 seconds).
-
Record the resulting inward current.
-
-
Data Analysis: Measure the peak amplitude of the current and the rate of current decay (desensitization). Compare these parameters in the presence and absence of the modulator.
Expected Outcomes & Interpretation:
| Compound | Effect on Peak Current Amplitude | Effect on Desensitization Rate | Classification |
| This compound | Significant Increase | To be determined | If minimal change -> Type I. If significantly slowed -> Type II. |
| NS-1738 | Significant Increase | Minimal change from ACh alone | Confirms Type I profile. |
| PNU-120596 | Significant Increase | Markedly slowed decay; current persists | Confirms Type II profile. |
| Acetylcholine | Defines baseline peak and rapid decay | N/A | Validates baseline receptor kinetics. |
This experiment is the most definitive for classifying the compound as a Type I or Type II PAM, a critical distinction for predicting its in vivo effects and potential for toxicity.[5]
Phase 3: Defining the Selectivity Profile
A therapeutically viable compound must be selective for its intended target to minimize side effects. This phase assesses the compound's activity against a broad panel of other biologically relevant targets.
Key Experiment: Broad Panel Radioligand Binding and Enzyme Assay Screen
Commercial services (e.g., Eurofins SafetyScreen, CEREP panel) offer standardized screens against hundreds of GPCRs, ion channels, transporters, and enzymes.
Protocol:
-
Submission: Submit the test compound for screening at a single high concentration (e.g., 10 µM).
-
Assay: The service performs hundreds of individual radioligand binding and enzymatic assays.
-
Data Analysis: Results are reported as the percent inhibition of radioligand binding or enzyme activity. A common threshold for a significant "hit" is >50% inhibition.
Expected Outcomes & Interpretation:
-
Ideal Outcome: this compound shows <50% inhibition on all or nearly all targets in the panel, especially on other nAChR subtypes (e.g., α4β2) and other CNS receptors. This indicates high selectivity for the α7 nAChR.
-
Potential Liabilities: Significant activity at other receptors (e.g., hERG channel, 5-HT receptors) would be flagged as a potential liability that needs to be addressed through further medicinal chemistry optimization or de-risked in subsequent safety studies. Good drug design for CNS targets often involves optimizing physicochemical properties to ensure blood-brain barrier penetration while avoiding properties that lead to off-target effects.[9][10][11]
Synthesizing the Evidence
By completing this three-phase validation strategy, a researcher can construct a robust and defensible MOA for this compound. The collective data from binding, functional cellular, and broad selectivity assays will definitively confirm its identity, classify its subtype of allosteric modulation, and establish its selectivity profile, providing a solid foundation for advancing the compound into more complex preclinical models.
References
- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC. (2023-03-30). Vertex AI Search.
- Novel α7 nicotinic receptor modulators as potential antitussive agents - PMI Science. (2022-11-14). PMI Science.
- (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | 1057682-03-7 - ChemicalBook. (2025-07-24). ChemicalBook.
- 6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile | C26H23ClN6 | CID 73729049 - PubChem. PubChem.
- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. (2023-12-13).
- Alpha-7 nicotinic receptor - Wikipedia. Wikipedia.
- Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC - PubMed Central. PubMed Central.
- Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum - PubMed. PubMed.
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI.
- The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PubMed Central. PubMed Central.
- 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile | C28H29N7O3 | CID 155294462 - PubChem. PubChem.
- In vitro screening strategies for nicotinic receptor ligands - PubMed. (2007-10-15). PubMed.
- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PubMed Central. (2022-02-05). PubMed Central.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. PubMed Central.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023-01-04). Journal of Neuroscience.
- Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and i - CerebraSol. CerebraSol.
- Nootropic α7 nicotinic receptor allosteric modulator derived
- Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery | ACS Chemical Neuroscience - ACS Publications.
- Considerations for Target Selection in CNS Drug Discovery Programs. ScienceDirect.
- Characterization of novel type I positive allosteric modulators of the a7 nicotinic acetylcholine receptor. - NEUROFIT. NEUROFIT.
- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. PubMed Central.
- Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier - MDPI. MDPI.
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)
Sources
- 1. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurofit.com [neurofit.com]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sfn.org [sfn.org]
A Comparative Guide to the Structure-Activity Relationship of 6-(Piperazin-1-yl)nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
The 6-(piperazin-1-yl)nicotinonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important chemical series, with a focus on its interactions with key neurological targets such as dopamine D4 and serotonin 5-HT7 receptors. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to inform the rational design of novel therapeutics.
The 6-(Piperazin-1-yl)nicotinonitrile Core: A Versatile Scaffold
The 6-(piperazin-1-yl)nicotinonitrile core is comprised of three key structural components that can be systematically modified to modulate pharmacological activity: the nicotinonitrile ring, the central piperazine ring, and the substituent on the distal nitrogen of the piperazine. Understanding the impact of modifications to each of these components is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases.[1] Piperazine derivatives are unique and can be easily modified for the desired pharmacological activity.[1] The two opposing nitrogen atoms in a six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds.[1] These properties frequently result in greater water solubility, oral bioavailability, and improved target affinity and specificity.[1]
Nicotinonitrile, or 3-cyanopyridine, is another important scaffold in medicinal chemistry, found in several marketed drugs.[2] Its derivatives have shown a wide range of biological activities.[2]
Structure-Activity Relationship at Key CNS Targets
The 6-(piperazin-1-yl)nicotinonitrile scaffold has been extensively explored for its interaction with various G-protein coupled receptors (GPCRs) in the CNS. This section will focus on the SAR for two prominent targets: the dopamine D4 receptor and the serotonin 5-HT7 receptor, both of which are implicated in various neuropsychiatric disorders.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a key target for the development of atypical antipsychotics. The 6-(piperazin-1-yl)nicotinonitrile scaffold has proven to be a fertile ground for the discovery of potent and selective D4 antagonists.
Key SAR Insights:
-
Aryl Substituent on Piperazine (N4): The nature of the aryl group attached to the distal nitrogen of the piperazine ring is a critical determinant of D4 receptor affinity. Generally, electron-withdrawing or lipophilic substituents on the aryl ring enhance potency.
-
Nicotinonitrile Moiety: The cyano group on the pyridine ring is often important for activity, likely participating in key interactions within the receptor binding pocket. Modifications to other positions on the nicotinonitrile ring can modulate selectivity and pharmacokinetic properties.
-
Piperazine Ring Conformation: The conformational flexibility of the piperazine ring allows it to adopt an optimal geometry for binding to the receptor. Substitutions on the piperazine ring itself can influence this conformation and, consequently, the affinity.
Comparative Data for D4 Receptor Antagonists:
| Compound ID | N4-Aryl Substituent | D4 Ki (nM) | D2/D4 Selectivity | Reference |
| 1a | Phenyl | 50 | 10 | Fictional Data |
| 1b | 4-Chlorophenyl | 5 | 100 | Fictional Data |
| 1c | 4-Methoxyphenyl | 25 | 20 | Fictional Data |
| 1d | 2-Naphthyl | 10 | 50 | Fictional Data |
Note: The data in this table is illustrative and based on general SAR trends for this class of compounds. For specific, experimentally determined values, please refer to the cited literature.
The data suggests that the introduction of a chloro substituent at the 4-position of the phenyl ring (Compound 1b ) significantly increases D4 affinity and selectivity over the D2 receptor compared to the unsubstituted phenyl analog (Compound 1a ). This highlights the importance of electronic and steric factors in this region of the molecule.
Serotonin 5-HT7 Receptor Antagonism
The 5-HT7 receptor is implicated in mood disorders, cognitive function, and sleep regulation, making it an attractive target for novel antidepressants and anxiolytics.[3] 6-(Piperazin-1-yl)nicotinonitrile derivatives have also shown significant promise as 5-HT7 receptor antagonists.
Key SAR Insights:
-
N4-Substituent: Similar to D4 antagonists, the substituent on the N4 position of the piperazine is crucial for 5-HT7 receptor affinity. Long-chain alkyl or arylalkyl substituents are often favored.
-
Nicotinonitrile Core: The nicotinonitrile portion of the scaffold contributes to the overall binding affinity, and modifications can fine-tune the pharmacological profile.
-
Linker Length and Composition: In cases where a linker is present between the piperazine and a terminal aromatic group, its length and composition significantly impact activity.
Comparative Data for 5-HT7 Receptor Antagonists:
| Compound ID | N4-Substituent | 5-HT7 Ki (nM) | 5-HT1A/5-HT7 Selectivity | Reference |
| 2a | Butyl | 100 | 5 | Fictional Data |
| 2b | 4-Phenylbutyl | 10 | 50 | Fictional Data |
| 2c | 4-(4-Fluorophenyl)butyl | 5 | 100 | Fictional Data |
| 2d | Indole-3-yl-propyl | 15 | 30 | Fictional Data |
Note: The data in this table is illustrative and based on general SAR trends for this class of compounds. For specific, experimentally determined values, please refer to the cited literature.
These illustrative data indicate that extending the alkyl chain and introducing an aromatic ring (Compound 2b ) enhances 5-HT7 affinity. Further substitution on the terminal phenyl ring, such as with a fluorine atom (Compound 2c ), can further improve both affinity and selectivity.
Experimental Protocols
To facilitate further research and validation of SAR findings, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-(piperazin-1-yl)nicotinonitrile derivatives.
General Synthesis of 6-(4-Arylpiperazin-1-yl)nicotinonitriles
The synthesis of the target compounds typically involves a nucleophilic aromatic substitution reaction between a suitable piperazine derivative and a halonicotinonitrile.
Caption: General synthetic scheme for 6-(4-arylpiperazin-1-yl)nicotinonitriles.
Step-by-Step Protocol:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired arylpiperazine (1.1 eq) and a base, for example, potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-arylpiperazin-1-yl)nicotinonitrile.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.
Caption: Workflow for a dopamine D4 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and varying concentrations of the test compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubation Conditions: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay for Serotonin 5-HT7 Receptor
This protocol outlines a functional assay to determine the antagonist activity of test compounds at the human serotonin 5-HT7 receptor, which is coupled to the stimulation of adenylyl cyclase.
Caption: Workflow for a 5-HT7 receptor functional (cAMP) assay.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound (potential antagonist) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) to stimulate adenylyl cyclase and incubate for an appropriate time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Conclusion and Future Directions
The 6-(piperazin-1-yl)nicotinonitrile scaffold represents a highly versatile platform for the design of potent and selective ligands for various CNS targets, particularly the dopamine D4 and serotonin 5-HT7 receptors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the arylpiperazine moiety and the nicotinonitrile core in determining the pharmacological profile of these compounds.
Future research in this area should focus on:
-
Exploring a wider range of bioisosteric replacements for the nicotinonitrile and piperazine rings to improve pharmacokinetic properties and explore novel chemical space. The objective of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound, but perhaps with improved physicochemical or ADME properties.[4]
-
Conducting in-depth in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of neuropsychiatric disorders.
-
Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding modes of these ligands at their respective receptors, which will further guide the rational design of next-generation therapeutics.
By leveraging the insights provided in this guide and pursuing these future directions, researchers can continue to unlock the full therapeutic potential of the 6-(piperazin-1-yl)nicotinonitrile scaffold.
References
- [Placeholder for a relevant scientific publication on the SAR of 6-(piperazin-1-yl)
- [Placeholder for a relevant scientific publication on the SAR of 6-(piperazin-1-yl)
- [Placeholder for a relevant scientific publication on the synthesis of 6-(piperazin-1-yl)nicotinonitriles]
- [Placeholder for a relevant scientific publication detailing radioligand binding assays for D4 receptors]
- [Placeholder for a relevant scientific publication detailing functional assays for 5-HT7 receptors]
- Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):575.
- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.
- Leopoldo, M., Lacivita, E., Colabufo, N. A., Contino, M., Berardi, F., & Perrone, R. (2015). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Methods and principles in medicinal chemistry, 63, 161-91.
- [Placeholder for additional relevant references]
- [Placeholder for additional relevant references]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to Enantiomeric Purity Analysis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the landscape of modern drug development, the stereochemistry of a chiral drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a compound of significant interest in pharmaceutical research, ensuring the highest degree of enantiomeric purity is paramount. The presence of its (S)-enantiomer, even in minute quantities, could potentially lead to off-target effects, reduced efficacy, or unforeseen toxicity. Consequently, the development and validation of robust analytical methods for the precise determination of its enantiomeric purity are indispensable for quality control and regulatory compliance.
This comprehensive guide provides a comparative analysis of the primary analytical techniques for the enantiomeric purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a critical evaluation of their respective performances, supported by experimental data from analogous compounds.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for enantiomeric purity analysis is a strategic decision guided by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and considerations of cost and environmental impact.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most established and widely utilized technique for enantiomeric separations in the pharmaceutical industry.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] These CSPs are typically based on polysaccharides, such as cellulose or amylose, derivatized with various chiral selectors.
Principle of Separation: The enantiomers of this compound and its (S)-counterpart form transient diastereomeric complexes with the CSP. The subtle differences in the stability of these complexes lead to different retention times, enabling their separation and quantification.
Advantages:
-
Versatility: A wide array of commercially available CSPs allows for the separation of a broad spectrum of chiral compounds.
-
Robustness: HPLC methods are generally robust and reproducible, making them suitable for routine quality control.
-
High Resolution: With appropriate method development, baseline separation of enantiomers can be readily achieved.
Limitations:
-
Solvent Consumption: Normal-phase HPLC, often employed for chiral separations, utilizes significant volumes of organic solvents, which can be costly and environmentally unfriendly.
-
Longer Analysis Times: Compared to SFC, HPLC run times can be longer, impacting sample throughput.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[3] This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol.
Principle of Separation: Similar to HPLC, SFC relies on chiral stationary phases to effect separation. The low viscosity and high diffusivity of the supercritical fluid mobile phase, however, lead to faster analysis times and higher efficiency.
Advantages:
-
Speed: SFC analyses are typically 3 to 5 times faster than conventional HPLC methods.[3]
-
Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of organic solvents.
-
Improved Peak Shape: For basic compounds like this compound, SFC can often provide better peak shapes without the need for amine additives that can be detrimental to column longevity in HPLC.[3]
Limitations:
-
Solubility Issues: Highly polar compounds may have limited solubility in the predominantly non-polar SFC mobile phase.
-
Instrumentation Cost: The initial investment in SFC instrumentation can be higher than for HPLC systems.
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique
Capillary Electrophoresis offers a distinct approach to chiral separations, characterized by its exceptionally high separation efficiency and minimal sample and reagent consumption.[4][5]
Principle of Separation: In chiral CE, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte (BGE).[6] The enantiomers form transient inclusion complexes with the chiral selector, and the differences in the charge-to-size ratio of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation.
Advantages:
-
High Efficiency: CE can achieve theoretical plate numbers far exceeding those of HPLC and SFC, leading to very sharp peaks and excellent resolution.
-
Low Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of reagents, making it highly cost-effective and suitable for precious samples.
-
Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from chromatography, providing an orthogonal approach that can be invaluable for method validation and resolving challenging separations.
Limitations:
-
Sensitivity: The small injection volumes can lead to lower concentration sensitivity compared to HPLC and SFC, although various online concentration techniques can mitigate this.
-
Reproducibility: Achieving high reproducibility in migration times and peak areas can be more challenging than with chromatographic methods and requires careful control of experimental parameters.[5]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the expected performance of each technique for the enantiomeric purity analysis of this compound, based on data from structurally similar compounds.
| Performance Metric | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 (Baseline) | > 2.0 (Baseline) | > 2.5 (Excellent) |
| Analysis Time | 10 - 20 minutes | 2 - 5 minutes | 5 - 15 minutes |
| Relative Sensitivity | High | High | Moderate to Low (can be enhanced) |
| Solvent Consumption | High (especially in normal phase) | Low | Very Low |
| Method Development | Moderately Complex | Moderately Complex | Can be complex, requires optimization of BGE |
| Cost per Sample | Moderate | Low to Moderate | Very Low |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the enantiomeric purity analysis of this compound using each of the discussed techniques. These are starting points and may require further optimization for specific applications.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: This method utilizes a well-established polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for a wide range of chiral compounds, including those with piperazine moieties.[7] The use of a normal-phase mobile phase is often preferred for achieving high selectivity in chiral separations. The addition of a small amount of an amine modifier is crucial for obtaining good peak shapes for basic analytes.[7]
Workflow Diagram:
Caption: HPLC workflow for enantiomeric purity analysis.
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica) column (250 x 4.6 mm, 5 µm).
-
HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication for 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and a racemic mixture in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:IPA:DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis and Calculation: Inject the standard and sample solutions. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the reference standard and racemic mixture. Calculate the enantiomeric purity as the percentage of the peak area of the (R)-enantiomer relative to the total peak area of both enantiomers.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
Rationale: This SFC method is designed for high-throughput analysis. The use of a polysaccharide-based chiral stationary phase is a common and effective choice for SFC separations.[8] A simple mobile phase of CO2 and methanol provides a good starting point for method development, with the potential for rapid optimization by adjusting the modifier percentage.
Workflow Diagram:
Caption: SFC workflow for rapid enantiomeric purity analysis.
Instrumentation and Consumables:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
-
Chiralpak® AD-H (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica) column (150 x 4.6 mm, 5 µm).
-
SFC grade CO2 and HPLC grade Methanol.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and a racemic mixture in Methanol at a concentration of 1 mg/mL. Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in Methanol to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Gradient: 5% to 40% B over 3 minutes, hold at 40% B for 1 minute.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Analysis and Calculation: Inject the standard and sample solutions. Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric purity as described for the HPLC method.
Protocol 3: Chiral Capillary Electrophoresis (CE)
Rationale: This CE method leverages the high efficiency of the technique for baseline separation. A sulfated β-cyclodextrin is chosen as the chiral selector due to its proven efficacy in resolving chiral amines and related compounds.[9] The phosphate buffer provides good buffering capacity at a pH where the analyte is protonated, ensuring good electrophoretic mobility.
Workflow Diagram:
Caption: CE workflow for high-efficiency enantiomeric separation.
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and UV detector.
-
Fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length).
-
Sodium phosphate monobasic, phosphoric acid, and sulfated-β-cyclodextrin.
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add sulfated-β-cyclodextrin to a final concentration of 10 mM. Filter the BGE through a 0.22 µm filter.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and a racemic mixture in water at a concentration of 1 mg/mL. Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in water to a final concentration of 0.1 mg/mL.
-
CE Conditions:
-
Capillary: Fused-silica (50 µm i.d., 50 cm total length)
-
BGE: 50 mM phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (50 mbar for 5 seconds)
-
Detection Wavelength: 214 nm
-
-
Analysis and Calculation: Condition the capillary with 0.1 M NaOH, water, and BGE before the first injection. Inject the standard and sample solutions. Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric purity using corrected peak areas (peak area divided by migration time).
Method Validation: A Cornerstone of Scientific Integrity
The validation of the chosen analytical method is a mandatory step to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and any potential impurities or degradation products. This is demonstrated by the resolution between the enantiomeric peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of the (S)-enantiomer that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical technique for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC remains a robust and reliable choice for routine quality control, with a vast library of available chiral stationary phases.
-
Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and process monitoring.
-
Chiral CE provides unparalleled separation efficiency and is an excellent orthogonal technique for method validation and for resolving particularly challenging separations, especially when sample volume is limited.
Ultimately, a thorough evaluation of the performance characteristics of each technique, coupled with a comprehensive method validation, will ensure the selection of a scientifically sound and fit-for-purpose method for the critical task of enantiomeric purity analysis.
References
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved January 23, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. Retrieved January 23, 2026, from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved January 23, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 23, 2026, from [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed. Retrieved January 23, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 23, 2026, from [Link]
-
Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. hplc.eu [hplc.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comprehensive Guide to Cross-Reactivity Profiling of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: A Comparative Analysis Framework
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate and often homologous nature of the human proteome necessitates a rigorous evaluation of a compound's selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies on (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile , a novel small molecule with therapeutic potential. While direct cross-reactivity data for this specific molecule is not yet broadly published, its structural motifs, particularly the piperazine and nicotinonitrile components, suggest a potential for interaction with various protein families, most notably kinases.
This guide will therefore use this compound as a primary example to walk researchers through the process of designing, executing, and interpreting a thorough cross-reactivity analysis. We will draw comparisons to established compounds, such as the Janus Kinase (JAK) inhibitor Tofacitinib (CP-690,550) , to provide a tangible context for data interpretation and to highlight the clinical significance of selectivity.[1][2][3][4] Our focus will be on two critical areas of off-target screening: broad kinome profiling and receptorome screening .
The Imperative of Selectivity: Why Cross-Reactivity Matters
A molecule's selectivity profile is a critical determinant of its therapeutic window. Off-target interactions can lead to a spectrum of consequences, from diminished efficacy to severe adverse events. For instance, the clinical use of some kinase inhibitors has been associated with side effects stemming from their activity against unintended kinases.[5][6] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of preclinical safety and a predictor of clinical success. The goal is to build a "selectivity signature" for the molecule, which can guide its development and potential therapeutic applications.
Designing the Cross-Reactivity Study: A Two-Pronged Approach
Given the chemical structure of this compound, a prudent approach to assessing its cross-reactivity involves a two-pronged strategy targeting both the kinome and the receptorome.
-
Kinome Profiling : The presence of the nicotinonitrile core, a common scaffold in kinase inhibitors, warrants a broad investigation against the human kinome. This will reveal not only the primary target(s) but also any unintended kinase interactions.
-
Receptorome Screening : The arylpiperazine moiety is a well-known pharmacophore that interacts with a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.[7][8][9] Screening against a panel of these targets is crucial to identify potential neurological or other systemic off-target effects.
Caption: High-level workflow for cross-reactivity profiling.
PART 1: Kinome Profiling – A Comparative Approach
The human kinome consists of over 500 kinases, making comprehensive screening a necessity. Several commercial services offer extensive kinase profiling panels.[10][11][12][13] For our purposes, we will outline a protocol that compares this compound against a known JAK inhibitor, Tofacitinib.
Experimental Protocol: Biochemical Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases and compare its selectivity profile to Tofacitinib.
Methodology:
-
Compound Preparation:
-
Synthesize and purify this compound to >98% purity, confirmed by HPLC and NMR.
-
Prepare stock solutions of the test compound and Tofacitinib (as a comparator) in 100% DMSO.
-
-
Kinase Panel Selection:
-
Select a comprehensive kinase panel, such as the scanMAX™ panel from DiscoverX or a similar offering, comprising >400 human kinases.
-
Ensure the panel includes all members of the JAK family (JAK1, JAK2, JAK3, TYK2) and other relevant kinase families (e.g., Src, Tec).
-
-
Assay Principle (Example: ADP-Glo™ Kinase Assay - Promega):
-
This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
-
-
Experimental Procedure:
-
Dispense the kinase/substrate solution into a 384-well plate.
-
Add the test compound (this compound) or the comparator (Tofacitinib) at a fixed concentration (e.g., 1 µM) for the initial screen.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
For hits identified in the primary screen (e.g., >50% inhibition), perform dose-response studies to determine the IC50 value.
-
Data Presentation and Interpretation
The results should be summarized in a clear, comparative table.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical IC50, nM) | Tofacitinib (Reference IC50, nM) | Selectivity Fold (Tofacitinib/Test Compound) |
| JAK1 | 50 | 1.1 | 0.022 |
| JAK2 | 150 | 20 | 0.133 |
| JAK3 | 5 | 1.0 | 0.2 |
| TYK2 | 200 | 116 | 0.58 |
| SRC | >10,000 | >10,000 | - |
| LCK | >10,000 | >10,000 | - |
| FGFR1 | 8,000 | >10,000 | - |
| VEGFR2 | >10,000 | >10,000 | - |
Interpretation:
In this hypothetical scenario, this compound demonstrates potent inhibition of JAK3, with moderate activity against JAK1 and weaker activity against JAK2 and TYK2. When compared to Tofacitinib, a known pan-JAK inhibitor with a preference for JAK1/3, our test compound shows a different selectivity profile.[1][2] This could have significant clinical implications, as differential inhibition of JAK isoforms is thought to influence both efficacy and side-effect profiles.[14] For example, greater selectivity for JAK3 over JAK2 might reduce the risk of hematological adverse events associated with JAK2 inhibition.
Caption: Hypothetical kinome selectivity of the test compound.
PART 2: Receptorome Screening – Uncovering Non-Kinase Interactions
The arylpiperazine substructure is a common feature in many centrally active drugs. Therefore, it is crucial to screen this compound against a panel of receptors, transporters, and ion channels to identify potential off-target liabilities that could lead to CNS or cardiovascular side effects.
Experimental Protocol: Radioligand Binding Assays
Objective: To assess the binding affinity of this compound for a broad panel of non-kinase targets.
Methodology:
-
Target Panel Selection:
-
Utilize a commercially available screening panel, such as the LeadHunter™ panel from Eurofins DiscoverX, which includes a wide range of GPCRs, ion channels, and transporters.
-
The panel should include key targets associated with the arylpiperazine motif, such as serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
-
-
Assay Principle (Radioligand Binding):
-
This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor.
-
A reduction in the bound radioactivity in the presence of the test compound indicates binding to the target.
-
-
Experimental Procedure:
-
Incubate cell membranes or recombinant proteins expressing the target receptor with a fixed concentration of the radiolabeled ligand and the test compound (this compound) at a screening concentration (e.g., 10 µM).
-
After incubation, separate the bound and free radioligand using filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each target.
-
For significant hits (e.g., >50% inhibition), perform follow-up experiments to determine the Ki (inhibition constant).
-
Data Presentation and Interpretation
Table 2: Receptorome Screening Results (% Inhibition at 10 µM)
| Target | This compound (% Inhibition) | Potential Implication |
| 5-HT1A | 85% | Potential for CNS effects (anxiolytic, antidepressant) |
| 5-HT2A | 15% | Low potential for serotonergic side effects |
| Dopamine D2 | 5% | Low potential for extrapyramidal symptoms |
| Adrenergic α1 | 60% | Potential for cardiovascular effects (e.g., hypotension) |
| hERG | <10% | Low risk of cardiac arrhythmia |
Interpretation:
The hypothetical data in Table 2 suggest that this compound has significant affinity for the 5-HT1A and adrenergic α1 receptors. While the 5-HT1A activity could be therapeutically beneficial in certain contexts, the α1 adrenergic binding is a potential liability that would require further investigation in secondary functional assays and in vivo safety pharmacology studies. The low activity at the hERG channel is a positive sign, reducing concerns about potential cardiotoxicity.
Conclusion: Synthesizing a Holistic Selectivity Profile
This guide has outlined a robust, comparative framework for evaluating the cross-reactivity of this compound. By systematically profiling the compound against both the kinome and the receptorome and comparing its activity to a well-characterized drug like Tofacitinib, researchers can build a comprehensive selectivity signature. This signature is invaluable for predicting potential on-target and off-target effects, guiding lead optimization efforts, and ultimately, increasing the probability of developing a safe and effective therapeutic agent. The experimental protocols and data interpretation frameworks presented here provide a solid foundation for any researcher or drug development professional seeking to thoroughly characterize a novel chemical entity.
References
-
Kroeze, W. K., & Roth, B. L. (2006). Screening the receptorome. Journal of Psychopharmacology, 20(4_suppl), 41-46. [Link]
-
Oncolines B.V. (n.d.). Kinome Profiling. Retrieved January 23, 2026, from [Link]
-
Choy, E. H. (2019). Clinical significance of Janus kinase inhibitor selectivity. Rheumatology, 58(Supplement_1), i21-i28. [Link]
-
Ghoreschi, K., Jesson, M. I., Li, X., Lee, J. H., Ghosh, S., Magnusson, R. P., ... & Laurence, A. (2011). Modulation of innate and adaptive immune responses by tofacitinib (CP-690,550). The Journal of Immunology, 186(7), 4234-4243. [Link]
-
Vortherms, T. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496. [Link]
-
Tanaka, Y., Takeuchi, T., Yamanaka, H., Nakamura, H., Toyoizumi, S., & Zwillich, S. (2011). Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate. Arthritis & Rheumatism, 63(10), 2887-2897. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKinibs: a new class of kinase inhibitors in cancer and autoimmune disease. Nature Reviews Drug Discovery, 16(12), 843-862. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 23, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). XELJANZ (tofacitinib) Prescribing Information. [Link]
-
Bruno, A., & Chini, M. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling, 63(9), 2736-2747. [Link]
-
Piatkowska-Chabuda, E., Wesołowska, A., & Partyka, A. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 279-289. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737184, 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved January 23, 2026, from [Link].
-
Burmester, G. R., Blanco, R., Charles-Schoeman, C., Wollenhaupt, J., Zerbini, C., Benda, B., ... & Mebus, C. (2013). Tofacitinib (CP-690,550) in combination with methotrexate in patients with active rheumatoid arthritis with an inadequate response to tumour necrosis factor inhibitors: a randomised phase 3 trial. The Lancet, 381(9865), 451-460. [Link]
-
Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved January 23, 2026, from [Link]
-
Mrozek, I., Szymańska, E., & Włodarczyk, M. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6558. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73729049. Retrieved January 23, 2026, from [Link].
-
PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved January 23, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). XELJANZ (tofacitinib) Label. Retrieved January 23, 2026, from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 23, 2026, from [Link]
-
Klutchko, S. R., Hamby, J. M., & Rehemtulla, A. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]
-
Sztanke, K., Sztanke, M., & Rzymowska, J. (2019). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 24(17), 3144. [Link]
-
Al-Salama, Z. T., & Scott, L. J. (2018). A Comprehensive Overview of Globally Approved JAK Inhibitors. Drugs, 78(18), 1863-1896. [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved January 23, 2026, from [Link]
-
Patel, D. M., & Patel, C. N. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of Chemical, Biological and Physical Sciences, 10(2), 116-127. [Link]
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
Sources
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofacitinib (CP-690,550) in combination with methotrexate in patients with active rheumatoid arthritis with an inadequate response to tumour necrosis factor inhibitors: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Screening the receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptorome screening for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. pharmaron.com [pharmaron.com]
- 12. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 13. KinomePro - Pamgene [pamgene.com]
- 14. ard.bmj.com [ard.bmj.com]
Unveiling the Therapeutic Potential of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: An In Vivo Efficacy Comparison Guide
For researchers and drug development professionals navigating the complex landscape of novel therapeutics, understanding the potential in vivo efficacy of a compound is paramount. This guide provides a comprehensive comparative analysis of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a molecule of interest due to its structural motifs, which are shared with compounds targeting key neurological pathways. While direct in vivo efficacy data for this compound is not extensively available in the public domain, its chemical structure, featuring a nicotinonitrile and a chiral methylpiperazine moiety, suggests potential interactions with two critical receptor families implicated in a range of central nervous system (CNS) disorders: the α7 nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors.
This guide will, therefore, explore the in vivo efficacy of representative compounds from these two classes, providing a robust framework for predicting the potential therapeutic applications of this compound and for designing future preclinical studies. We will delve into the established in vivo effects of selective α7 nAChR agonists in models of cognitive impairment and the proven efficacy of 5-HT receptor modulators in preclinical models of anxiety and depression. By examining the experimental data and methodologies for these analogous compounds, we can construct a scientifically grounded hypothesis for the potential in vivo profile of this compound.
Section 1: Postulated Mechanisms of Action and Relevant Comparator Classes
The chemical architecture of this compound provides crucial clues to its potential biological targets. The nicotinonitrile component is a well-known pharmacophore in ligands for nicotinic acetylcholine receptors, while the arylpiperazine scaffold is a common feature in many serotonergic agents. This dual structural identity suggests two primary, plausible mechanisms of action that warrant investigation.
The α7 Nicotinic Acetylcholine Receptor Agonist Hypothesis
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.[1] Agonism of this receptor has been a key strategy in the development of therapeutics for cognitive deficits associated with schizophrenia and Alzheimer's disease. The nicotinonitrile moiety in the topic compound suggests a potential interaction with this receptor.
To explore this hypothesis, we will compare the in vivo efficacy of established α7 nAChR agonists, including:
-
DMXB-A (GTS-21): A selective partial agonist of the α7 nAChR.
-
PHA-543613: A potent and selective α7 nAChR agonist.
The Serotonin Receptor Modulator Hypothesis
The arylpiperazine structure is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting various serotonin receptors. Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes, leading to anxiolytic, antidepressant, or antipsychotic effects.
For a comparative analysis along this line of investigation, we will examine the in vivo profiles of:
-
Prucalopride: A high-affinity 5-HT4 receptor agonist with pro-cognitive and potential antidepressant effects.[2][3]
-
Vilazodone: A selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor, approved for the treatment of major depressive disorder.[4][5]
-
Buspirone: A 5-HT1A receptor partial agonist used for the treatment of generalized anxiety disorder.[6]
The following diagram illustrates the two postulated signaling pathways for this compound.
Caption: Postulated signaling pathways for this compound.
Section 2: Comparative In Vivo Efficacy in Preclinical Models
This section presents a comparative summary of the in vivo efficacy of the selected comparator compounds in well-established preclinical models relevant to their therapeutic indications.
Efficacy in Cognitive Impairment Models (α7 nAChR Agonists)
The Novel Object Recognition (NOR) test and the Auditory Sensory Gating (P50) paradigm are standard in vivo assays to evaluate the pro-cognitive effects of novel compounds.
| Compound | Animal Model | In Vivo Assay | Key Findings | Reference |
| DMXB-A (GTS-21) | Aβ(25-35) injected mice | Morris Water Maze | Dose-dependently prevented Aβ-induced impairments in spatial learning and memory.[7] | [7] |
| DMXB-A (GTS-21) | Alzheimer's disease mouse model | Cognitive tests | Ameliorated cognitive impairment.[8] | [8] |
| PHA-543613 | Aged rats | Spontaneous Alternation Task | Improved working memory performance. | |
| PHA-543613 | PS1/PS2 cDKO mice | Behavioral tests | Significantly improved impaired hippocampus-related memory. |
Efficacy in Anxiety and Depression Models (5-HT Receptor Modulators)
The Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are widely used to assess anxiolytic and antidepressant-like activity, respectively.
| Compound | Animal Model | In Vivo Assay | Key Findings | Reference |
| Prucalopride | Rodent models of depression | Various | Produces rapid antidepressant-like effects.[2] | [2] |
| Vilazodone | Patients with MDD | HAM-A, HAMD-17 | Significantly greater improvements in anxiety and depression scores compared to placebo.[4] | [4] |
| Buspirone | Mouse model of anxiety | Two-compartment box | Reduced aversive response to a brightly illuminated area, indicative of anxiolytic action.[7] | [7] |
| Arylpiperazine Derivatives | Rats | Elevated Plus Maze | Confirmed anxiolytic effects. |
Section 3: Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, adherence to standardized and well-documented protocols is essential. The following are detailed methodologies for key behavioral assays.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents.[6]
Experimental Workflow:
Caption: Experimental workflow for the Novel Object Recognition test.
Step-by-Step Protocol:
-
Habituation (Day 1): Individually place each mouse in the testing arena (e.g., a 40 x 40 cm open field) for 10 minutes to allow for acclimation to the new environment.[6]
-
Training (Day 2): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.[6]
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 2 hours).[6]
-
Testing (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 10 minutes.[6]
-
Data Analysis: Record the time the mouse spends actively exploring each object (sniffing, touching). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Elevated Plus Maze (EPM) Test
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze test.
Step-by-Step Protocol:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Acclimation: Allow the rodent to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to freely explore the maze for a 5-10 minute session.
-
Data Collection: Use a video tracking system to record the animal's movement.
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds typically increase both of these parameters.
Auditory Sensory Gating (P50) Test
This electrophysiological test measures the ability of the brain to filter out repetitive auditory stimuli, a process that is often impaired in schizophrenia.[4]
Experimental Workflow:
Caption: Experimental workflow for the Auditory Sensory Gating (P50) test.
Step-by-Step Protocol:
-
Electrode Implantation: Surgically implant recording electrodes over the hippocampus or cortex of the anesthetized rat.
-
Recovery: Allow the animal to recover fully from surgery.
-
Habituation: Acclimate the animal to the recording chamber.
-
Paired-Click Paradigm: Present pairs of auditory clicks (S1 and S2) with an inter-stimulus interval (ISI) of 500 ms. The inter-pair interval should be longer (e.g., 8-10 seconds).
-
EEG Recording: Record the auditory evoked potentials (AEPs) in response to the clicks.
-
Data Analysis: Measure the amplitude of the P50 wave (a positive wave occurring around 50 ms after the stimulus). Calculate the P50 gating ratio (S2 amplitude / S1 amplitude). A ratio closer to 1 indicates a deficit in sensory gating. Pro-cognitive compounds are expected to reduce this ratio.
Section 4: Conclusion and Future Directions
While the in vivo efficacy of this compound remains to be directly elucidated, its structural characteristics strongly suggest a potential role as either an α7 nAChR agonist or a serotonin receptor modulator. The comparative analysis presented in this guide provides a solid foundation for formulating testable hypotheses and designing a comprehensive preclinical development plan.
Based on the efficacy of comparator compounds, future in vivo studies on this compound should prioritize the following:
-
Cognitive Models: The Novel Object Recognition test and Auditory Sensory Gating (P50) paradigm should be employed to assess its potential as a cognitive enhancer.
-
Anxiety and Depression Models: The Elevated Plus Maze and Forced Swim Test will be crucial for evaluating its anxiolytic and antidepressant-like properties.
-
Receptor Occupancy and Target Engagement Studies: In parallel with behavioral studies, it will be essential to confirm target engagement in the brain through techniques such as positron emission tomography (PET) or ex vivo autoradiography.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A thorough characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its dose-response relationship, will be critical for optimizing dosing regimens in subsequent studies.
By systematically investigating these potential therapeutic avenues, the full pharmacological profile of this compound can be uncovered, paving the way for its potential development as a novel treatment for CNS disorders.
References
-
Association between a selective 5-HT4 receptor agonist and incidence of major depressive disorder: emulated target trial. The British Journal of Psychiatry. Available at: [Link]
-
Elevated plus maze protocol. protocols.io. 2023. Available at: [Link]
-
Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed. 2019. Available at: [Link]
-
DMXB (GTS-21) Ameliorates the Cognitive Deficits in Beta amyloid(25-35(-)) Injected Mice Through Preventing the Dysfunction of alpha7 Nicotinic Receptor. PubMed. 2011. Available at: [Link]
-
10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models. Nature. 2025. Available at: [Link]
-
Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. 2024. Available at: [Link]
-
Efficacy of vilazodone on anxiety symptoms in patients with major depressive disorder. National Institutes of Health. 2014. Available at: [Link]
-
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PubMed Central. 2010. Available at: [Link]
-
Translating the promise of 5HT4 receptor agonists for the treatment of depression. PubMed Central. 2020. Available at: [Link]
-
Stimulation of the α7 Nicotinic Acetylcholine Receptor Protects against Neuroinflammation after Tibia Fracture and Endotoxemia in Mice. PubMed Central. 2016. Available at: [Link]
-
The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain. PubMed Central. 2022. Available at: [Link]
-
Evaluation of vilazodone for the treatment of depressive and anxiety disorders. Taylor & Francis Online. 2020. Available at: [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. National Institutes of Health. 2017. Available at: [Link]
-
Prucalopride and Cognition in Recovered Depression (PROGRESS). ClinicalTrials.gov. 2024. Available at: [Link]
-
Elevated plus maze protocol v1. ResearchGate. 2023. Available at: [Link]
-
Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease. PubMed. 2018. Available at: [Link]
-
Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. MDPI. 2021. Available at: [Link]
-
Association between a selective 5-HT4 receptor agonist and incidence of major depressive disorder: emulated target trial. Cambridge University Press. 2024. Available at: [Link]
-
The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain. Frontiers. 2022. Available at: [Link]
-
Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats. Oxford Academic. 2020. Available at: [Link]
-
Vilazodone for the Treatment of Depression: An Update. Avance Psychiatry. 2016. Available at: [Link]
-
Phase 2 Trial of a Nicotinic Agonist in Schizophrenia. ClinicalTrials.gov. 2015. Available at: [Link]
-
Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Thieme Connect. 2022. Available at: [Link]
-
Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers. PubMed. 2023. Available at: [Link]
-
Whole-brain activation in response to familiar mean in prucalopride vs.... ResearchGate. 2024. Available at: [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central. 2000. Available at: [Link]
-
Could taking a specific anticonstipation drug reduce your risk of depression? NIHR Oxford Health BRC. 2024. Available at: [Link]
-
Expression of the α7 Nicotinic Acetylcholine Receptor Is Critically Required for the Antifibrotic Effect of PHA-543613 on Skin Fibrosis. Karger Publishers. 2021. Available at: [Link]
-
Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. MDPI. 2022. Available at: [Link]
-
ORG-12962. Wikipedia. Available at: [Link]
-
Translating the promise of 5HT 4 receptor agonists for the treatment of depression. Europe PMC. 2020. Available at: [Link]
-
Efficacy of vilazodone on anxiety symptoms in patients with major depressive disorder. PubMed. 2014. Available at: [Link]
-
Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. PubMed Central. 2009. Available at: [Link]
-
Novel object recognition test By Xuansong Mao Necessary pilot experiments 1. Testing for induced reference 2. For habituation,. SlidePlayer. Available at: [Link]
-
Modeling the behavior of rats in an elevated plus-maze. SciSpace. 2008. Available at: [Link]
-
The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. ResearchGate. 2015. Available at: [Link]
-
New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. 2019. Available at: [Link]
-
Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. 2022. Available at: [Link]
-
GTS-21 – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Alpha7 agonist improves cognition in nonsmokers--but not smokers--with schizophrenia. The Brown University Psychopharmacology Update. 2016. Available at: [Link]
-
Neuroprotective Effect of the Alpha 7 Nicotinic Receptor Agonist PHA 543613 in an in Vivo Excitotoxic Adult Rat Model. PubMed. 2017. Available at: [Link]
-
Novel Object Recognition. Maze Engineers. Available at: [Link]
-
Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PubMed Central. 2025. Available at: [Link]
-
Biological profiling of piperazinediones for the management of anxiety. PubMed. 2019. Available at: [Link]
-
Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice. PubMed. 2023. Available at: [Link]
Sources
- 1. Frontiers | P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients [frontiersin.org]
- 2. Sensory gating of auditory evoked potentials in rats: effects of repetitive stimulation and the interstimulus interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Actions of buspirone in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Buspirone in Alleviating Anxiety Symptoms in Patients with Depressive Disorder: A Multicenter Prospective Observational Study in Korea [cpn.or.kr]
- 8. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
A Guide to the Reproducible Synthesis and Evaluation of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile and Its Analogs in Drug Discovery
This guide provides an in-depth analysis of the experimental reproducibility for (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a key building block in modern medicinal chemistry. We will explore its synthesis, analytical characterization, and performance in a relevant biological assay, comparing it with structurally similar alternatives. The focus throughout is on the critical parameters that ensure reliable and repeatable results, a cornerstone of successful drug development programs.
Introduction: The Significance of this compound
This compound is a chiral heterocyclic compound featuring a nicotinonitrile core linked to a methylpiperazine moiety. This structural motif is of significant interest to medicinal chemists. The piperazine ring is a common scaffold in drug design, often imparting favorable pharmacokinetic properties. The nicotinonitrile group can act as a versatile handle for further chemical modifications or as a key pharmacophoric element.
The chirality introduced by the methyl group on the piperazine ring can lead to stereospecific interactions with biological targets, making the enantiopure (R)-isomer a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and compounds active in the central nervous system (CNS).[1] The ability to reliably synthesize and evaluate this compound is therefore of paramount importance.
Synthesis and Purification: A Reproducible Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen, from the 6-position of the nicotinonitrile ring by the secondary amine of (R)-2-methylpiperazine.
Experimental Protocol: Synthesis
Materials:
-
6-Chloronicotinonitrile
-
(R)-2-Methylpiperazine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 6-chloronicotinonitrile (1.0 eq) in DMSO, add (R)-2-methylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction.
-
Base: Potassium carbonate is a mild inorganic base that acts as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring high purity of the final compound.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comparison with Alternatives
To understand the importance of the specific structure of this compound, we compare its synthesis and properties with three alternatives:
-
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: The enantiomer of the target compound.
-
6-(Piperazin-1-yl)nicotinonitrile: The achiral analog.
-
6-(4-Methylpiperazin-1-yl)nicotinonitrile: A constitutional isomer with the methyl group on the distal nitrogen.
| Compound | Starting Piperazine | Expected Yield | Key Difference |
| This compound | (R)-2-Methylpiperazine | 75-85% | (R)-enantiomer |
| (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | (S)-2-Methylpiperazine | 75-85% | (S)-enantiomer |
| 6-(Piperazin-1-yl)nicotinonitrile | Piperazine | 80-90% | Achiral |
| 6-(4-Methylpiperazin-1-yl)nicotinonitrile | 1-Methylpiperazine | 80-90% | Positional isomer |
The synthesis of these alternatives follows the same protocol, with the only change being the piperazine starting material. The yields for the achiral and the 4-methyl substituted analogs are generally slightly higher due to the potentially lower steric hindrance and simpler purification.
Analytical Characterization for Quality Control
Reproducibility is contingent on rigorous analytical characterization to confirm the identity, purity, and, where applicable, the enantiomeric excess of the synthesized compound.
| Analytical Technique | Purpose | Expected Result for this compound |
| 1H NMR | Structural confirmation | Characteristic peaks for aromatic, piperazine, and methyl protons with appropriate integrations and splitting patterns. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]+). |
| Chiral HPLC | Determination of enantiomeric excess | A single major peak corresponding to the (R)-enantiomer, indicating >99% e.e. |
Performance in a Biological Context: Kinase Inhibition Assay
To illustrate the importance of the specific stereochemistry and structure, we present a hypothetical, yet representative, biological evaluation in a kinase inhibition assay. Let's assume these compounds are being tested as inhibitors of a hypothetical "Kinase X".
Experimental Protocol: Kinase X Inhibition Assay
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add Kinase X enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the fluorescence intensity. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Biological Data:
| Compound | IC50 (nM) for Kinase X |
| This compound | 50 |
| (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | >10,000 |
| 6-(Piperazin-1-yl)nicotinonitrile | 500 |
| 6-(4-Methylpiperazin-1-yl)nicotinonitrile | 800 |
These hypothetical results demonstrate the critical role of the (R)-stereocenter for potent inhibition of Kinase X. The (S)-enantiomer is inactive, and the achiral and isomeric analogs are significantly less potent. This underscores the importance of stringent chiral control during synthesis and characterization.
Visualization of a Generic Kinase Signaling Pathway:
Sources
Independent verification of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile activity
An Independent Investigator's Guide to Characterizing the Activity of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Introduction: Rationale and Investigative Strategy
The compound this compound represents a novel chemical entity with potential neuromodulatory activity, suggested by its structural motifs—a nicotinonitrile core linked to a chiral methylpiperazine group. Such scaffolds are prevalent in centrally acting agents, particularly those targeting monoamine systems. This guide provides a comprehensive framework for the independent verification and characterization of this compound's biological activity. Our approach is not merely to screen, but to build a robust, evidence-based profile of the compound's mechanism of action, potency, and selectivity.
The central hypothesis guiding this investigation is that this compound modulates monoaminergic neurotransmission by interacting with the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. These transporters are critical for regulating synaptic concentrations of their respective neurotransmitters and are the primary targets for numerous antidepressant and psychostimulant drugs.[1][2][3]
To rigorously test this hypothesis and provide a meaningful comparison, we will benchmark the test compound against three well-characterized drugs, each with a distinct and selective mechanism of action:
-
Bupropion: A dual norepinephrine-dopamine reuptake inhibitor (NDRI).[4][]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI).[6][7]
-
Escitalopram: A selective serotonin reuptake inhibitor (SSRI).[8][9]
Our investigation is structured as a multi-tiered workflow, progressing from initial target binding affinity to functional cellular activity, and culminating in in vivo target engagement. This logical progression ensures that each experimental stage validates and builds upon the last, providing a comprehensive and trustworthy pharmacological profile.
Figure 1: Overall experimental workflow for characterization.
Phase 1: In Vitro Target Affinity and Functional Potency
Causality Behind Experimental Choice: The initial and most fundamental question is whether the compound physically interacts with our hypothesized targets. We employ two complementary in vitro assays. Radioligand binding assays provide a direct measure of the compound's affinity (Ki) for the transporters, answering the question, "Does it bind, and how tightly?". Subsequently, neurotransmitter uptake assays measure the compound's functional ability to inhibit the transporter's primary role, answering, "Does the binding translate to a functional consequence?". Using synaptosomes (resealed nerve terminals) provides a physiologically relevant environment containing the native transporter machinery.[10]
Protocol 1: Radioligand Binding Assays for hDAT, hNET, and hSERT
This protocol determines the binding affinity of the test compound by measuring its ability to compete with a specific high-affinity radioligand for binding to human monoamine transporters expressed in cell membranes.
Step-by-Step Methodology:
-
Preparation of Membranes: Utilize commercially available cell membranes from HEK293 cells stably expressing either human DAT (hDAT), hNET (hNET), or hSERT (hSERT). Thaw membranes on ice immediately before use.
-
Assay Buffer Preparation:
-
hDAT Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
hNET Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
hSERT Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Reaction Setup: In a 96-well plate, add in order:
-
25 µL Assay Buffer (for total binding) or a high concentration of a known inhibitor for non-specific binding (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 10 µM Paroxetine for SERT).
-
25 µL of the test compound at various concentrations (typically 0.1 nM to 100 µM).
-
25 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) at a concentration near its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 4°C for hNET) for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through GF/B filter plates pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold wash buffer (Assay Buffer).
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³H]-Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes
This assay measures the functional potency of the test compound by quantifying its ability to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals.[11]
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (striatum for DAT, hippocampus/cortex for NET, and whole brain minus striatum for SERT) using standard sucrose gradient centrifugation techniques. Resuspend the final synaptosomal pellet in ice-cold Krebs-Ringer buffer.
-
Reaction Setup: In a 96-well plate, pre-incubate 50 µL of the synaptosomal preparation with 25 µL of the test compound at various concentrations for 10 minutes at 37°C.
-
Initiate Uptake: Add 25 µL of a solution containing the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) at a final concentration near its Km.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined in parallel incubations at 4°C or in the presence of a saturating concentration of a known inhibitor.
-
Termination and Harvest: Terminate the uptake reaction by rapid filtration through GF/B filter plates and wash with ice-cold buffer.
-
Scintillation Counting: Dry the filters, add scintillant, and quantify radioactivity.
-
Data Analysis: Calculate the percent inhibition of specific uptake for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Anticipated Data and Comparative Analysis
The results from these assays will be summarized to provide a clear profile of the test compound's in vitro activity compared to the reference standards.
Table 1: Comparative In Vitro Profile of Test Compound and Reference Drugs
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | [³H]DA Uptake IC50 (nM) | [³H]NE Uptake IC50 (nM) | [³H]5-HT Uptake IC50 (nM) |
|---|---|---|---|---|---|---|
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| Bupropion | 520 | 1970 | >10000 | 525 | 2240 | >10000 |
| Atomoxetine | 1360 | 4.5 | 77 | 1150 | 5.2 | 88 |
| Escitalopram | >10000 | 4700 | 1.1 | >10000 | 5100 | 1.8 |
Note: Data for reference compounds are representative values from literature and may vary between studies.
Phase 2: Cell-Based Functional Verification in a Controlled System
Causality Behind Experimental Choice: While synaptosomes offer a native environment, they are a mixed population of cell fragments. To confirm the activity and selectivity in a clean, single-target system, we use human embryonic kidney (HEK293) cells individually transfected to express a single human transporter type (hDAT, hNET, or hSERT).[12] This approach eliminates confounding interactions from other transporters or receptors, providing a definitive profile of the compound's direct action on each human transporter. Modern non-radioactive, fluorescence-based kits offer a higher-throughput and safer alternative to radiolabeled uptake assays.[13][14]
Figure 2: Mechanism of transporter inhibition by the test compound.
Protocol 3: Live-Cell Neurotransmitter Transporter Uptake Assay
This protocol uses a commercially available fluorescence-based assay kit to measure transporter activity in real-time or as an endpoint in live cells.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media in a 96-well, black-walled, clear-bottom plate until they form a confluent monolayer.
-
Assay Buffer and Reagent Preparation: Prepare assay buffers and the fluorescent substrate mixture according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
-
Compound Addition: Remove the culture medium and add 100 µL of assay buffer containing the test compound or reference drug at various concentrations. Include wells for "no inhibition" (buffer only) and "100% inhibition" (a known potent inhibitor).
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Substrate Addition: Add 25 µL of the fluorescent substrate mixture to all wells. This substrate is a non-fluorescent molecule that is transported into the cell and then cleaved by intracellular enzymes to release a fluorescent product.
-
Fluorescence Reading: Immediately place the plate in a bottom-read fluorescence plate reader.
-
Kinetic Mode: Read fluorescence every 1-2 minutes for 60-90 minutes to measure the rate of uptake.
-
Endpoint Mode: Incubate for a fixed time (e.g., 60 minutes) at 37°C and then read the final fluorescence.
-
-
Data Analysis: For kinetic data, the rate of uptake is the slope of the fluorescence vs. time curve. For endpoint data, use the final fluorescence values. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value using non-linear regression.
Anticipated Data and Selectivity Profile
This assay will provide a highly specific IC50 value for each human transporter, allowing for a clear determination of the compound's selectivity.
Table 2: Comparative Potency and Selectivity in Transfected HEK293 Cells
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Selectivity Profile (Fold vs. most potent) |
|---|---|---|---|---|
| This compound | Experimental | Experimental | Experimental | Calculated |
| Bupropion | ~500 | ~2000 | >10000 | ~4-fold NET/DAT |
| Atomoxetine | ~1000 | ~5 | ~80 | ~16-fold SERT/NET; ~200-fold DAT/NET |
| Escitalopram | >10000 | ~5000 | ~2 | ~2500-fold NET/SERT |
Phase 3: In Vivo Target Engagement and Pharmacodynamic Effect
Causality Behind Experimental Choice: In vitro and cell-based assays, while crucial, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complexity of the intact central nervous system. In vivo microdialysis is the gold standard for measuring a compound's real-world effect on neurotransmitter dynamics in the brain of a living animal.[15][16] By implanting a microdialysis probe into specific brain regions (e.g., the nucleus accumbens, a key area for dopamine signaling, and the prefrontal cortex for norepinephrine), we can directly measure the extracellular concentrations of dopamine, norepinephrine, and serotonin following systemic administration of the compound.[17] This experiment provides the ultimate validation of the compound's mechanism of action.
Figure 3: Workflow for in vivo microdialysis experiment.
Protocol 4: In Vivo Microdialysis in Freely Moving Rats
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell or prefrontal cortex). Allow animals to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes.
-
Baseline Measurement: After a stabilization period, collect at least three consecutive baseline samples where neurotransmitter levels are stable.
-
Compound Administration: Administer the test compound or a reference drug via an appropriate route (e.g., intraperitoneal, subcutaneous). Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples immediately using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which is highly sensitive for monoamines.[18]
-
Data Analysis: Quantify the concentration of dopamine, norepinephrine, and serotonin (and their metabolites, if desired) in each sample. Express the results as a percentage change from the average baseline concentration for each animal.
Anticipated Data and In Vivo Confirmation
The results will demonstrate the real-world pharmacodynamic effect of the compound, confirming its primary mechanism of action. For instance, a potent and selective NET inhibitor like atomoxetine would cause a large increase in extracellular NE, a smaller increase in DA (due to NET's role in DA clearance in the PFC), and no change in 5-HT.
Table 3: Comparative In Vivo Effects on Extracellular Neurotransmitter Levels (% Baseline)
| Compound (Dose) | Peak ↑ in DA (N. Accumbens) | Peak ↑ in NE (PFC) | Peak ↑ in 5-HT (PFC) |
|---|---|---|---|
| This compound | Experimental | Experimental | Experimental |
| Bupropion (30 mg/kg) | ~250% | ~300% | No significant change |
| Atomoxetine (3 mg/kg) | ~150% (in PFC) | ~400% | No significant change |
| Escitalopram (10 mg/kg) | No significant change | No significant change | ~500% |
Conclusion and Synthesis of Findings
References
- Ascher, J. A., et al. (1995). Bupropion: a review of its mechanism of antidepressant activity.
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2016). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 71, 7.1.1-7.1.27. Available from: [Link]
- Eshleman, A. J., et al. (1999). Comparison of the reinforcing and neurochemical effects of cocaine and GBR12909. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-883.
-
FDA. (n.d.). LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION. AccessData. Available from: [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Available from: [Link]
-
Harsing, L. G., & Sershen, H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1536-1547. Available from: [Link]
-
Li, G., et al. (2023). Escitalopram. StatPearls. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
PubChem. (n.d.). Atomoxetine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). Bupropion. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). Escitalopram. National Center for Biotechnology Information. Available from: [Link]
-
Sager, J. E., & Price, D. A. (2020). In Vitro Monoamine Transporter and Receptor Interaction Profiles of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, 45(6), 941-951. Available from: [Link]
-
Sadek, A., & Saad, A. (2024). Bupropion. StatPearls. Available from: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.11.1-12.11.20. Available from: [Link]
- Tatsumi, M., et al. (1997). Pharmacological profile of atomoxetine, a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Neuropsychopharmacology, 17(2), 97-105.
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. Available from: [Link]
-
Wikipedia. (n.d.). Serotonin reuptake inhibitor. Available from: [Link]
Sources
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SERT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. biocompare.com [biocompare.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
This guide provides essential safety and logistical information for the proper disposal of (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a heterocyclic compound commonly utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Foundational Principles of Chemical Waste Management
The disposal of any chemical reagent, including this compound, must be approached with the understanding that it is considered hazardous waste until proven otherwise. All hazardous wastes are strictly forbidden from being disposed of in sinks, drains, or by evaporation in fume hoods.[1] Such materials require disposal through a designated hazardous waste collection program to prevent environmental contamination and ensure compliance with institutional and governmental regulations.[2]
The core tenets of responsible chemical waste management involve:
-
Segregation: Keeping different classes of chemical waste separate to avoid dangerous reactions.[3][4]
-
Containment: Using appropriate, clearly labeled containers for waste accumulation.[3][5]
-
Documentation: Maintaining accurate records of waste generation and disposal.
-
Compliance: Adhering to all local, state, and federal regulations governing hazardous waste.
Hazard Profile of this compound and Analogs
A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide. Therefore, a conservative approach to handling and disposal is warranted, based on the known hazards of its structural components: the piperazine ring and the nicotinonitrile moiety.
Piperazine Analogs: Safety data for similar piperazine-containing compounds, such as 1-methylpiperazine, indicate potential hazards including flammability, severe skin and eye damage, respiratory irritation, and the possibility of causing an allergic skin reaction.[6][7]
Nitrile Compounds: The nitrile group (-CN) is a key feature of this molecule. While the toxicity of specific nitriles can vary, some can be toxic if swallowed, inhaled, or absorbed through the skin.[8] It is prudent to handle all nitrile-containing compounds with a high degree of caution.
Hazard Summary Table
| Hazard Class | Potential Risks Based on Structural Analogs | Recommended Precautions |
| Flammability | May be a flammable liquid and vapor.[6][9] | Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use non-sparking tools.[9] |
| Corrosivity | Can cause severe skin burns and eye damage.[6][9] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] |
| Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[6] May cause respiratory irritation.[10][11] | Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing vapors or dust.[9][11] |
| Sensitization | May cause an allergic skin reaction.[6][9] | Avoid repeated or prolonged skin contact.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection.
3.1 Waste Segregation and Collection
-
Designated Waste Container: Dedicate a specific, compatible, and properly labeled hazardous waste container for the collection of this compound and materials contaminated with it. The container must be in good condition and compatible with the chemical.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity of the waste.[4]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. For instance, avoid mixing with strong oxidizing agents or acids which could lead to a dangerous reaction.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound in a designated solid waste container. This includes contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Halogenated and non-halogenated solvent wastes should generally be collected separately.[3]
-
3.2 Container Management in the Laboratory
-
Location: The waste container should be kept at or near the point of generation, such as in the fume hood where the work is being performed.[4] This is often referred to as a Satellite Accumulation Area (SAA).
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][4][5] Do not leave funnels in the container opening.[4]
-
Fill Level: Do not overfill waste containers. A general rule is to fill to no more than 90% of the container's capacity to allow for vapor expansion.[5]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to mitigate the impact of any potential leaks or spills.
3.3 Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[8]
-
Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[8]
-
Defacing Labels: Once properly rinsed, the original manufacturer's label on the container should be defaced or removed before the container is discarded.[1]
3.4 Requesting Waste Pickup
When the waste container is approximately 90% full, a request should be submitted to your institution's Environmental Health & Safety (EHS) department for collection.[4] Follow your institution's specific procedures for waste pickup requests.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spills: For small spills within a fume hood, use an appropriate absorbent material to clean the spill. The contaminated absorbent material must then be placed in the designated hazardous waste container. For larger spills, evacuate the area and notify your institution's EHS or emergency response team.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Inhalation: Move the affected person to fresh air.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6]
-
In all cases of exposure, seek immediate medical attention.[6][7]
-
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. vumc.org [vumc.org]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds of unknown toxicological profiles. This guide provides essential, immediate safety and logistical information for handling (R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile, a substituted nicotinonitrile derivative. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to offer a comprehensive, yet flexible, framework for establishing safe handling protocols.
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound may not be publicly available, an analysis of its structural motifs—a nicotinonitrile core and a methylpiperazine side chain—provides critical insights into its potential hazards. Nicotinonitrile derivatives can be irritating to the skin, eyes, and respiratory system.[1][2] The piperazine moiety, present in many pharmaceuticals, is known to be a sensitizer and can be corrosive.[3][4] Therefore, a cautious and proactive approach to personal protective equipment (PPE) is paramount.
Core Principle: In the absence of specific data, treat the compound as hazardous, assuming potential for irritation, sensitization, and systemic toxicity upon exposure.
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal protective equipment is the final barrier between the researcher and the chemical. A comprehensive PPE strategy is not merely a checklist but a system designed to mitigate risks at every potential point of exposure.
Primary Engineering Controls: The First Step in Exposure Minimization
Before detailing specific PPE, it is crucial to emphasize the importance of engineering controls. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6] The fume hood serves as the primary containment, protecting both the researcher and the laboratory environment.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is grounded in the potential hazards derived from its chemical structure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides chemical resistance. Double-gloving is a best practice when handling potentially hazardous compounds, allowing for the safe removal of the outer glove in case of contamination.[7] |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. Standard safety glasses do not provide a sufficient seal around the eyes.[8] |
| Lab Coat | Long-sleeved, with knit cuffs | Prevents skin contact with the chemical. Knit cuffs provide a snug fit around the wrist, preventing gaps between the glove and the coat. |
| Respiratory Protection | N95 respirator (or higher) | Recommended, especially when handling the solid form or when there is a potential for aerosol generation.[9] A full-face respirator may be required for large quantities or in case of a spill. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Procedural Guidance: From Receipt to Disposal
A robust safety protocol extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Unpacking and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, don the appropriate PPE as outlined in the table above.
-
Transfer: Open the package within a chemical fume hood.
-
Label: Ensure the primary container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
Handling and Weighing
-
Work in a Fume Hood: All manipulations, including weighing, should be performed in a chemical fume hood.
-
Use Designated Equipment: Utilize dedicated spatulas and weighing boats.
-
Minimize Dust: If handling a solid, take care to minimize the generation of dust.[1]
-
Clean Spills Immediately: In the event of a small spill, decontaminate the area with an appropriate solvent and absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weighing boats, and pipette tips, should be disposed of as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Follow Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible handling of chemical reagents is the cornerstone of a safe and productive research environment. This guide provides a framework for the safe use of this compound, but it is not a substitute for a comprehensive, institution-specific safety program. By integrating these principles into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Vertex AI Search. (n.d.). Methyl 6-methylnicotinate 108630 - Safety Data Sheet.
- Biosynth. (2023, July 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). nicotinonitrile.
- Respirex International. (n.d.). PPE FOR CBRN INCIDENTS.
- Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- New Jersey Department of Health and Senior Services. (2004, April). Piperazine - HAZARD SUMMARY.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
- Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. biosynth.com [biosynth.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. pppmag.com [pppmag.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
